Ammonium bicarbonate
描述
Structure
3D Structure of Parent
属性
Key on ui mechanism of action |
Ammonium bicarbonate inhibits fungi because the bicarbonate anion supplies the alkalinity necessary to establish an antifungal concentration of free ammonia. |
|---|---|
CAS 编号 |
1066-33-7 |
分子式 |
CH5NO3 |
分子量 |
79.056 g/mol |
IUPAC 名称 |
azane;carbonic acid |
InChI |
InChI=1S/CH2O3.H3N/c2-1(3)4;/h(H2,2,3,4);1H3 |
InChI 键 |
ATRRKUHOCOJYRX-UHFFFAOYSA-N |
杂质 |
Ammonium carbonate |
SMILES |
C(=O)(O)[O-].[NH4+] |
手性 SMILES |
C(=O)(O)[O-].[NH4+] |
规范 SMILES |
C(=O)(O)O.N |
颜色/形态 |
Colorless or white crystals Shiny, hard, colorless or white prisms or crystalline mass |
密度 |
1.57 at 68 °F (USCG, 1999) - Denser than water; will sink 1.586 g/cu cm 1.58 g/cm³ |
熔点 |
95 °F (USCG, 1999) 107 °C (decomposes) Decomposes below its melting point, dissociating into ammonia, carbon dioxide and water. |
其他CAS编号 |
10361-29-2 |
物理描述 |
Ammonium bicarbonate appears as a white crystalline solid having the odor of ammonia. Soluble in water. The primary hazard is the threat to the environment. Immediate steps should be taken to limit spread to the environment. Used to make other ammonium compounds, in food processing, and for other uses. Pellets or Large Crystals; NKRA; Other Solid; Liquid; Dry Powder White crystals or crystalline powder Colorless or white solid with a faint odor of ammonia; [Merck Index] White crystalline solid; [MSDSonline] COLOURLESS OR WHITE CRYSTALS WITH CHARACTERISTIC ODOUR. |
Pictograms |
Irritant |
相关CAS编号 |
10361-29-2 |
保质期 |
Comparatively stable at room temp; ... the white fumes given off consist of ammonium 21.5%, carbon dioxide 55.7%, water vapor 22.8%; rate of decomposition increases as temperature rises. |
溶解度 |
Freely soluble in water. Insoluble in ethanol Insoluble in alcohol, acetone ... One gram dissolves in 10 mL glycerol (pharmaceutical grade) Insoluble in ethanol, benzene 24.8 g/100 g water at 25 °C In water: 14% at 10 °C; 17.4% at 20 °C; 21.3% at 30 °C. Decomposed by hot water. Solubility in water, g/100ml at 20 °C: 17.4 (good) |
同义词 |
ammonium bicarbonate |
蒸汽压力 |
58.9 [mmHg] 7.85 kPa (58.9 mm Hg) at 25.4 °C |
产品来源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Ammonium Bicarbonate for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties of ammonium bicarbonate and its applications in various research and drug development contexts. Particular attention is given to its role as a volatile buffer in sensitive analytical techniques and its utility in proteomic and pharmaceutical workflows.
Core Chemical and Physical Properties
This compound ((NH₄)HCO₃) is an inorganic salt that serves as a versatile reagent in the laboratory. Its key advantage in many research applications is its volatility; it decomposes into ammonia (NH₃), carbon dioxide (CO₂), and water (H₂O) upon gentle heating, leaving no residue.[1][2] This property is particularly valuable in applications where the removal of buffer salts is crucial for downstream analysis, such as mass spectrometry.[1]
A solution of this compound in water is slightly alkaline, typically with a pH around 7.8 to 8.[3][4] It is highly soluble in water but insoluble in most organic solvents, including alcohols and acetone.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative properties of this compound.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | References |
| Chemical Formula | NH₄HCO₃ | [1] |
| Molar Mass | 79.056 g/mol | [1] |
| Appearance | White crystalline solid | [2] |
| Density | 1.586 g/cm³ | [1] |
| Melting Point | Decomposes at 41.9 °C (107.4 °F; 315.0 K) | [1] |
| pH of 5% solution | ~8.0 | [3] |
Table 2: Solubility of this compound in Water
| Temperature (°C) | Solubility ( g/100 mL) | References |
| 0 | 11.9 | [1] |
| 20 | 21.6 | [1] |
| 25 | 24.8 | [1] |
| 40 | 36.6 | [1] |
Chemical Reactions and Stability
This compound is thermally unstable and begins to decompose at temperatures above 36 °C.[1][5] The decomposition is an endothermic process, meaning it absorbs heat from its surroundings.[1][2]
Thermal Decomposition: NH₄HCO₃(s) → NH₃(g) + CO₂(g) + H₂O(l)[1][2]
It reacts with acids to form an ammonium salt, carbon dioxide, and water.[1] Reaction with Acid (e.g., HCl): NH₄HCO₃ + HCl → NH₄Cl + CO₂ + H₂O[1]
With bases, it releases ammonia gas.[1][5]
Figure 1: Key chemical reactions of this compound.
Experimental Protocols
This compound is a critical component in numerous experimental protocols, particularly in proteomics and pharmaceutical sciences.
In-Gel Protein Digestion for Mass Spectrometry
This compound is the buffer of choice for in-gel digestion of proteins prior to mass spectrometry analysis. It maintains the optimal pH for enzymatic activity (e.g., trypsin) and is easily removed by lyophilization or vacuum centrifugation, preventing interference with the analysis.
Methodology:
-
Excise and Destain: Excise the protein band of interest from the SDS-PAGE gel. Cut the band into small pieces (approximately 1x1 mm). Destain the gel pieces with a solution of 50% acetonitrile in 50 mM this compound until the Coomassie or silver stain is removed.
-
Reduction and Alkylation:
-
Digestion:
-
Wash the gel pieces with 100 mM this compound and then dehydrate with acetonitrile.
-
Rehydrate the gel pieces in a solution of sequencing-grade trypsin (e.g., 10-20 ng/µL) in 50 mM this compound on ice.
-
Add enough 50 mM this compound to cover the gel pieces and incubate overnight at 37°C.[6]
-
-
Peptide Extraction:
-
Extract the peptides from the gel pieces using a series of incubations with solutions of increasing acetonitrile concentration, often containing a small amount of formic acid or trifluoroacetic acid (TFA).[6]
-
Pool the extracts and dry them down in a vacuum centrifuge.
-
-
Sample Preparation for Mass Spectrometry: Reconstitute the dried peptides in a suitable solvent (e.g., 0.1% formic acid) for analysis.[1]
Figure 2: Workflow for in-gel protein digestion using this compound.
Cell Lysis for Proteomic Analysis
This compound-based buffers can be used for cell lysis, particularly when downstream analysis by mass spectrometry is intended. The volatility of the buffer simplifies sample cleanup.
Methodology:
-
Cell Pellet Preparation: Harvest cells and wash the cell pellet multiple times with a wash buffer, such as 50 mM this compound, to remove culture media components.[7]
-
Lysis Buffer Preparation: Prepare a lysis buffer containing this compound (e.g., 50 mM) and a suitable detergent (e.g., 0.1-0.25% w/v RapiGest SF).[7] For enhanced lysis of membrane proteins, other surfactants can be used.
-
Cell Lysis: Resuspend the cell pellet in the lysis buffer. Perform lysis using a suitable method, such as probe sonication (e.g., 3 cycles of 15 seconds on, 5 seconds off at 20% power on ice).[7]
-
Protein Quantification: Centrifuge the lysate to pellet cell debris. Collect the supernatant containing the proteins and determine the protein concentration using a compatible assay (e.g., BCA assay).
-
Downstream Processing: The protein extract is now ready for downstream applications such as protein digestion.
Figure 3: Workflow for cell lysis using an this compound-based buffer.
Lyophilization (Freeze-Drying)
This compound is an ideal volatile salt for lyophilization, a process used to dry heat-sensitive materials such as proteins and pharmaceuticals.[8] During lyophilization, frozen water is removed by sublimation under vacuum. This compound also sublimes, resulting in a dry, salt-free product.[8]
Methodology:
-
Sample Preparation: Dissolve the substance to be lyophilized in a solution of this compound. The concentration of this compound will depend on the specific application.
-
Freezing: Freeze the sample solution. The cooling rate can influence the crystal structure of the ice and the final product characteristics.
-
Primary Drying (Sublimation): Place the frozen sample in a lyophilizer. Reduce the pressure and gently heat the shelves to provide the energy for the sublimation of both water ice and this compound. The sublimation of this compound occurs after the ice has sublimed.[8]
-
Secondary Drying (Desorption): After all the ice has sublimed, increase the temperature to remove any residual unfrozen water.
-
Completion: Once the product is dry, bring the chamber back to atmospheric pressure with an inert gas and seal the vials.
Applications in Advanced Analytical Techniques
High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS)
This compound is a valuable buffer for HPLC and LC-MS, especially for the analysis of basic compounds at high pH.[9][10] Its volatility is a major advantage in LC-MS, as it is removed in the gas phase before the analyte enters the mass spectrometer, preventing ion suppression and contamination of the instrument.[1] It provides good buffering capacity in the pH range of approximately 6.6 to 8.6.[11]
However, it is important to note that the use of bicarbonate-based mobile phases in native protein LC-MS can sometimes lead to protein denaturation and the formation of CO₂ adducts, which can complicate data interpretation.[5][6]
Matrix-Assisted Laser Desorption/Ionization (MALDI) Mass Spectrometry
In MALDI-MS, this compound can be used as a component of the matrix solution or as a wash solution for tissue sections prior to analysis.[12] Its ability to act as a buffer and its volatility contribute to improved signal intensity and data quality.
Safety and Handling
This compound is considered harmful if swallowed.[13][14] It is important to handle it in a well-ventilated area and to wear appropriate personal protective equipment, including gloves and safety glasses.[13] Avoid creating dust when handling the solid material. Store in a cool, dry place away from heat and acids.[14]
References
- 1. nccs.res.in [nccs.res.in]
- 2. mass-spec.stanford.edu [mass-spec.stanford.edu]
- 3. tandfonline.com [tandfonline.com]
- 4. Bacterial strain proteome sample preparation | The Pan Lab [thepanlab.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Virtual Labs [pe-iitb.vlabs.ac.in]
- 7. Mass Spectrometry Appropriate Protocol for Cell Lysis using Probe Sonication | Duke Department of Biostatistics and Bioinformatics [biostat.duke.edu]
- 8. Preparation of excipient-free recombinant human tissue-type plasminogen activator by lyophilization from this compound solution: an investigation of the two-stage sublimation phenomenon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ammonium hydrogencarbonate, an excellent buffer for the analysis of basic drugs by liquid chromatography-mass spectrometry at high pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. hplc.eu [hplc.eu]
- 12. Enhanced Sensitivity for High Spatial Resolution Lipid Analysis by Negative Ion Mode MALDI Imaging Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]
- 14. Useful Protocols [research.childrenshospital.org]
Unraveling the Thermal Degradation of Ammonium Bicarbonate: A Kinetic and Mechanistic Overview
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Ammonium bicarbonate (NH₄HCO₃) is a crucial compound in various industrial applications, including pharmaceuticals, food production, and agriculture. Its utility often hinges on its thermal decomposition characteristics, which allow for the release of gaseous products—ammonia (NH₃), carbon dioxide (CO₂), and water (H₂O)—without leaving a solid residue.[1][2][3] A thorough understanding of its decomposition kinetics under controlled atmospheres, such as nitrogen, is paramount for process optimization, safety, and the development of stable formulations. This technical guide provides a comprehensive analysis of the thermal decomposition kinetics of this compound under a nitrogen atmosphere, detailing experimental methodologies and presenting key quantitative data.
Core Decomposition Reaction
The thermal decomposition of this compound is an endothermic process that commences at approximately 36°C, though kinetic studies often observe the onset at higher temperatures depending on the experimental conditions.[4] The overall reaction is as follows:
NH₄HCO₃(s) → NH₃(g) + CO₂(g) + H₂O(g)[1][4]
This single-step decomposition makes it an attractive blowing agent and a component in formulations where complete degradation is desired.[1][2][3]
Quantitative Kinetic Analysis
The kinetics of this compound's thermal decomposition have been elucidated primarily through thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). These techniques allow for the determination of key kinetic parameters, such as activation energy (Ea) and the pre-exponential factor (A), which are essential for predicting reaction rates and understanding the reaction mechanism.
A comprehensive study utilizing nonisothermal DSC under a nitrogen flow has provided robust kinetic data.[1][2][5] The findings from this and other key studies are summarized in the table below for ease of comparison.
| Parameter | Value | Analytical Method | Source |
| Apparent Activation Energy (Ea) | 101 kJ/mol | Nonisothermal DSC | [1][2][5] |
| Apparent Activation Energy (Ea) at 7.5% conversion | 93.6 kJ/mol | TGA | [6][7][8] |
| Pre-exponential Factor (ln(A/s⁻¹)) | 28.1 | Nonisothermal DSC | [1][2][5] |
| Kinetic Model | Truncated Šesták–Berggren: (1 – α)⁰.⁵⁴α⁰.¹⁷ | Nonisothermal DSC | [1][5] |
| Decomposition Onset Temperature | ~75 °C | Nonisothermal DSC | [1][2][5] |
The truncated Šesták–Berggren kinetic model suggests that the decomposition mechanism is dominated by nucleation and growth, where the reaction initiates at specific points within the crystal lattice and then propagates outwards.[1][5]
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for the replication and validation of kinetic studies. The following protocols are based on established research in the field.
Thermogravimetric Analysis (TGA) / Differential Scanning Calorimetry (DSC)
This method is central to studying the thermal decomposition of solids.
Objective: To determine the kinetic parameters (activation energy, pre-exponential factor) and the decomposition profile of this compound under a nitrogen atmosphere.
Apparatus: A thermogravimetric analyzer (TGA) or a differential scanning calorimeter (DSC) equipped with a high-precision balance and a furnace capable of controlled heating rates.
Procedure:
-
Sample Preparation: A sieved fraction of this compound particles (e.g., between 180 and 355 μm) is used to ensure sample uniformity and minimize mass and heat transfer effects.[1]
-
Sample Loading: A small amount of the sample (e.g., ~5 mg) is placed in an open aluminum pan.[1]
-
Atmosphere Control: The furnace is purged with high-purity nitrogen gas at a constant flow rate (e.g., 50 mL/min) to provide an inert atmosphere.[1]
-
Heating Program: The sample is subjected to a controlled heating program. For nonisothermal analysis, multiple linear heating rates (β) are employed (e.g., 0.5, 1, 2, and 5 °C/min) over a defined temperature range (e.g., 25 to 200 °C).[1]
-
Data Acquisition: The instrument records the sample's mass loss (TGA) or heat flow (DSC) as a function of temperature and time.
-
Data Analysis:
-
The conversion (α) is calculated from the heat flow signal, where α = ΔHt/ΔH (ΔHt is the integral heat flow up to time t, and ΔH is the total integral area of the DSC curve).[1]
-
The decomposition rate (dα/dt) is determined by numerical differentiation of the conversion curves.[1]
-
Isoconversional methods, such as the Friedman method, and combined kinetic analysis are applied to the data from multiple heating rates to determine the activation energy and pre-exponential factor.[1][2][5]
-
Visualizing the Process and Logic
To better illustrate the experimental workflow and the underlying kinetic relationships, the following diagrams are provided.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Item - Thermal Decomposition of this compound - American Chemical Society - Figshare [acs.figshare.com]
- 3. Thermal Decomposition of this compound [ri.conicet.gov.ar]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. "Development of an Analytical Method for Distinguishing Ammonium Bicarb" by Lingyu Meng [digitalcommons.wku.edu]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. digitalcommons.wku.edu [digitalcommons.wku.edu]
Solubility of Ammonium Bicarbonate in Organic Solvents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of ammonium bicarbonate in various organic solvents. Understanding the solubility characteristics of this versatile reagent is crucial for its effective application in pharmaceutical manufacturing, chemical synthesis, and various laboratory procedures. This document compiles available quantitative and qualitative data, details experimental protocols for solubility determination, and presents logical workflows through diagrams to aid researchers in their work.
Quantitative Solubility Data
The solubility of this compound in organic solvents is generally low, a characteristic attributed to its ionic nature and the typically lower polarity of organic solvents compared to water. The available quantitative data, both experimental and predicted, is summarized in the table below. It is important to note that predicted values are estimations and should be confirmed experimentally for critical applications.
| Organic Solvent | Temperature (°C) | Solubility | Data Type |
| Glycerol | Ambient | 10 g / 100 mL[1][2][3] | Experimental |
| Methanol | 25 | 179.3 g/L | Predicted[2] |
| Ethanol | 25 | 94.16 g/L | Predicted[2] |
| Isopropanol | 25 | 56.74 g/L | Predicted[2] |
| n-Propanol | 25 | 53.13 g/L | Predicted[2] |
| n-Butanol | 25 | 34.71 g/L | Predicted[2] |
| Acetone | 25 | 45.08 g/L | Predicted[2] |
| Ethyl Acetate | 25 | 9.79 g/L | Predicted[2] |
| Acetonitrile | 25 | 14.01 g/L | Predicted[2] |
Multiple sources also qualitatively state that this compound is insoluble or practically insoluble in ethanol, methanol, and acetone.[1][3][4][5] This general insolubility should be considered a starting point, with the understanding that for specific applications, even minor solubility may be significant.
Experimental Protocols for Solubility Determination
Accurate determination of this compound solubility requires robust experimental design, particularly given its thermal instability and tendency to decompose. The following are detailed methodologies that can be adapted for this purpose.
General Gravimetric Method for Solubility Determination
This method is a fundamental technique for determining the solubility of a salt in a solvent.
Materials:
-
This compound (analytical grade)
-
Organic solvent of interest
-
Thermostatically controlled shaker or water bath
-
Analytical balance
-
Filtration apparatus (e.g., syringe filters with appropriate membrane, Buchner funnel)
-
Drying oven (ensure temperature is below the decomposition temperature of this compound, <36 °C)
-
Glassware: Erlenmeyer flasks, beakers, volumetric flasks
Procedure:
-
Saturation: Add an excess amount of this compound to a known volume of the organic solvent in an Erlenmeyer flask.
-
Equilibration: Seal the flask to prevent solvent evaporation and place it in a thermostatically controlled shaker or water bath set to the desired temperature. Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure saturation.
-
Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle.
-
Sample Collection: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-weighed, temperature-equilibrated syringe fitted with a filter to prevent transfer of any solid particles.
-
Solvent Evaporation: Transfer the filtered saturated solution to a pre-weighed evaporating dish.
-
Drying and Weighing: Carefully evaporate the solvent at a low temperature (below 36 °C) to avoid decomposition of the this compound. A vacuum oven is recommended to facilitate evaporation at a lower temperature. Once the solvent is fully evaporated, weigh the evaporating dish containing the dried this compound residue.
-
Calculation: The solubility can be calculated as follows: Solubility ( g/100 mL) = [(Mass of dish + residue) - (Mass of empty dish)] / (Volume of supernatant collected in mL) * 100
Back-Titration Method for this compound Quantification
Due to the volatile nature of ammonia and carbon dioxide produced upon heating, a back-titration method is a reliable way to determine the concentration of a saturated this compound solution.
Materials:
-
Saturated solution of this compound in the organic solvent
-
Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Methyl orange indicator
-
Glassware: Burettes, pipettes, Erlenmeyer flasks
Procedure:
-
Sample Preparation: Accurately pipette a known volume of the clear, saturated this compound solution (obtained after equilibration and filtration as described in section 2.1) into an Erlenmeyer flask.
-
Acidification: Add a known excess amount of standardized HCl solution to the flask. This will react with the this compound. NH₄HCO₃ + 2HCl → NH₄Cl + H₂CO₃ + HCl (excess)
-
Titration: Add a few drops of methyl orange indicator to the solution. Titrate the excess HCl with the standardized NaOH solution until the endpoint is reached (color change from red to yellow).
-
Calculation:
-
Moles of HCl initially added = Molarity of HCl × Volume of HCl added
-
Moles of NaOH used in titration = Molarity of NaOH × Volume of NaOH used
-
Moles of HCl that reacted with this compound = Moles of HCl initially added - Moles of NaOH used
-
Moles of this compound in the sample = Moles of HCl that reacted / 2
-
Concentration of this compound (mol/L) = Moles of this compound / Volume of the sample
-
Solubility (g/L) = Concentration (mol/L) × Molar mass of this compound (79.056 g/mol )
-
Visualizing Experimental and Logical Workflows
Diagrams created using Graphviz (DOT language) are provided below to illustrate key processes.
References
Unveiling the Crystalline Landscape of Ammonium Bicarbonate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ammonium bicarbonate (NH₄HCO₃) is a widely utilized compound in various industries, including pharmaceuticals, food production, and materials science. Its utility often hinges on its solid-state properties, which are dictated by its crystal structure. A thorough understanding of the crystallographic characteristics and potential polymorphic forms of this compound is therefore crucial for controlling its stability, dissolution behavior, and overall performance in diverse applications. This technical guide provides an in-depth overview of the crystal structure of this compound, explores the current knowledge on its polymorphism, and details the experimental protocols for its characterization.
Crystal Structure of this compound
This compound is known to crystallize in the orthorhombic system. The primary crystal form has been well-characterized, providing a foundational understanding of its solid-state arrangement.
Orthorhombic Form
The established crystal structure of this compound is orthorhombic.[1] This crystalline form is characterized by three unequal crystallographic axes at right angles to each other.
Table 1: Crystallographic Data for Orthorhombic this compound [1]
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | Pccn |
| Unit Cell Dimensions | a = 7.220(1) Å |
| b = 10.672(1) Å | |
| c = 8.719(2) Å | |
| Unit Cell Volume (V) | 671.927(3) ų |
| Molecules per Unit Cell (Z) | 8 |
| Calculated Density (Dx) | 1.5215 g/cm³ |
In this structure, the bicarbonate anions (HCO₃⁻) are linked by hydrogen bonds to form chains parallel to the c-axis.[1] The ammonium cations (NH₄⁺) form tetrahedra that are connected by four of these bicarbonate chains.[1] The entire crystal lattice is a complex network of O-H···O and N-H···O hydrogen bonds, which significantly influence the physical and chemical properties of the crystal.[1]
Polymorphism of this compound
Polymorphism, the ability of a solid material to exist in more than one crystalline form, is a critical consideration in drug development and materials science. While the orthorhombic form of this compound is well-documented, the existence of other polymorphs, such as a monoclinic form, has been suggested in the literature but remains less characterized.[2][3]
Currently, there is a notable lack of comprehensive studies dedicated to the systematic investigation of this compound polymorphism. The conditions for the selective crystallization of different polymorphs, their relative thermodynamic stabilities, and the potential for interconversion between forms are areas that warrant further research. The absence of detailed crystallographic data for a potential monoclinic form hinders a complete understanding of the polymorphic landscape of this compound.
Experimental Characterization
A multi-technique approach is essential for the thorough characterization of the crystal structure and thermal behavior of this compound. The following sections detail the key experimental protocols.
X-Ray Diffraction (XRD)
X-ray diffraction is the primary technique for determining the crystal structure of a material.
Experimental Protocol: Powder X-Ray Diffraction (PXRD)
-
Sample Preparation: Gently grind the this compound sample to a fine powder using a mortar and pestle to ensure random orientation of the crystallites.
-
Sample Mounting: Mount the powdered sample onto a flat sample holder. Ensure a smooth, level surface to minimize preferred orientation effects.
-
Instrument Setup:
-
X-ray Source: Typically Cu Kα radiation (λ = 1.5406 Å).
-
Scan Type: Continuous scan.
-
Scan Range (2θ): A typical range is 5° to 70°.
-
Step Size: 0.02°.
-
Scan Speed/Time per Step: A dwell time of 1-2 seconds per step is common.
-
-
Data Analysis: The resulting diffraction pattern is analyzed to identify the peak positions and intensities. These are then compared with reference patterns from crystallographic databases to confirm the crystalline phase. The unit cell parameters can be refined from the indexed diffraction peaks.
Thermal Analysis
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are powerful tools for investigating the thermal properties of this compound, including its decomposition.
Experimental Protocol: Differential Scanning Calorimetry (DSC)
-
Sample Preparation: Accurately weigh 3-5 mg of the this compound sample into an aluminum DSC pan. Non-hermetically sealed pans are typically used to allow for the escape of decomposition gases.
-
Instrument Setup:
-
Temperature Program: Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature above its decomposition point (e.g., 200 °C).
-
Heating Rate: A linear heating rate of 10 °C/min is standard. Varying the heating rate can provide insights into the kinetics of decomposition.
-
Atmosphere: A purge of inert gas, such as nitrogen, at a flow rate of 20-50 mL/min is used to maintain a consistent atmosphere and remove decomposition products.
-
-
Data Analysis: The DSC thermogram will show an endothermic peak corresponding to the decomposition of this compound into ammonia, carbon dioxide, and water.[1] The onset temperature and the peak maximum provide information about the decomposition process.
Experimental Protocol: Thermogravimetric Analysis (TGA)
-
Sample Preparation: Weigh approximately 5-10 mg of the this compound sample into a TGA crucible.
-
Instrument Setup:
-
Temperature Program: Heat the sample from ambient temperature to a temperature where decomposition is complete (e.g., 200 °C).
-
Heating Rate: A heating rate of 10 °C/min is commonly used.
-
Atmosphere: A controlled atmosphere, typically nitrogen, is applied at a constant flow rate.
-
-
Data Analysis: The TGA curve plots the mass of the sample as a function of temperature. A significant weight loss will be observed, corresponding to the decomposition of this compound. The onset temperature of weight loss and the total percentage of weight loss can be determined.
Vibrational Spectroscopy
Fourier Transform Infrared (FTIR) and Raman spectroscopy are used to probe the vibrational modes of the molecules within the crystal lattice, providing information about the functional groups and intermolecular interactions.
Experimental Protocol: Fourier Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the powdered this compound sample directly onto the ATR crystal (e.g., diamond). Apply pressure to ensure good contact between the sample and the crystal. This is a common and convenient method for solid samples.
-
Instrument Setup:
-
Spectral Range: Typically 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans are usually co-added to improve the signal-to-noise ratio.
-
-
Data Collection: Collect a background spectrum of the empty ATR crystal before measuring the sample spectrum.
-
Data Analysis: The resulting FTIR spectrum will show characteristic absorption bands. For this compound, strong peaks corresponding to the stretching and bending of the NH₄⁺ ions are observed around 3330-3030 cm⁻¹ and 1430-1380 cm⁻¹, respectively. Less strong peaks for the HCO₃⁻ anions are found around 2850 cm⁻¹ and 2550 cm⁻¹.[1]
Experimental Protocol: Raman Spectroscopy
-
Sample Preparation: Place a small amount of the this compound sample on a microscope slide or in a sample holder.
-
Instrument Setup:
-
Excitation Source: A common laser wavelength is 532 nm or 785 nm.
-
Laser Power: Use a low laser power to avoid thermal decomposition of the sample.
-
Objective: A 10x or 20x objective can be used to focus the laser onto the sample.
-
Acquisition Time and Accumulations: These will depend on the sample's Raman scattering efficiency, but typical values might be 10-30 seconds per accumulation for 2-4 accumulations.
-
-
Data Analysis: The Raman spectrum provides complementary information to the FTIR spectrum. It is particularly useful for studying the vibrational modes of the carbonate and bicarbonate ions.
Experimental and Logical Workflows
To effectively study the crystal structure and potential polymorphism of this compound, a logical workflow integrating synthesis and characterization is necessary.
Workflow for Polymorph Screening
Caption: A workflow for systematic polymorph screening of this compound.
This workflow begins with controlled crystallization experiments under various conditions to encourage the formation of different crystalline forms. The resulting solids are then analyzed by PXRD to identify any new diffraction patterns. If a potential new form is found, further characterization by thermal and spectroscopic methods is performed to understand its properties and its thermodynamic relationship to the known orthorhombic form.
Conclusion
The orthorhombic crystal structure of this compound is well-established, providing a solid foundation for understanding its physicochemical properties. However, the potential for polymorphism, particularly the existence of a monoclinic form, remains an area that requires further investigation. A systematic approach to polymorph screening, coupled with detailed characterization using the experimental protocols outlined in this guide, will be instrumental in fully elucidating the crystalline landscape of this compound. Such knowledge is paramount for the rational design and development of products where the solid-state properties of this versatile compound are of critical importance.
References
The Pivotal Role of Ammonium Bicarbonate in Early-Stage Protein Interaction Studies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Ammonium bicarbonate (NH₄HCO₃) is a volatile salt that plays a crucial, multifaceted role in the early stages of protein interaction studies. Its unique chemical properties make it an invaluable tool, particularly in mass spectrometry-based proteomics, where its volatility is a key advantage. This technical guide provides an in-depth exploration of the applications, protocols, and critical considerations associated with the use of this compound in protein interaction research.
Core Applications in Protein Interaction Studies
This compound is a reagent of choice in a variety of proteomics workflows due to its buffering capacity and compatibility with mass spectrometry.
1. In-Solution and In-Gel Protein Digestion: One of the most common applications of this compound is in the enzymatic digestion of proteins into smaller peptides for mass spectrometry analysis.[1] It provides a stable pH environment around 8.0, which is optimal for the activity of trypsin, the most commonly used protease in proteomics.[1][2] Its volatility is a significant advantage as it can be easily removed by lyophilization or vacuum centrifugation, preventing interference with downstream analysis.[1][3]
2. Mass Spectrometry (MS): As a volatile buffer, this compound is compatible with electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) mass spectrometry.[1] Volatile salts are essential for MS analysis as they do not form non-volatile salt crystals that can suppress the analyte signal and contaminate the instrument.[1] However, its use in native MS, where the goal is to study intact protein complexes, is cautioned against due to its potential to cause protein denaturation and the formation of CO₂ adducts.[4][5][6][7]
3. Affinity Chromatography and Immunoprecipitation: this compound can be used as a component of binding and elution buffers in affinity-based purification techniques. Its buffering capacity helps maintain the necessary pH for specific protein-ligand interactions. In some applications, its mild elution properties can be advantageous for preserving the integrity of protein complexes.
4. Chemical Cross-Linking Mass Spectrometry (XL-MS): In XL-MS workflows, which aim to identify proximal amino acids in a protein or protein complex, this compound is often used to quench the cross-linking reaction.[8][9] It is also a key component of the digestion buffer for the subsequent proteolytic cleavage of the cross-linked proteins.[10]
Advantages and Limitations of this compound
The selection of a buffer system is critical in protein interaction studies. Understanding the pros and cons of this compound is essential for experimental design.
| Advantages | Limitations |
| Volatility: Easily removed by lyophilization, preventing interference with mass spectrometry.[1] | Protein Denaturation in Native MS: Can cause protein unfolding and supercharging in native electrospray ionization, compromising the study of non-covalent interactions.[4][5][6][7] |
| Optimal pH for Trypsin: Provides a buffering range around pH 8, ideal for tryptic digestion.[1][2] | Formation of CO₂ Adducts: Can lead to the formation of CO₂ adducts in the mass spectrometer, complicating data analysis.[4] |
| MS Compatibility: As a volatile salt, it is highly compatible with mass spectrometry analysis.[1] | Limited Buffering Capacity at Neutral pH: Less effective at maintaining a stable pH around 7 compared to other buffers like ammonium acetate.[5][6] |
| Cost-Effective: It is an inexpensive and readily available reagent.[1] | Potential for Carbamylation: Although less of an issue than with urea, prolonged incubation at elevated temperatures can lead to carbamylation of primary amines. |
| De-staining Agent: Competes with basic amino acids for Coomassie dye, making it an effective de-staining reagent in in-gel digestion.[1] | Gas Bubble Formation: Can lead to foaming and bubble formation during electrospray, which can contribute to protein denaturation.[5][6] |
Experimental Protocols
Detailed and reproducible protocols are the bedrock of successful protein interaction studies. Below are key experimental methodologies where this compound is a central component.
In-Solution Protein Digestion for Mass Spectrometry
This protocol outlines the steps for digesting a purified protein or a complex protein mixture in solution.
Materials:
-
Protein sample (0.025 – 10 µg)
-
Digestion Buffer: 50 mM this compound, pH ~8.0 (prepare fresh by dissolving 4 mg/mL in water)[11]
-
Reducing Reagent: 100 mM Dithiothreitol (DTT) in Digestion Buffer (prepare fresh)[11]
-
Alkylating Reagent: 100 mM Iodoacetamide (IAA) in Digestion Buffer (prepare fresh and protect from light)[11]
-
Sequencing Grade Modified Trypsin (e.g., Promega V5111)
-
1 M HCl or 50 mM Acetic Acid
-
Acetonitrile (ACN)
-
Formic Acid (FA)
Procedure:
-
Solubilization: Dissolve the protein sample in an appropriate volume of 50 mM this compound.
-
Reduction: Add the DTT solution to a final concentration of 5-10 mM. Incubate at 56-60°C for 30-60 minutes to reduce disulfide bonds.[2][11]
-
Alkylation: Cool the sample to room temperature. Add the IAA solution to a final concentration of 15-20 mM. Incubate in the dark at room temperature for 30 minutes to alkylate the reduced cysteines.[11]
-
Quenching (Optional): Add a small amount of DTT to quench the excess IAA.
-
Digestion: Add activated trypsin to the protein sample at a ratio of 1:20 to 1:100 (w/w, trypsin:protein). Incubate at 37°C for 4 hours to overnight.[11][12]
-
Stopping the Reaction: Acidify the sample by adding formic acid to a final concentration of 0.1-1% to inactivate the trypsin.
-
Desalting: Desalt the peptide mixture using a C18 StageTip or ZipTip before analysis by mass spectrometry.
-
Lyophilization: Lyophilize the sample to remove the this compound and resuspend in a suitable solvent for MS analysis.
In-Gel Protein Digestion
This protocol is used for proteins that have been separated by SDS-PAGE.
Materials:
-
Coomassie-stained protein band excised from a polyacrylamide gel
-
Destaining Solution: 50% Acetonitrile in 50 mM this compound[12]
-
Dehydration Solution: 100% Acetonitrile
-
Reduction Solution: 10 mM DTT in 100 mM this compound[13]
-
Alkylation Solution: 55 mM IAA in 100 mM this compound (prepare fresh and protect from light)[13]
-
Trypsin Solution: 12.5 ng/µL Sequencing Grade Modified Trypsin in 50 mM this compound (chilled)[14]
-
Extraction Solution: 60% Acetonitrile, 0.1% Trifluoroacetic Acid (TFA)[15]
Procedure:
-
Excision and Dicing: Carefully excise the protein band of interest from the gel and cut it into small (~1 mm³) pieces.
-
Destaining: Add the destaining solution to the gel pieces and incubate at 37°C for 30-45 minutes, vortexing occasionally. Repeat until the gel pieces are clear.[12]
-
Dehydration: Remove the destaining solution and add 100% acetonitrile to dehydrate the gel pieces until they turn white and shrink.
-
Reduction: Rehydrate the gel pieces in the reduction solution and incubate at 56°C for 45-60 minutes.
-
Alkylation: Remove the reduction solution and add the alkylation solution. Incubate in the dark at room temperature for 30 minutes.
-
Washing and Dehydration: Wash the gel pieces with 100 mM this compound and then dehydrate with 100% acetonitrile.
-
Digestion: Rehydrate the gel pieces on ice with the chilled trypsin solution, ensuring the pieces are just covered. Incubate at 37°C overnight.[13]
-
Peptide Extraction: Add the extraction solution to the gel pieces and vortex for 15-30 minutes. Collect the supernatant. Repeat the extraction step twice and pool the supernatants.[13]
-
Drying: Dry the pooled peptide extract in a vacuum centrifuge.
-
Reconstitution: Resuspend the dried peptides in a suitable solvent (e.g., 0.1% formic acid) for MS analysis.
Visualizing Workflows with Graphviz
Clear visualization of experimental workflows is essential for understanding and reproducing complex procedures. The following diagrams, generated using the DOT language, illustrate key processes involving this compound.
Caption: Workflow for in-solution protein digestion using this compound.
Caption: Workflow for in-gel protein digestion using this compound.
Concluding Remarks
This compound remains a cornerstone reagent in the toolkit of protein chemists and proteomics researchers. Its volatility and favorable pH buffering range for enzymatic digestions make it an indispensable component of many mass spectrometry-based workflows for studying protein interactions. However, researchers must be cognizant of its limitations, particularly in the context of native mass spectrometry, where it can induce conformational changes in proteins. A thorough understanding of its properties and careful consideration of the experimental goals are paramount to leveraging the full potential of this compound in advancing our understanding of the intricate networks of protein interactions that govern cellular life.
References
- 1. This compound or triethylthis compound? | Proteomics and Mass Spectrometry Core Facility [sites.psu.edu]
- 2. In-solution digestion | Proteomics and Mass Spectrometry Core Facility [sites.psu.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. waters.com [waters.com]
- 5. Effects of this compound on the electrospray mass spectra of proteins: evidence for bubble-induced unfolding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. biolchem.huji.ac.il [biolchem.huji.ac.il]
- 9. Open Search Strategy for Inferring the Masses of Cross-Link Adducts on Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Combining Chemical Cross-linking and Mass Spectrometry of Intact Protein Complexes to Study the Architecture of Multi-subunit Protein Assemblies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mass-spec.chem.tamu.edu [mass-spec.chem.tamu.edu]
- 12. Protease Digestion for Mass Spectrometry | Protein Digest Protocols [promega.sg]
- 13. Virtual Labs [pe-iitb.vlabs.ac.in]
- 14. Useful Protocols [research.childrenshospital.org]
- 15. uab.edu [uab.edu]
Investigating the pH Buffering Capacity of Ammonium Bicarbonate in Biological Assays: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the properties and applications of ammonium bicarbonate as a pH buffer in biological assays. It is intended to serve as a resource for researchers, scientists, and professionals in the field of drug development who utilize or are considering this versatile buffer system. This guide covers the fundamental chemical properties of this compound, detailed experimental protocols for determining its buffering capacity, its applications in various biological assays, and its inherent advantages and limitations.
Physicochemical Properties of this compound
This compound ((NH₄)HCO₃) is a volatile salt that is widely used in biological research due to its buffering capabilities and its compatibility with mass spectrometry. Its effectiveness as a buffer is rooted in the equilibrium between bicarbonate (HCO₃⁻) and carbonic acid (H₂CO₃), as well as the equilibrium between the ammonium ion (NH₄⁺) and ammonia (NH₃).
This compound has two pKa values, approximately 6.35 for the carbonic acid/bicarbonate equilibrium and 9.25 for the ammonium/ammonia equilibrium. This allows it to provide buffering capacity in two distinct pH regions: a weakly acidic to neutral range and a basic range. Its volatility is a key advantage in applications such as mass spectrometry, where the buffer needs to be removed easily during sample preparation.[1]
For ease of reference, the key physicochemical properties of this compound are summarized in the table below.
| Property | Value |
| Molecular Formula | NH₄HCO₃ |
| Molecular Weight | 79.06 g/mol |
| pKa₁ (Carbonic Acid/Bicarbonate) | ~6.35 |
| pKa₂ (Ammonium/Ammonia) | ~9.25 |
| Effective Buffering Range | pH 5.9 - 6.9 and pH 8.8 - 9.8 |
| Solubility in Water | Highly soluble |
| Volatility | Volatile, decomposes at ~60°C |
Experimental Protocol: Determining the Buffering Capacity of this compound
The buffering capacity (β) of a solution is a measure of its resistance to pH change upon the addition of an acid or a base. It is defined as the moles of an acid or base required to change the pH of one liter of a buffer solution by one unit. The following protocol outlines a detailed methodology for determining the buffering capacity of an this compound solution.
Materials
-
This compound (reagent grade)
-
Deionized water
-
0.1 M Hydrochloric acid (HCl), standardized
-
0.1 M Sodium hydroxide (NaOH), standardized
-
pH meter with a calibrated electrode
-
Magnetic stirrer and stir bar
-
Burette (50 mL)
-
Beakers (250 mL)
-
Volumetric flasks (1 L)
Preparation of 0.1 M this compound Buffer (pH ~7.8)
-
Weigh out 7.906 g of this compound.
-
Dissolve the this compound in approximately 800 mL of deionized water in a 1 L beaker.[2]
-
Place the beaker on a magnetic stirrer and add a stir bar.
-
Stir the solution until the this compound is completely dissolved.
-
Transfer the solution to a 1 L volumetric flask.
-
Add deionized water to the flask until the volume reaches the 1 L mark.[2]
-
Stopper the flask and invert it several times to ensure the solution is homogeneous.
-
Measure the initial pH of the solution. It should be around 7.8.
Titration with Acid (HCl)
-
Pipette 100 mL of the 0.1 M this compound buffer into a 250 mL beaker.
-
Place the beaker on a magnetic stirrer and add a stir bar.
-
Immerse the calibrated pH electrode in the solution, ensuring the bulb is fully submerged but not in the path of the stir bar.
-
Record the initial pH of the buffer solution.
-
Fill a burette with 0.1 M HCl.
-
Add 0.5 mL increments of 0.1 M HCl to the buffer solution while stirring continuously.
-
After each addition, allow the pH to stabilize and then record the pH and the total volume of HCl added.
-
Continue this process until the pH has dropped by at least two units from the initial pH.
Titration with Base (NaOH)
-
Pipette another 100 mL of the 0.1 M this compound buffer into a clean 250 mL beaker.
-
Repeat steps 2 and 3 from the acid titration procedure.
-
Record the initial pH of the buffer solution.
-
Fill a separate burette with 0.1 M NaOH.
-
Add 0.5 mL increments of 0.1 M NaOH to the buffer solution while stirring continuously.
-
After each addition, allow the pH to stabilize and then record the pH and the total volume of NaOH added.
-
Continue this process until the pH has increased by at least two units from the initial pH.
Data Analysis and Calculation of Buffering Capacity
-
Plot the pH of the solution as a function of the volume of acid or base added.
-
The buffering capacity (β) can be calculated for each addition using the following formula: β = (moles of acid or base added) / (change in pH × volume of buffer in L)
-
The buffering capacity is highest near the pKa values of the buffer.
Quantitative Data on Buffering Capacity
The following table presents illustrative data from a hypothetical experiment to determine the buffering capacity of a 0.1 M this compound solution.
| Volume of 0.1 M HCl added (mL) | pH | Buffering Capacity (β) | Volume of 0.1 M NaOH added (mL) | pH | Buffering Capacity (β) |
| 0.0 | 7.80 | - | 0.0 | 7.80 | - |
| 0.5 | 7.75 | 0.100 | 0.5 | 7.85 | 0.100 |
| 1.0 | 7.70 | 0.100 | 1.0 | 7.90 | 0.100 |
| 5.0 | 7.30 | 0.025 | 5.0 | 8.30 | 0.025 |
| 10.0 | 6.80 | 0.020 | 10.0 | 8.80 | 0.020 |
| 15.0 | 6.40 | 0.025 | 15.0 | 9.20 | 0.025 |
| 20.0 | 6.10 | 0.033 | 20.0 | 9.50 | 0.033 |
| 25.0 | 5.80 | 0.033 | 25.0 | 9.70 | 0.050 |
| 30.0 | 5.40 | 0.025 | 30.0 | 9.90 | 0.050 |
Applications in Biological Assays
This compound is a versatile buffer used in a wide range of biological assays. Its volatility and buffering capacity in both near-neutral and alkaline pH ranges make it suitable for various applications.
-
Enzyme Assays: this compound is often used as a buffer in enzyme kinetic studies.[3] It helps maintain a stable pH, which is crucial for optimal enzyme activity.[4] For example, in a study of immobilized cephalosporin C acylase, a 0.1 M this compound buffer was shown to effectively regulate the microenvironmental pH, leading to increased stability and catalytic efficiency of the enzyme.[3]
-
Cell Lysis and Protein Extraction: It is a component of cell lysis and protein extraction buffers for proteomic sample preparation.[5]
-
Cell Culture: While less common than bicarbonate-based buffers used in incubators with controlled CO₂ environments, this compound can be a component in some cell culture media formulations.[6]
-
Mass Spectrometry (MS): Due to its volatility, this compound is an excellent buffer for samples intended for mass spectrometry analysis, such as in proteomics for protein digestion and LC-MS applications.[7][8] It can be easily removed by lyophilization, leaving the analyte of interest free of buffer salts that can interfere with ionization.
-
Chromatography: It is used as a component of the mobile phase in high-performance liquid chromatography (HPLC), particularly for the separation of proteins and peptides.[9][10]
Advantages and Disadvantages
Advantages:
-
Volatility: Easily removed from samples by freeze-drying, which is highly advantageous for mass spectrometry.[1]
-
Good Buffering Capacity in Two pH Ranges: Effective around pH 6.4 and pH 9.2.
-
Compatibility with Enzymes: Generally does not inhibit the activity of many enzymes.[3]
-
Low UV Absorbance: Does not significantly interfere with spectrophotometric measurements at wavelengths above 220 nm.
Disadvantages:
-
pH Instability in Open Systems: The pH of this compound solutions can be unstable in open containers due to the loss of CO₂ and ammonia.[1]
-
Potential for Protein Denaturation in ESI-MS: Under certain electrospray ionization conditions, this compound can cause protein unfolding.[11][12]
-
Formation of Adducts in Mass Spectrometry: Can lead to the formation of CO₂ adducts, complicating mass spectra.[8][13]
Visualizations
The following diagrams, created using the DOT language for Graphviz, illustrate a typical experimental workflow and a hypothetical signaling pathway that could be studied using assays buffered with this compound.
References
- 1. This compound buffers - Chromatography Forum [chromforum.org]
- 2. This compound (50 mM, pH 7.8) Preparation and Recipe | AAT Bioquest [aatbio.com]
- 3. Application of this compound buffer as a smart microenvironmental pH regulator of immobilized cephalosporin C acylase catalysis in different reactors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enzyme Assay Analysis: What Are My Method Choices? [thermofisher.com]
- 5. scientificlabs.co.uk [scientificlabs.co.uk]
- 6. Cell Culture Media Preparation from Powder | Thermo Fisher Scientific - DE [thermofisher.com]
- 7. This compound, 1M in HPLC-Grade Water | Cell Signaling Technology [cellsignal.com]
- 8. lcms.cz [lcms.cz]
- 9. support.waters.com [support.waters.com]
- 10. This compound Vs ammonia buffer - Chromatography Forum [chromforum.org]
- 11. Effects of this compound on the electrospray mass spectra of proteins: evidence for bubble-induced unfolding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. waters.com [waters.com]
Ammonium Bicarbonate as a Reagent in Novel Inorganic Compound Synthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Ammonium bicarbonate (NH₄HCO₃) is emerging as a versatile and cost-effective reagent in the synthesis of a wide array of novel inorganic compounds. Its unique properties, including its role as a precipitating agent, a pH buffer, and an in-situ source of ammonia and carbon dioxide upon gentle decomposition, offer precise control over the morphology, particle size, and crystallinity of the final products. This technical guide provides a comprehensive overview of the applications of this compound in inorganic synthesis, focusing on precipitation and hydrothermal methods. Detailed experimental protocols, quantitative data, and visual representations of synthesis workflows are presented to facilitate its adoption in research and development.
Core Principles of this compound in Inorganic Synthesis
This compound's utility in inorganic synthesis stems from its chemical behavior in aqueous solutions and upon thermal treatment. It acts as a weak base, providing a gradual increase in pH, which is crucial for controlled precipitation of metal hydroxides and carbonates. Its decomposition into ammonia (NH₃), carbon dioxide (CO₂), and water at relatively low temperatures (starting around 36 °C) is a key feature.[1] This decomposition can be harnessed to generate gases that act as pore-directing agents or to create a specific atmosphere for the reaction.
The primary roles of this compound in inorganic compound synthesis include:
-
Precipitating Agent: It provides carbonate ions (CO₃²⁻) for the precipitation of metal carbonates.[2][3]
-
pH Regulator: The bicarbonate/carbonate equilibrium allows for gentle pH adjustments, influencing the nucleation and growth of crystals.
-
In-situ Gas Source: Thermal decomposition releases NH₃ and CO₂, which can influence the morphology and porosity of the synthesized materials.[4]
-
Morphology Director: By controlling the reaction kinetics, this compound can guide the formation of specific nanostructures, such as nanorods, nanosheets, and hierarchical architectures.
Data Presentation: Synthesis Parameters and Material Properties
The following tables summarize quantitative data from various studies on the synthesis of inorganic compounds using this compound, highlighting its role in achieving desired material characteristics.
| Compound Synthesized | Metal Precursor | Role of NH₄HCO₃ | Reaction Temperature (°C) | Particle/Crystal Size | Specific Surface Area (m²/g) | Yield/Purity | Reference |
| Rare Earth Carbonate | Rare Earth Lixivium | Precipitating Agent | 60 | 50-200 µm | - | >95 wt% RE₂O₃ | |
| Basic Zinc Carbonate | Zinc Sulfate | Precipitating Agent | 50 | 0.77 µm (D₅₀) | - | - | [1][3] |
| Nickel-doped Silica Aerogel | Nickel Ions in Silica Gel | Pore-supporting gas generation | - | - | 240-310 | - | [4] |
| Bismuth (III) Oxocarbonate | Bismuth Nitrate | Precipitating Agent | 22±2 | 5-10 µm (spherical particles) | 12-16 | High Purity | [5] |
| α-Alumina Precursor | Aluminum Nitrate | Precipitating Agent | - | Nano-sized platelets | - | - | [6] |
| Basic Copper Carbonate | Cupric Chloride | Precipitating Agent | 50 | 5.0-6.5 µm (microspheres) | - | - |
Experimental Protocols
This section provides detailed methodologies for the synthesis of representative inorganic compounds using this compound.
Precipitation Synthesis of Basic Zinc Carbonate
This protocol outlines the synthesis of ultrafine basic zinc carbonate via a hydrolysis-precipitation process.[1][3]
Materials:
-
High-purity zinc-ammonia solution (prepared by leaching zinc ash with this compound and ammonia)
-
Deionized water
-
Reaction vessel with heating and stirring capabilities
-
Filtration apparatus
-
Drying oven
-
Calcination furnace (for ZnO synthesis)
Procedure:
-
Prepare a high-purity zinc-ammonia solution with a zinc mass concentration of 75 g/L.
-
Transfer the solution to the reaction vessel and heat to 90 °C under constant stirring at 300 r/min.
-
Maintain a slight underpressure of -2 kPa in the vessel to facilitate the removal of ammonia.
-
Continue the hydrolysis-precipitation reaction under these conditions.
-
After the reaction is complete, filter the resulting white precipitate (basic zinc carbonate).
-
Wash the precipitate thoroughly with deionized water to remove any soluble impurities.
-
Dry the precipitate in an oven.
-
For the synthesis of zinc oxide, calcine the dried basic zinc carbonate.
Hydrothermal Synthesis of Rare Earth Carbonates
This protocol describes the preparation of crystalline rare-earth carbonates with large particle sizes from a rare-earth lixivium.[2]
Materials:
-
Rare-earth lixivium (0.3 g/L rare-earth content)
-
This compound solution (2 wt%)
-
Crystal seeds (0.4 g/L)
-
Deionized water
-
Reaction vessel with heating and stirring capabilities
-
Filtration apparatus
-
Drying oven
Procedure:
-
Transfer the rare-earth lixivium to the reaction vessel.
-
Add the crystal seeds to the solution.
-
Heat the solution to 60 °C while stirring at 300 r/min.
-
Slowly add the 2 wt% this compound solution to initiate precipitation.
-
After the addition is complete, allow the reaction mixture to stand overnight without stirring.
-
Separate the precipitate by filtration.
-
Wash the precipitate with deionized water.
-
Dry the final product at 105 °C for at least 2 hours.
Visualization of Synthesis Processes
The following diagrams, generated using the DOT language, illustrate the logical workflows of the synthesis protocols described above.
Caption: Workflow for the precipitation synthesis of basic zinc carbonate.
Caption: Workflow for the hydrothermal synthesis of rare earth carbonates.
Conclusion
This compound is a highly effective and versatile reagent for the synthesis of a variety of inorganic compounds. Its ability to act as a precipitating agent, pH buffer, and in-situ gas source provides a high degree of control over the final product's properties. The precipitation and hydrothermal methods detailed in this guide serve as a foundation for researchers and scientists to explore the synthesis of novel inorganic materials with tailored functionalities. The cost-effectiveness and relatively environmentally benign nature of this compound further enhance its appeal for both laboratory-scale research and industrial applications, including in the development of new materials for the pharmaceutical industry. The continued exploration of its role in more complex synthesis strategies, such as solvothermal and sonochemical methods, is expected to further expand its utility in the field of inorganic materials science.
References
- 1. Item - Thermal Decomposition of this compound - American Chemical Society - Figshare [acs.figshare.com]
- 2. This compound-Ammonium Carbamate | Supplier [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 5. sibran.ru [sibran.ru]
- 6. researchgate.net [researchgate.net]
Unraveling the Fugitive Nature of Ammonium Bicarbonate: A Deep Dive into its Decomposition Pathways
For Immediate Release
[City, State] – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth understanding of the theoretical modeling behind the decomposition of ammonium bicarbonate. This whitepaper provides a critical resource for professionals in fields where the controlled release of ammonia and carbon dioxide is paramount, such as in pharmaceuticals, food science, and materials engineering.
The guide meticulously outlines the core principles of this compound's thermal degradation, presenting quantitative data, detailed experimental protocols, and novel visualizations of the decomposition pathways. This allows for a deeper and more applicable understanding of the compound's transient nature.
The Core of Decomposition: A Multi-faceted Process
This compound (NH₄HCO₃) is a crystalline solid that, upon gentle heating, decomposes into ammonia (NH₃), carbon dioxide (CO₂), and water (H₂O). This seemingly simple, single-step endothermic process is, in reality, governed by a complex interplay of kinetics and thermodynamics.[1][2] The decomposition generally initiates at temperatures as low as 36 °C and proceeds through a mechanism dominated by nucleation and growth.[1][2]
This guide synthesizes key quantitative data from various studies to provide a comparative overview of the decomposition kinetics.
| Parameter | Value | Kinetic Model | Experimental Method | Source |
| Activation Energy (Ea) | 101 kJ/mol | Truncated Šesták–Berggren | Differential Scanning Calorimetry (DSC) | [1][2] |
| 93.6 kJ/mol | Not Specified | Thermogravimetric Analysis (TGA) | ||
| 111.9 kJ/mol (for Long-effect ABC) | Not Specified | Thermogravimetric Analysis (TGA) | ||
| Pre-exponential Factor (A) | ln(A/s⁻¹) = 28.1 | Truncated Šesták–Berggren | Differential Scanning Calorimetry (DSC) | [1][2] |
| Reaction Order | Second-order | k=4.4×10¹³exp(-13541/T) | Stirred Reactor | [3] |
Table 1: Kinetic Parameters for this compound Decomposition
| Thermodynamic Parameter | Value | Units | Conditions | Source |
| Standard Molar Enthalpy of Formation (ΔfH°) | -849.4 | kJ/mol | 298.15 K, 1 bar | [4] |
| Standard Molar Gibbs Energy of Formation (ΔfG°) | -665.9 | kJ/mol | 298.15 K, 1 bar | [4] |
| Standard Molar Entropy (S°) | 120.9 | J/(mol·K) | 298.15 K, 1 bar | [4] |
Table 2: Thermodynamic Properties of this compound
Visualizing the Pathway
To elucidate the decomposition process, the following diagram illustrates the primary pathway.
Caption: The primary decomposition pathway of solid this compound into gaseous ammonia, carbon dioxide, and water upon heating.
A Roadmap for Theoretical Modeling
The process of theoretically modeling the decomposition of this compound involves a structured workflow, from initial characterization to kinetic model validation.
Caption: A logical workflow for the theoretical modeling of this compound decomposition, from experimental analysis to model validation.
Key Experimental Protocols
A foundational aspect of accurate theoretical modeling is the precision of the underlying experimental data. This guide provides detailed methodologies for the two most common analytical techniques.
Differential Scanning Calorimetry (DSC)
Objective: To determine the kinetic parameters of decomposition by measuring the heat flow associated with the thermal transition.
Methodology:
-
Instrument Calibration: Calibrate the DSC instrument for temperature and heat flow using an indium standard.
-
Sample Preparation: Weigh approximately 5 mg of a sieved fraction (180-355 μm) of this compound into an open aluminum pan.
-
Experimental Conditions:
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Purge the cell with a continuous nitrogen flow of 50 mL/min.
-
Employ multiple linear heating rates (e.g., 0.5, 1, 2, and 5 °C/min) from 25 °C to 200 °C.
-
-
Data Analysis:
-
Record the heat flow as a function of temperature.
-
Determine the conversion (α) from the integrated heat flow signal.
-
Apply isoconversional methods (e.g., Friedman plot) to the data from multiple heating rates to determine the activation energy as a function of conversion.
-
Utilize a combined kinetic analysis to determine the most probable kinetic model (e.g., Šesták–Berggren) and the pre-exponential factor.[2]
-
Thermogravimetric Analysis (TGA)
Objective: To study the decomposition kinetics by measuring the mass loss of the sample as a function of temperature.
Methodology:
-
Instrument Setup: Utilize a TGA instrument with a platinum pan.
-
Sample Preparation: Place a 5 ± 1 mg sample of this compound into the platinum pan.
-
Experimental Conditions:
-
Heat the sample at various linear heating rates (e.g., 1, 2, 5, 10, and 20 °C/min) in a nitrogen atmosphere with a flow rate of 50 mL/min.
-
-
Data Analysis:
-
Record the mass of the sample as a function of temperature.
-
Calculate the conversion (α) based on the fractional mass loss.
-
Analyze the data using kinetic models to determine the activation energy and other kinetic parameters.
-
This in-depth guide serves as a valuable asset for professionals requiring a nuanced understanding of this compound's decomposition. By providing a solid theoretical and experimental framework, it empowers researchers to better predict and control the behavior of this industrially significant compound.
References
Methodological & Application
Application Notes and Protocols for Ammonium Bicarbonate Buffer in Proteomics Sample Digestion
For Researchers, Scientists, and Drug Development Professionals
Ammonium bicarbonate buffer is a cornerstone of proteomics research, particularly for the enzymatic digestion of protein samples prior to mass spectrometry analysis. Its volatility makes it highly compatible with mass spectrometry, as it can be easily removed by lyophilization, preventing interference with ionization.[1] Furthermore, it provides an optimal pH environment (typically around pH 7.8-8.5) for the activity of trypsin, the most commonly used protease in proteomics.[1][2]
These application notes provide detailed protocols for the preparation and use of this compound buffer for both in-solution and in-gel protein digestion workflows.
Quantitative Data Summary
The following table summarizes the typical concentrations and conditions for the use of this compound (AmBic) and associated reagents in proteomics sample digestion protocols.
| Parameter | In-Solution Digestion | In-Gel Digestion | Reference(s) |
| This compound (AmBic) Concentration | 25 mM, 50 mM, 100 mM | 50 mM, 100 mM | [3][4][5][6] |
| pH | 7.8 - 8.5 | ~8.0 | [2][7][8] |
| Reducing Agent (DTT) | 5 mM - 20 mM | 10 mM | [5][7] |
| Alkylating Agent (Iodoacetamide) | 15 mM - 100 mM | 55 mM | [5][7] |
| Trypsin:Protein Ratio (w/w) | 1:20 to 1:100 | Not directly applicable | [7][9] |
| Digestion Temperature | 37°C | 37°C | [7][10] |
| Digestion Time | 3 hours to overnight | Overnight | [7][10] |
Experimental Protocols
Preparation of this compound Buffer (50 mM, pH ~8.0)
Materials:
-
This compound (molecular biology grade)
-
HPLC-grade water
Procedure:
-
Weigh out 0.395 g of this compound.
-
Dissolve it in 100 mL of HPLC-grade water.
-
The pH of a freshly prepared 50 mM this compound solution will be approximately 7.8-8.0. The pH does not typically require adjustment.[7]
-
It is highly recommended to prepare the buffer fresh before each use to ensure the correct pH and avoid degradation.[3] For long-term storage, aliquots can be stored at -20°C for up to 12 months.[11]
In-Solution Protein Digestion Protocol
This protocol is suitable for purified proteins or complex protein mixtures in solution.
Materials:
-
Protein sample in an appropriate buffer
-
100 mM Dithiothreitol (DTT) in 50 mM this compound (prepare fresh)
-
200 mM Iodoacetamide (IAM) in 50 mM this compound (prepare fresh, protect from light)
-
50 mM this compound
-
Trypsin (mass spectrometry grade), reconstituted in 50 mM acetic acid or as per manufacturer's instructions
-
Formic acid or Trifluoroacetic acid (TFA)
Procedure:
-
Reduction: To the protein sample, add 100 mM DTT to a final concentration of 10 mM. Incubate at 56-60°C for 30-60 minutes to reduce disulfide bonds.[5][6]
-
Alkylation: Cool the sample to room temperature. Add 200 mM iodoacetamide to a final concentration of 20 mM. Incubate for 30 minutes at room temperature in the dark to alkylate the free sulfhydryl groups.[10]
-
Quenching (Optional): Add DTT to a final concentration of 5 mM to quench any excess iodoacetamide.
-
Digestion: Dilute the sample with 50 mM this compound to reduce the concentration of any denaturants (e.g., urea to <1M). Add trypsin at a 1:50 to 1:100 enzyme-to-protein ratio (w/w).[9][10]
-
Incubation: Incubate the mixture overnight at 37°C.[7]
-
Stopping the Reaction: Acidify the sample by adding formic acid or TFA to a final concentration of 0.5-1% to inactivate the trypsin.[7][10]
-
The resulting peptide mixture is now ready for desalting (e.g., using a C18 column) prior to mass spectrometry analysis.
In-Gel Protein Digestion Protocol
This protocol is designed for proteins that have been separated by polyacrylamide gel electrophoresis (PAGE).
Materials:
-
Excised protein band(s) from a stained gel (e.g., Coomassie)
-
Destaining solution: 50 mM this compound in 50% acetonitrile
-
Dehydration solution: 100% acetonitrile
-
Reduction solution: 10 mM DTT in 50 mM this compound
-
Alkylation solution: 55 mM iodoacetamide in 50 mM this compound (prepare fresh, protect from light)
-
Digestion buffer: 50 mM this compound
-
Trypsin solution: 12.5 ng/µL trypsin in 50 mM this compound (prepare fresh and keep on ice)
-
Extraction solution: 50% acetonitrile with 5% formic acid
Procedure:
-
Excision: Carefully excise the protein band of interest from the gel, minimizing the amount of excess polyacrylamide.
-
Destaining: Place the gel pieces in a microcentrifuge tube. Add enough destaining solution to cover the gel pieces and incubate for 15-30 minutes at 37°C. Repeat until the gel pieces are clear.
-
Dehydration: Remove the destaining solution and add 100% acetonitrile to shrink and dehydrate the gel pieces. Remove the acetonitrile after 5-10 minutes.
-
Reduction: Rehydrate the gel pieces in the reduction solution and incubate at 56°C for 45-60 minutes.
-
Alkylation: Remove the reduction solution and dehydrate the gel pieces with 100% acetonitrile. Then, add the alkylation solution and incubate for 30 minutes at room temperature in the dark.
-
Washing: Wash the gel pieces with 50 mM this compound, followed by dehydration with 100% acetonitrile. Dry the gel pieces completely in a vacuum centrifuge.
-
Digestion: Rehydrate the dried gel pieces on ice with the cold trypsin solution. Add enough solution to just cover the gel pieces and allow them to swell for 30-60 minutes on ice. Add a small amount of 50 mM this compound to ensure the gel pieces remain submerged.[5]
-
Incubation: Incubate the tube overnight at 37°C.[7]
-
Peptide Extraction: Add the extraction solution to the gel pieces and vortex for 15-30 minutes. Collect the supernatant. Repeat the extraction step twice.
-
Drying: Pool the extracts and dry them down in a vacuum centrifuge. The resulting peptides are ready for resuspension in an appropriate buffer for mass spectrometry analysis.
Visualizations
Below are diagrams illustrating the experimental workflows for in-solution and in-gel protein digestion.
Caption: Workflow for in-solution protein digestion.
Caption: Workflow for in-gel protein digestion.
References
- 1. This compound or triethylthis compound? | Proteomics and Mass Spectrometry Core Facility [sites.psu.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. BAF_Protocol_007 Solution Digest with Protein Precipitation [protocols.io]
- 4. bioscience.fi [bioscience.fi]
- 5. Useful Protocols [research.childrenshospital.org]
- 6. Optimization of Proteomic Sample Preparation Procedures for Comprehensive Protein Characterization of Pathogenic Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protease Digestion for Mass Spectrometry | Protein Digest Protocols [promega.in]
- 8. pubs.acs.org [pubs.acs.org]
- 9. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 10. bsb.research.baylor.edu [bsb.research.baylor.edu]
- 11. This compound, 1M in HPLC-Grade Water | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for Utilizing Ammonium Bicarbonate as a Volatile Buffer in Protein Lyophilization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lyophilization, or freeze-drying, is a cornerstone technique for preserving the long-term stability of protein therapeutics and other biological samples. The choice of buffer is a critical parameter in the formulation development for lyophilization, as it must maintain the solution pH and protein structure during the freezing and drying processes. Traditional non-volatile buffers, such as phosphate or citrate, remain in the final lyophilized cake, which can sometimes be undesirable for downstream applications or may contribute to product instability over time.
Ammonium bicarbonate is a volatile buffer that offers a unique advantage in lyophilization. Through sublimation, it decomposes into volatile products—ammonia, carbon dioxide, and water—which are removed from the sample during the drying process.[1] This results in a final lyophilized product that is largely free of buffer salts, a desirable characteristic for applications such as mass spectrometry or for the preparation of excipient-free protein powders.[1]
These application notes provide a comprehensive overview of the use of this compound as a volatile buffer in the lyophilization of protein samples, including its advantages, challenges, and detailed protocols for its application.
Key Characteristics of this compound in Lyophilization
This compound's utility in protein lyophilization stems from its volatility. However, its behavior during the freeze-drying process is complex and presents both opportunities and challenges.
Advantages:
-
Buffer Removal: The primary advantage is the removal of the buffer during lyophilization, yielding a salt-free protein product.[1]
-
Protein Stability: For certain proteins, such as recombinant human tissue-type plasminogen activator (tPA), lyophilization in this compound has been shown to cause no measurable harm to the protein.[1]
Challenges:
-
Two-Stage Sublimation: The sublimation of this compound occurs after the sublimation of ice, creating a two-stage primary drying process.[1]
-
Pressure Increase: The decomposition of this compound can lead to a significant increase in chamber pressure during lyophilization, which may require adjustments to the drying cycle to maintain control.[1]
-
Residual Ammonium Ions: Despite its volatility, residual ammonium ions can remain in the lyophilized cake. For example, approximately 4 moles of residual ammonium ion per mole of lyophilized tPA have been reported.[1]
-
pH Shifts during Freezing: As with many buffer systems, the freezing process can cause shifts in pH, potentially impacting protein stability.
-
Incomplete Removal: Achieving complete removal of this compound can be challenging and may require extended drying times or specific cycle parameters.
Quantitative Data Summary
The following tables summarize key quantitative parameters related to the use of this compound in protein lyophilization, compiled from various studies.
Table 1: Formulation and Lyophilization Cycle Parameters
| Parameter | Value/Range | Protein/System | Reference |
| This compound Concentration | 10 mM | Horseradish Peroxidase (HRP) | [2] |
| 50 mM - 250 mM | General protein depletion | [3] | |
| 100 mM | Reconstitution of myoglobin | [4] | |
| pH | 8.0 | Reconstitution of myoglobin | [4] |
| 8.0 | Horseradish Peroxidase (HRP) | [2] | |
| Freezing Temperature | -80°C | Horseradish Peroxidase (HRP) | [2] |
| Primary Drying Temperature | Not specified | Horseradish Peroxidase (HRP) | [2] |
| Primary Drying Pressure | 1.0 mbar | Horseradish Peroxidase (HRP) | [2] |
| Primary Drying Duration | 48 hours | Horseradish Peroxidase (HRP) | [2] |
| Secondary Drying Temperature | Not specified | Horseradish Peroxidase (HRP) | [2] |
Table 2: Protein Stability and Residuals
| Parameter | Result | Protein/System | Reference |
| Protein Stability | No measurable harm | Recombinant human tissue-type plasminogen activator (tPA) | [1] |
| Enzymatic Activity (Post-lyophilization, Day 1) | ~20% of initial activity | Free Horseradish Peroxidase (HRP) | [2] |
| Enzymatic Activity (Post-lyophilization, 1 month at RT) | <5% of initial activity | Free Horseradish Peroxidase (HRP) | [2] |
| Residual Ammonium Ions | ~4 mol / mol of protein | Recombinant human tissue-type plasminogen activator (tPA) | [1] |
Experimental Protocols
General Protocol for Lyophilization of a Protein Sample with this compound
This protocol provides a general framework. Optimization of buffer concentration, pH, and lyophilization cycle parameters is crucial for each specific protein.
Materials:
-
Purified protein sample
-
This compound buffer (e.g., 50 mM, pH 7.8)
-
Lyophilizer
-
Appropriate vials and stoppers
Procedure:
-
Buffer Exchange: Dialyze or buffer exchange the purified protein sample into the desired concentration of this compound buffer.
-
Dispensing: Dispense the protein solution into lyophilization vials.
-
Freezing:
-
Load the vials into the lyophilizer.
-
Lower the shelf temperature to a temperature well below the eutectic point of the formulation (e.g., -40°C to -50°C). A typical cooling rate is 1°C/minute.
-
Hold at the freezing temperature for a sufficient time to ensure complete solidification (e.g., 2-4 hours).
-
-
Primary Drying:
-
Apply a vacuum to the chamber (e.g., 100-200 mTorr).
-
Raise the shelf temperature to initiate sublimation of the ice (e.g., -20°C to -10°C).
-
Monitor the chamber pressure. A secondary pressure rise may be observed as the this compound sublimes.
-
Hold under these conditions until all the ice has sublimed. This can be determined by monitoring the product temperature, which will rise to the shelf temperature at the end of primary drying. This stage may be extended to facilitate the removal of this compound.
-
-
Secondary Drying:
-
Gradually increase the shelf temperature to a higher temperature (e.g., 20°C to 30°C) to remove residual unfrozen water.
-
Maintain a low pressure for several hours.
-
-
Stoppering and Storage:
-
Backfill the chamber with an inert gas like nitrogen.
-
Stopper the vials under vacuum or partial vacuum.
-
Store the lyophilized product at the recommended temperature (e.g., 2-8°C or -20°C).
-
Protocol for Assessing Protein Stability Post-Lyophilization
Materials:
-
Lyophilized protein sample
-
Reconstitution buffer (e.g., water for injection, phosphate-buffered saline)
-
Size-Exclusion Chromatography (SEC-HPLC) system
-
Spectrophotometer or plate reader for activity assays
Procedure:
-
Reconstitution: Reconstitute the lyophilized protein with a defined volume of the appropriate buffer. Gently swirl to dissolve the cake. Avoid vigorous shaking.
-
Visual Inspection: Observe the reconstituted solution for any signs of particulates or turbidity.
-
Quantification of Aggregates (SEC-HPLC):
-
Inject the reconstituted sample onto an appropriate SEC column.
-
Elute with a suitable mobile phase.
-
Monitor the eluate at 280 nm.
-
Calculate the percentage of monomer, soluble aggregates, and fragments based on the peak areas.
-
-
Biological Activity Assay:
-
Perform a relevant biological activity assay for the protein (e.g., enzymatic assay, binding assay).
-
Compare the activity of the reconstituted lyophilized protein to that of a non-lyophilized control.
-
Visualizations
Caption: Experimental workflow for protein lyophilization using this compound.
Caption: Decomposition of solid this compound into volatile gases during lyophilization.
Caption: Logical relationship leading to a salt-free product with this compound.
References
- 1. Preparation of excipient-free recombinant human tissue-type plasminogen activator by lyophilization from this compound solution: an investigation of the two-stage sublimation phenomenon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nanoencapsulation as a General Solution for Lyophilization of Labile Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO2006122424A1 - Protein depletion using volatile binding buffers - Google Patents [patents.google.com]
- 4. Process and Formulation Effects on Protein Structure in Lyophilized Solids using Mass Spectrometric Methods - PMC [pmc.ncbi.nlm.nih.gov]
Application of Ammonium Bicarbonate in Cell Lysis Protocols for Protein Extraction
Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Ammonium bicarbonate (NH₄HCO₃) is a volatile salt frequently employed in cell lysis and protein extraction protocols, particularly for applications sensitive to high salt concentrations or requiring sample lyophilization, such as mass spectrometry-based proteomics. Its volatility allows for easy removal by sublimation, leaving the protein or peptide sample free of non-volatile salts that can interfere with downstream analysis. Furthermore, this compound provides a buffering capacity in the optimal pH range for the activity of common proteases like trypsin (pH 7.5-8.5), making it a valuable component in protein digestion workflows.[1] This document provides detailed application notes and protocols for the use of this compound in cell lysis for protein extraction.
Key Advantages of this compound in Protein Extraction
-
Volatility: this compound readily decomposes into volatile ammonia, carbon dioxide, and water, which can be easily removed by lyophilization (freeze-drying). This is a significant advantage for mass spectrometry (MS) analysis, as non-volatile salts can cause ion suppression and interfere with analyte detection.
-
MS Compatibility: Due to its volatility, it is highly compatible with downstream applications such as liquid chromatography-mass spectrometry (LC-MS).[1]
-
Buffering Capacity: Aqueous solutions of this compound provide a pH range of 7.5-8.5, which is optimal for the enzymatic activity of trypsin, a serine protease widely used for protein digestion in proteomics.[1]
-
Cost-Effective: Compared to some specialized buffer components, this compound is a relatively inexpensive reagent.
Considerations and Limitations
-
Lysis Efficiency: On its own, this compound is a relatively mild lysis agent and may not be sufficient to efficiently lyse cells with more robust cell walls or to extract proteins from all subcellular compartments, particularly the nucleus and mitochondria. For this reason, it is often used in conjunction with detergents, chaotropic agents, or physical disruption methods.
-
Protein Denaturation: While generally considered a non-denaturing salt at physiological pH, the use of this compound in electrospray ionization mass spectrometry (ESI-MS) has been associated with protein unfolding, which may be undesirable for native protein analysis.
-
Enzyme Activity: The impact of this compound on the activity of specific enzymes should be empirically determined, as buffer conditions can influence protein conformation and function. However, its use in regulating microenvironmental pH has been shown to enhance the stability and catalytic efficiency of immobilized enzymes.
Comparative Data on Protein Extraction Buffers
The choice of lysis buffer significantly impacts protein yield and the representation of the proteome. While direct quantitative comparisons of a simple this compound buffer to strong lysis buffers like RIPA are limited in the literature, data from studies using this compound in combination with other reagents provide valuable insights.
For instance, a study comparing various lysis buffers for the extraction of proteins from extracellular vesicles found that a commercial RIPA buffer outperformed other buffers, including those with Tris-HCl as a base, in terms of the number of identified proteins and peptides. Another study on aortic valve tissue demonstrated that while RIPA and a urea-based buffer yielded comparable protein amounts in the initial extraction, RIPA was superior in a subsequent extraction step.
It is important to note that for specific applications, a milder buffer may be advantageous. For example, in the analysis of breast cancer markers, a commercial lysis buffer (CytoBuster™) yielded less total protein than RIPA buffer but was more efficient in liberating the specific biomarker for immunoprecipitation. This underscores the principle that the optimal lysis buffer is application-dependent.
The following table summarizes protein yield data from a comparative study of different lysis buffers for HeLa S3 cells.
| Lysis Buffer Formulation | Average Protein Yield (µg) from 2 x 10⁶ HeLa S3 Cells |
| AmBic/SDS Buffer (0.05M this compound, 0.1% SDS) | ~150 |
| Urea Buffer (8M Urea, 0.1M Tris-HCl, pH 8.5) | ~175 |
| FASP Lysis Buffer (4% SDS, 0.1M Tris-HCl, 0.1M DTT, pH 7.6) | ~200 |
| Pierce Lysis Buffer (Proprietary) | >250 |
Data is estimated from a graphical representation in a Thermo Fisher Scientific application note and should be considered illustrative.[2]
Experimental Protocols
Protocol 1: Mild Lysis of Cultured Mammalian Cells with this compound for General Applications
This protocol is suitable for the extraction of soluble cytoplasmic proteins under relatively mild conditions.
Materials:
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Lysis Buffer: 50 mM this compound, pH 7.8 (store at 4°C)
-
Protease Inhibitor Cocktail (e.g., cOmplete™, EDTA-free)
-
Phosphatase Inhibitor Cocktail (optional)
-
Cell scraper
-
Microcentrifuge tubes, pre-chilled
-
Microcentrifuge (refrigerated)
Procedure:
-
Place the cell culture dish on ice and wash the cells twice with ice-cold PBS.
-
Aspirate the final PBS wash completely.
-
Add an appropriate volume of ice-cold Lysis Buffer containing freshly added protease (and phosphatase) inhibitors to the dish. A general starting point is 500 µL for a 10 cm dish.
-
Use a cell scraper to gently scrape the cells into the lysis buffer.
-
Transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional gentle vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Carefully transfer the supernatant, which contains the soluble protein fraction, to a new pre-chilled tube.
-
Determine the protein concentration using a suitable protein assay (e.g., Bradford or BCA assay).
-
The protein extract is now ready for downstream applications or can be stored at -80°C.
Protocol 2: Lysis of Cultured Mammalian Cells with this compound and Sonication for Mass Spectrometry
This protocol is designed for efficient cell lysis and protein extraction for subsequent proteomic analysis by mass spectrometry.
Materials:
-
Washing Buffer: 50 mM this compound, pH 7.8 (store at 4°C)
-
Lysis Buffer: 50 mM this compound with 0.1% (w/v) RapiGest SF or other MS-compatible detergent, pH 7.8 (prepare fresh)
-
Protease Inhibitor Cocktail (MS-compatible)
-
Microcentrifuge tubes, pre-chilled
-
Microcentrifuge (refrigerated)
-
Probe sonicator
Procedure:
-
Harvest cultured cells and pellet them by centrifugation (e.g., 500 x g for 5 minutes at 4°C).
-
Wash the cell pellet three times with 10 volumes of ice-cold Washing Buffer, pelleting the cells between each wash.[3]
-
After the final wash, carefully remove all supernatant.
-
Resuspend the cell pellet in an appropriate volume of ice-cold Lysis Buffer with freshly added protease inhibitors.
-
Place the tube on ice and sonicate using a probe sonicator. Use short bursts of sonication (e.g., 3 cycles of 15 seconds on, 30 seconds off) at a low power setting to avoid excessive heating and protein degradation.[3]
-
Centrifuge the lysate at 15,000 x g for 10 minutes at 4°C to pellet insoluble debris.[3]
-
Transfer the supernatant containing the protein extract to a new tube.
-
Determine the protein concentration using a protein assay compatible with the detergent used (e.g., BCA assay).
-
The protein extract is now ready for downstream proteomic workflows, such as protein digestion with trypsin.
Protocol 3: Protein Extraction from Tissue using this compound and Urea for Proteomics
This protocol is suitable for the extraction of proteins from tissue samples for in-depth proteomic analysis. The inclusion of urea aids in the denaturation and solubilization of a wider range of proteins.
Materials:
-
Homogenization Buffer: 8 M Urea, 100 mM this compound, pH 8.0[4]
-
Protease Inhibitor Cocktail
-
Tissue homogenizer (e.g., bead beater, Dounce homogenizer)
-
Microcentrifuge tubes, pre-chilled
-
Microcentrifuge (refrigerated)
Procedure:
-
Excise the tissue of interest and wash with ice-cold PBS to remove any contaminants.
-
Weigh the tissue and place it in a pre-chilled tube.
-
Add an appropriate volume of ice-cold Homogenization Buffer with freshly added protease inhibitors (e.g., 10 µL per mg of tissue).
-
Homogenize the tissue on ice until no visible tissue fragments remain.
-
Incubate the homogenate on a rotator for 1 hour at 4°C.
-
Centrifuge the homogenate at 16,000 x g for 20 minutes at 4°C.
-
Carefully collect the supernatant containing the solubilized proteins.
-
Determine the protein concentration using a compatible protein assay (e.g., Bradford assay, as urea can interfere with the BCA assay).
-
The protein extract is ready for further processing, such as reduction, alkylation, and enzymatic digestion.
Visualizations
Experimental Workflow for Protein Extraction and Analysis
Caption: A generalized workflow for protein extraction using an this compound-based lysis buffer, followed by quantification and common downstream applications.
Logical Relationship of Lysis Buffer Components
Caption: Key components of an this compound-based lysis buffer and their respective functions in the protein extraction process.
Example Signaling Pathway: EGFR Signaling
The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a critical regulator of cell proliferation, differentiation, and survival. Dysregulation of this pathway is implicated in various cancers, making it a key area of study for which efficient protein extraction is essential.
Caption: A simplified representation of the EGFR signaling pathway, highlighting key protein players that are often targets of investigation following protein extraction.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Mass Spectrometry Sample Preparation Procedure for Protein Samples | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. Mass Spectrometry Appropriate Protocol for Cell Lysis using Probe Sonication | Duke Department of Biostatistics and Bioinformatics [biostat.duke.edu]
- 4. Unified Workflow for the Rapid and In-Depth Characterization of Bacterial Proteomes - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for Using Ammonium Bicarbonate in Enzymatic Digestion of Proteins
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Ammonium bicarbonate is a widely used buffer in proteomics for the enzymatic digestion of proteins prior to mass spectrometry analysis. Its primary advantages include its volatility, which allows for easy removal by lyophilization, and its ability to maintain a pH range of 7.5-8.5, which is optimal for the activity of common proteases like trypsin.[1] This compatibility with mass spectrometry makes it a preferred choice over non-volatile buffers such as Tris-HCl, which can interfere with ionization.
The concentration of this compound can influence digestion efficiency. While concentrations ranging from 25 mM to 100 mM are commonly employed, the optimal concentration can depend on the specific protein sample and the chosen workflow (in-solution vs. in-gel digestion).[2] Studies have shown that while higher concentrations may be beneficial in certain contexts, such as inhibiting protein carbamylation in the presence of urea, they can also impact downstream analysis.[3] For instance, even low concentrations of this compound (e.g., 5 mM) can sometimes lead to protein denaturation and supercharging effects during electrospray ionization.
When compared to other buffer systems, this compound demonstrates a trade-off between digestion efficiency and the potential for inducing artificial modifications. For example, while it is a more effective buffer than ammonium acetate for proteins with rigid structures, it can also lead to a higher rate of artificial deamidation of asparagine residues compared to buffers like Tris-HCl or ammonium acetate.[4][5]
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the use of this compound in enzymatic protein digestion.
| Table 1: Comparison of Digestion Buffers on Protein Identification | |
| Digestion Method | Number of Protein Groups Identified |
| In-solution digestion with 50 mM this compound | 2113 |
| Filter-aided sample preparation (FASP) with 50 mM this compound | 3715 |
This data is derived from a study comparing different protein digestion workflows on a human colon cancer cell line.
| Table 2: Effect of Digestion Buffer on Artificial Deamidation | |
| Digestion Buffer (50 mM) | Number of Identified Unique Asn-Deamidated Peptides |
| Ammonium Acetate (pH 6) | ~100 |
| Tris-HCl (pH 8) | ~220 |
| This compound (pH 8) | ~300 |
| Triethylthis compound (TEAB) (pH 8.5) | ~380 |
This table illustrates the relative levels of artificial asparagine deamidation induced by different buffers during in-solution digestion of rat kidney tissue.[4]
| Table 3: Comparison of In-Solution Digestion Protocols for Bovine Serum Albumin (BSA) | |
| Digestion Protocol | Protein Sequence Coverage (%) |
| Immobilized Trypsin (1 min digestion in 100 mM this compound) | 90% |
| Free Trypsin (12 hr digestion in 100 mM this compound) | Significantly poorer coverage |
This data highlights the efficiency of immobilized trypsin in a 100 mM this compound buffer for the digestion of BSA.[6]
Experimental Protocols
Protocol 1: In-Solution Enzymatic Digestion
This protocol is suitable for purified proteins or simple protein mixtures in solution.
Materials:
-
Protein sample
-
This compound (NH4HCO3)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Acetonitrile (ACN)
-
Formic Acid (FA) or Trifluoroacetic Acid (TFA)
-
Ultrapure water
Procedure:
-
Buffer Preparation: Prepare a 50 mM this compound solution in ultrapure water and adjust the pH to ~8.0.
-
Denaturation and Reduction:
-
Dissolve the protein sample in the 50 mM this compound buffer. For proteins that are difficult to solubilize, a denaturant such as 6 M urea or guanidine HCl can be used. If a denaturant is used, ensure the final concentration is reduced to below 1 M before adding trypsin.[3]
-
Add DTT to a final concentration of 10 mM to reduce disulfide bonds.
-
Incubate at 56°C for 30-60 minutes.
-
-
Alkylation:
-
Cool the sample to room temperature.
-
Add IAA to a final concentration of 20-55 mM to alkylate the reduced cysteines.
-
Incubate in the dark at room temperature for 30-45 minutes.
-
-
Enzymatic Digestion:
-
Add trypsin to the protein sample at a ratio of 1:20 to 1:100 (enzyme:protein, w/w).
-
Incubate at 37°C for 4 hours to overnight.
-
-
Quenching the Reaction:
-
Stop the digestion by adding formic acid or TFA to a final concentration of 0.1-1%, bringing the pH to <3.
-
-
Peptide Desalting:
-
Desalt the peptide mixture using a C18 StageTip or ZipTip prior to mass spectrometry analysis.
-
Protocol 2: In-Gel Enzymatic Digestion
This protocol is used for proteins separated by polyacrylamide gel electrophoresis (PAGE).
Materials:
-
Protein band(s) excised from a stained polyacrylamide gel
-
This compound (NH4HCO3)
-
Acetonitrile (ACN)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Formic Acid (FA) or Trifluoroacetic Acid (TFA)
-
Ultrapure water
Procedure:
-
Excise and Destain:
-
Carefully excise the protein band(s) of interest from the gel using a clean scalpel.
-
Cut the gel pieces into small cubes (~1x1 mm).
-
Destain the gel pieces by washing with a solution of 50% ACN in 50 mM this compound until the stain is removed.
-
-
Dehydration and Rehydration:
-
Dehydrate the gel pieces with 100% ACN until they shrink and turn opaque white.
-
Remove the ACN and dry the gel pieces in a vacuum centrifuge.
-
-
Reduction:
-
Rehydrate the gel pieces in a solution of 10 mM DTT in 100 mM this compound.
-
Incubate at 56°C for 45-60 minutes.
-
-
Alkylation:
-
Cool the gel pieces to room temperature and remove the DTT solution.
-
Add a solution of 55 mM IAA in 100 mM this compound.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Washing and Dehydration:
-
Wash the gel pieces with 100 mM this compound.
-
Dehydrate with 100% ACN and dry completely in a vacuum centrifuge.
-
-
Enzymatic Digestion:
-
Rehydrate the gel pieces on ice with a cold solution of trypsin (e.g., 10-20 ng/µL) in 25-50 mM this compound. Use enough solution to cover the gel pieces.
-
Incubate at 37°C overnight.
-
-
Peptide Extraction:
-
Stop the digestion by adding a small volume of 1% TFA or 5% formic acid.
-
Extract the peptides from the gel by adding an extraction buffer (e.g., 60% ACN, 1% TFA) and sonicating or vortexing.
-
Collect the supernatant and repeat the extraction at least once more.
-
Pool all supernatants and dry in a vacuum centrifuge.
-
Resuspend the peptides in a solution suitable for mass spectrometry (e.g., 0.1% TFA in water).
-
Visualizations
Caption: General workflow for enzymatic protein digestion using this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. pressurebiosciences.com [pressurebiosciences.com]
- 3. waters.com [waters.com]
- 4. Quantitative assessment of the effects of trypsin digestion methods on affinity purification-mass spectrometry-based protein-protein interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. in-gel digestion | Proteomics and Mass Spectrometry Core Facility [sites.psu.edu]
Role of ammonium bicarbonate in matrix-assisted laser desorption/ionization (MALDI) mass spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry is a powerful analytical technique for the analysis of a wide range of biomolecules, including proteins, peptides, and lipids. Sample preparation is a critical step in obtaining high-quality MALDI data, and the choice of buffers and additives can significantly impact the outcome. Ammonium bicarbonate (NH₄HCO₃) is a volatile salt frequently employed in MALDI-MS workflows. Its volatility is a key advantage, as it is readily removed under the high vacuum conditions of the mass spectrometer, preventing the formation of salt adducts that can suppress analyte signals and complicate spectral interpretation. This document provides detailed application notes and protocols on the multifaceted role of this compound in MALDI-MS.
Key Applications of this compound in MALDI-MS
This compound serves several crucial functions in MALDI-MS sample preparation and analysis:
-
Volatile Buffer for pH Control: It is used to maintain the pH of a sample solution within a desired range, which is particularly important for enzymatic digestions, such as tryptic digests of proteins, which have optimal activity at a slightly alkaline pH (typically 7.5-8.5).[1][2]
-
Additive for In-Gel Digestion of Proteins: this compound is a standard component of buffers used for the in-gel digestion of proteins separated by polyacrylamide gel electrophoresis (PAGE).[3][4][5] It helps to maintain the pH for optimal enzyme activity and the resulting peptides can be directly analyzed by MALDI-MS.
-
On-Target Washing and Desalting: For samples containing high concentrations of non-volatile salts (e.g., NaCl, KCl), which are detrimental to MALDI analysis, an on-target wash with a volatile solution like this compound can effectively remove these interfering salts.[6][7] This is particularly useful in MALDI imaging of tissues to reduce the signal suppression caused by endogenous salts.[6]
-
Enhancement of Signal Intensity: In some applications, the addition of this compound has been shown to improve the signal-to-noise ratio for certain analytes.[8][9] This can be attributed to a combination of factors including reduced salt adduct formation and improved co-crystallization with the matrix.
-
Matrix Additive: this compound can be used as a matrix additive to suppress the formation of matrix clusters, which can interfere with the detection of low-mass analytes.[10]
Quantitative Data Summary
The optimal concentration of this compound can vary depending on the specific application. The following tables summarize typical concentration ranges and tolerance limits.
Table 1: Recommended this compound Concentrations for Various MALDI-MS Applications
| Application | Analyte | Typical Concentration Range | Reference(s) |
| In-Gel Tryptic Digestion | Proteins/Peptides | 25 mM - 100 mM | [3][4][5] |
| On-Target Washing (MALDI Imaging) | Lipids, Peptides | 50 mM - 100 mM | [6][7] |
| pH Adjustment for Liquid Matrix | Peptides | 50 mM - 200 mM | [11] |
| Peptide Extraction | Peptides | 25 mM | [4] |
Table 2: General Tolerance of MALDI-MS to this compound and Other Common Reagents
| Buffer, Detergent, or Salt | Maximum Tolerated Concentration (mM) | Reference(s) |
| This compound | 20 - 50 mM | [12][13] |
| Sodium Chloride | 50 mM | [13] |
| Phosphate Buffer | 10 - 50 mM | [12][13] |
| Tris Buffer | 50 - 100 mM | [12][13] |
| SDS | 0.35 mM | [12][13] |
| Urea | 1 mM | [12] |
Experimental Protocols
Protocol 1: In-Gel Tryptic Digestion of Proteins for MALDI-MS Analysis
This protocol describes the digestion of a protein band excised from a Coomassie-stained SDS-PAGE gel.
Materials:
-
Excised protein gel band
-
25 mM this compound in 50% Acetonitrile (ACN)
-
25 mM this compound
-
10 mM Dithiothreitol (DTT) in 25 mM this compound
-
55 mM Iodoacetamide (IAA) in 25 mM this compound
-
Trypsin solution (e.g., 12.5 ng/µL in 25 mM this compound)
-
50% ACN / 5% Formic Acid (or 0.1% Trifluoroacetic Acid)
-
Microcentrifuge tubes
Procedure:
-
Excise and Destain: Excise the protein band of interest from the gel with a clean scalpel. Cut the band into small pieces (~1 mm³) and place them in a microcentrifuge tube. Add enough 25 mM this compound in 50% ACN to cover the gel pieces and vortex for 10 minutes. Remove the solution and repeat until the Coomassie blue stain is no longer visible.[4]
-
Reduction: Add 100 µL of 10 mM DTT in 25 mM this compound to the gel pieces and incubate at 56°C for 1 hour.
-
Alkylation: Remove the DTT solution and add 100 µL of 55 mM IAA in 25 mM this compound. Incubate in the dark at room temperature for 45 minutes.[3]
-
Washing: Remove the IAA solution and wash the gel pieces with 25 mM this compound for 10 minutes, followed by a wash with 50% ACN for 10 minutes.
-
Dehydration: Remove all liquid and dry the gel pieces in a vacuum centrifuge.
-
Digestion: Rehydrate the gel pieces in trypsin solution (add enough to cover the gel pieces) and incubate at 37°C overnight.[4]
-
Peptide Extraction: Add 50 µL of 50% ACN / 5% formic acid to the tube, vortex for 30 minutes.[4] Collect the supernatant. Repeat the extraction once more and pool the supernatants.
-
Sample Spotting: The extracted peptides are now ready for spotting onto a MALDI target plate with an appropriate matrix (e.g., α-cyano-4-hydroxycinnamic acid, CHCA).
Caption: Workflow for in-gel digestion of proteins for MALDI-MS analysis.
Protocol 2: On-Target Desalting of Tissue Sections for MALDI Imaging
This protocol is for the removal of interfering salts from tissue sections prior to matrix application for MALDI imaging.
Materials:
-
Tissue section mounted on a MALDI target plate
-
50 mM this compound solution (chilled to 4°C)[6]
-
Pipette or automated washing system
-
Vacuum desiccator
Procedure:
-
Tissue Section Mounting: Mount the cryo-sectioned tissue onto the MALDI target plate.
-
Washing: Gently pipette a small volume (e.g., 10-20 µL) of chilled 50 mM this compound solution onto the tissue section.[6] Alternatively, the target can be briefly immersed in the solution. The wash duration should be optimized but is typically short (a few seconds) to minimize delocalization of analytes.
-
Removal of Wash Solution: Carefully remove the wash solution by aspiration or by gently blotting the edge of the target.
-
Drying: Dry the tissue section under a gentle stream of nitrogen or in a vacuum desiccator before matrix application.[6]
-
Matrix Application: Apply the MALDI matrix uniformly over the tissue section using a sprayer or sublimator.
References
- 1. agilent.com [agilent.com]
- 2. agilent.com [agilent.com]
- 3. tandfonline.com [tandfonline.com]
- 4. TMPL - Facilities [uab.edu]
- 5. manoa.hawaii.edu [manoa.hawaii.edu]
- 6. Enhanced Sensitivity for High Spatial Resolution Lipid Analysis by Negative Ion Mode MALDI Imaging Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A rapid MALDI-TOF mass spectrometry workflow for Drosophila melanogaster differential neuropeptidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound Addition Improves the Detection of Proteins by Desorption Electrospray Ionization Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Improved spectra for MALDI MSI of peptides using ammonium phosphate monobasic in MALDI matrix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. spectroscopyonline.com [spectroscopyonline.com]
- 12. ms.fiu.edu [ms.fiu.edu]
- 13. MALDI Sample Requirements | Synthetic Chemical Biology Core Facility [scb.ku.edu]
Application Notes and Protocols: Ammonium Bicarbonate in Red Blood Cell Lysis Buffers for Primary Cell Isolation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of ammonium bicarbonate in red blood cell (RBC) lysis buffers, a critical step in the isolation of primary cells from whole blood and hematopoietic tissues. The information compiled here, including comprehensive protocols and quantitative data, is intended to guide researchers in optimizing their cell isolation workflows for downstream applications such as flow cytometry, cell culture, and molecular biology assays.
Introduction
The isolation of viable and pure populations of primary cells is fundamental to many areas of biomedical research and drug development. A common challenge in working with samples like whole blood, spleen, or bone marrow is the overwhelming abundance of red blood cells, which can interfere with the analysis and culture of less frequent cell populations, such as peripheral blood mononuclear cells (PBMCs), hematopoietic stem cells, or specific leukocyte subsets.
Ammonium-based lysis buffers are widely employed for the selective removal of RBCs. These buffers, often referred to as ACK (Ammonium-Chloride-Potassium) lysis buffers, typically contain ammonium chloride (NH₄Cl) as the primary lytic agent, along with a bicarbonate salt (such as this compound, sodium bicarbonate, or potassium bicarbonate) to maintain pH, and a chelating agent like EDTA to prevent cell clumping. The underlying principle of this method is the differential osmotic fragility of RBCs compared to leukocytes.
Mechanism of Selective Red Blood Cell Lysis
The selective lysis of red blood cells by ammonium-based buffers is a nuanced process driven by the unique membrane properties of erythrocytes. Unlike leukocytes, mature RBCs possess a high concentration of the anion exchanger 1 (AE1), also known as Band 3 protein. This protein facilitates a rapid exchange of chloride (Cl⁻) and bicarbonate (HCO₃⁻) ions across the cell membrane.
The lysis process unfolds as follows:
-
Diffusion of Ammonia: Uncharged ammonia (NH₃), which is in equilibrium with the ammonium ion (NH₄⁺) in the buffer, freely diffuses across the RBC membrane.
-
Intracellular pH Shift: Inside the cell, the ammonia combines with protons (H⁺) to form ammonium ions, leading to an increase in intracellular pH.
-
Bicarbonate Exchange: This shift in pH drives the conversion of carbon dioxide (CO₂) and water (H₂O) into bicarbonate (HCO₃⁻) and protons, a reaction catalyzed by carbonic anhydrase, which is abundant in RBCs.
-
Chloride Influx: The newly formed intracellular bicarbonate is then rapidly exchanged for extracellular chloride ions via the Band 3 anion exchanger.[1]
-
Osmotic Imbalance and Lysis: The net result is an accumulation of ammonium chloride inside the red blood cell. This leads to a significant increase in intracellular osmotic pressure, causing water to rush into the cell, which swells and ultimately lyses.[1][2]
Leukocytes are largely unaffected by this process because they lack the high expression of the Band 3 protein, and thus do not experience the rapid influx of chloride ions and the subsequent osmotic stress.[1][2] However, prolonged exposure to the lysis buffer can negatively impact leukocyte viability.[2]
Data Presentation: Performance of Ammonium-Based Lysis Buffers
The following tables summarize quantitative data on the performance of ammonium-based lysis buffers from various studies.
Table 1: Composition of Common Ammonium-Based Lysis Buffers
| Component | Concentration Range | Purpose | Reference |
| Ammonium Chloride (NH₄Cl) | 150-155 mM (8.02-8.26 g/L) | Primary lytic agent | [1][3][4] |
| Potassium Bicarbonate (KHCO₃) or Sodium Bicarbonate (NaHCO₃) | 10 mM (1.0 g/L KHCO₃ or 0.84 g/L NaHCO₃) | pH buffering | [1][3][4] |
| EDTA (disodium or tetrasodium salt) | 0.1-10 mM (0.037-3.7 g/L) | Prevents cell clumping | [1][3][4] |
Table 2: Efficacy of RBC Lysis and Impact on Primary Cell Viability
| Primary Cell Type | RBC Removal Efficiency | Target Cell Viability (Post-Lysis) | Key Findings | Reference |
| Fetal Ovine Articular Chondrocytes | >60% reduction | 82% ± 7% (vs. 84% ± 11% pre-lysis) | Minimal impact on chondrocyte viability; improved neotissue formation. | [1] |
| Juvenile Bovine Articular Chondrocytes | >60% reduction | 86% ± 3% (vs. 92% ± 7% pre-lysis) | Lysis also removed apoptotic chondrocytes, enhancing tissue quality. | [1] |
| Human Peripheral Blood Leukocytes | >90% (remaining RBCs <10%) | Not specified, but good preservation of leukocyte subsets | Ammonium chloride-based buffer (IOTest® 3) performed well for flow cytometry, comparable to no-lyse methods. | |
| Human Peripheral Blood Dendritic Cells and Basophils | Not specified | Significantly reduced absolute numbers | Erythrolytic solutions can be detrimental to the recovery of labile cell populations like dendritic cells and basophils. | |
| Gram-positive bacteria (S. aureus) | Not applicable | No significant effect on growth/survival | Ammonium chloride-based lysis buffer did not harm this gram-positive bacterium. | |
| Gram-negative bacteria (P. aeruginosa) | Not applicable | Significant detrimental effect on growth/survival | The lysis buffer had a negative impact on this gram-negative bacterium. |
Experimental Protocols
The following are detailed protocols for the use of ammonium-based lysis buffers for the isolation of primary cells from whole blood and tissues.
Protocol 1: Preparation of 1X ACK Lysis Buffer
Materials:
-
Ammonium Chloride (NH₄Cl)
-
Potassium Bicarbonate (KHCO₃)
-
EDTA (disodium salt)
-
Distilled or deionized water
-
0.22 µm sterile filter
Procedure:
-
To prepare 1 liter of 1X ACK lysis buffer, dissolve the following in 800 mL of distilled water:
-
8.26 g Ammonium Chloride (final concentration ~155 mM)
-
1.0 g Potassium Bicarbonate (final concentration ~10 mM)
-
0.037 g EDTA (final concentration ~0.1 mM)
-
-
Adjust the pH to 7.2-7.4 using HCl or NaOH if necessary.
-
Bring the final volume to 1 liter with distilled water.
-
Sterilize the solution by passing it through a 0.22 µm filter.
-
Store at 4°C for up to six months.
Note: Some protocols use sodium bicarbonate (0.84 g/L) in place of potassium bicarbonate.[3][4]
Protocol 2: Lysis of Red Blood Cells in Human Whole Blood
Materials:
-
Whole blood collected in tubes containing an anticoagulant (e.g., heparin, EDTA)
-
1X ACK Lysis Buffer, pre-warmed to room temperature
-
Phosphate-buffered saline (PBS) or other suitable cell culture medium
-
Serological pipettes
-
15 mL or 50 mL conical tubes
-
Centrifuge
Procedure:
-
For every 1 mL of whole blood, add 10 mL of 1X ACK Lysis Buffer in a conical tube.[5]
-
Mix gently by inverting the tube several times.
-
Incubate for 5-15 minutes at room temperature. The incubation time may need to be optimized. Lysis is complete when the solution turns from turbid to clear red.[5] Do not exceed 15 minutes to avoid damage to leukocytes.[2][5]
-
To stop the lysis reaction, fill the tube with PBS or cell culture medium.
-
Centrifuge the cell suspension at 300-500 x g for 5 minutes at room temperature.
-
Carefully aspirate and discard the supernatant, which contains the lysed RBCs.
-
Resuspend the leukocyte pellet in the desired volume of PBS or culture medium.
-
Perform a cell count and viability assessment (e.g., using trypan blue exclusion).
-
The isolated cells are now ready for downstream applications.
Protocol 3: Lysis of Red Blood Cells from Spleen or Bone Marrow Cell Suspensions
Materials:
-
Single-cell suspension from spleen or bone marrow
-
1X ACK Lysis Buffer, at room temperature
-
PBS or other suitable cell culture medium
-
50 mL conical tubes
-
Centrifuge
Procedure:
-
Prepare a single-cell suspension from the tissue of interest using standard mechanical or enzymatic dissociation methods.
-
Pellet the cells by centrifugation at 300-500 x g for 5 minutes at room temperature and discard the supernatant.[3]
-
Resuspend the cell pellet in 3-5 mL of 1X ACK Lysis Buffer.
-
Incubate for 3-5 minutes at room temperature.[1]
-
Stop the lysis reaction by adding 20-30 mL of PBS or cell culture medium.[3]
-
Centrifuge immediately at 300-500 x g for 5 minutes at room temperature.
-
Discard the supernatant and wash the cell pellet once more with PBS or medium.
-
Resuspend the final cell pellet in the appropriate buffer for your downstream application.
-
Perform a cell count and viability assessment.
Considerations and Troubleshooting
-
Temperature: While many protocols suggest room temperature incubation, some recommend pre-warming the lysis buffer to 37°C to increase lysis efficiency.
-
Incubation Time: The optimal incubation time can vary depending on the species and the health of the cells. Over-incubation can lead to leukocyte damage and loss.[2] It is advisable to visually monitor the lysis process.
-
pH: The pH of the lysis buffer is crucial for its efficacy. Ensure the buffer is within the recommended pH range of 7.2-7.4.
-
Cell Loss: Some sensitive cell populations, such as dendritic cells, basophils, and neutrophils, may be more susceptible to damage during the lysis procedure.[2] If recovery of these cell types is critical, alternative methods like density gradient centrifugation or immunomagnetic negative selection may be considered.
-
Downstream Applications: While ammonium-based lysis is suitable for many applications, including flow cytometry and cell culture, it is important to ensure that the buffer does not interfere with subsequent assays. For example, the presence of ammonium ions could potentially affect certain enzymatic reactions in molecular biology applications. Thorough washing of the cell pellet after lysis is recommended.
Conclusion
This compound, as a component of ACK lysis buffers, plays a vital role in the efficient and selective removal of red blood cells for the isolation of primary cells. The protocols and data presented here provide a comprehensive guide for researchers to effectively incorporate this technique into their workflows. By understanding the mechanism of action and carefully optimizing the protocol parameters, researchers can achieve high purity and viability of their target cell populations, thereby ensuring the reliability and reproducibility of their experimental results.
References
- 1. Ammonium–Chloride–Potassium Lysing Buffer Treatment of Fully Differentiated Cells Increases Cell Purity and Resulting Neotissue Functional Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scribd.com [scribd.com]
- 3. medicine.uams.edu [medicine.uams.edu]
- 4. researchgate.net [researchgate.net]
- 5. BestProtocols: Red Blood Cell Lysis Protocols Using eBioscience Lysis Buffers | Thermo Fisher Scientific - US [thermofisher.com]
Utilizing Ammonium Bicarbonate for pH Control in Enzyme Kinetics Assays
Application Note and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Maintaining a stable pH is paramount in enzyme kinetics assays to ensure optimal enzyme activity and obtain reliable kinetic data.[1][2] The choice of buffer can significantly influence enzyme stability, activity, and the accuracy of kinetic parameter determination.[1][2] Ammonium bicarbonate is a volatile buffer that offers several advantages for specific applications in enzyme kinetics, particularly when downstream analysis, such as mass spectrometry, is required. Its volatility allows for easy removal post-assay, preventing interference with subsequent analytical techniques. This document provides detailed application notes and protocols for the effective use of this compound in enzyme kinetics assays.
Advantages and Considerations of this compound Buffer
This compound provides robust pH control in the physiological range and is compatible with various analytical techniques.
Key Advantages:
-
Volatility: this compound can be easily removed by lyophilization or evaporation, which is highly advantageous for applications requiring sample recovery for downstream analysis like mass spectrometry.
-
Reduced Interference: Its volatile nature minimizes interference with detection methods that are sensitive to high salt concentrations.
-
Good Buffering Capacity: It provides effective buffering in the pH range of 7.0 to 8.5.
Important Considerations:
-
pH Stability: The pH of this compound solutions can be sensitive to temperature and exposure to air due to the release of CO2 and ammonia.[3] It is recommended to prepare fresh solutions and keep them tightly sealed.
-
Enzyme Compatibility: As with any buffer, it is crucial to empirically determine the compatibility of this compound with the specific enzyme under investigation, as buffer components can sometimes inhibit enzyme activity.[1]
-
Ionic Strength: The ionic strength of the buffer can affect enzyme kinetics.[1] The concentration of this compound should be optimized for each specific enzyme and assay.
Data Presentation
The selection of a suitable buffer is a critical step in designing an enzyme kinetics experiment. The following table summarizes the key properties of this compound in comparison to other commonly used biological buffers.
| Buffer | pKa (at 25°C) | Useful pH Range | Volatility | Considerations |
| This compound | 6.35, 9.25 | 7.0 - 8.5 | High | Volatile, good for MS compatibility. pH can be unstable upon storage. |
| Tris-HCl | 8.06 | 7.5 - 9.0 | Low | Temperature-dependent pKa. Can interact with some enzymes and metal ions.[2] |
| Phosphate (PBS) | 7.20 | 5.8 - 8.0 | Low | Can inhibit some enzymes (e.g., kinases) and precipitate with divalent cations.[1] |
| HEPES | 7.48 | 6.8 - 8.2 | Low | Generally considered non-interfering with most enzymatic reactions. |
Experimental Protocols
This section provides a general protocol for utilizing this compound in a spectrophotometric enzyme kinetics assay. This protocol should be optimized for the specific enzyme and substrate being investigated.
Materials:
-
This compound (molecular biology grade)
-
Enzyme of interest
-
Substrate specific to the enzyme
-
Spectrophotometer (UV-Vis)
-
Cuvettes
-
Calibrated pH meter
-
Ultrapure water
Protocol 1: Preparation of this compound Buffer (50 mM, pH 7.8)
-
Weigh out the appropriate amount of this compound for the desired volume and concentration. For 1 L of 50 mM buffer, use 3.95 g of this compound.
-
Dissolve the this compound in approximately 800 mL of ultrapure water.
-
Adjust the pH to 7.8 using a calibrated pH meter and dropwise addition of either dilute ammonium hydroxide (to increase pH) or by bubbling CO2 gas (to decrease pH).
-
Bring the final volume to 1 L with ultrapure water.
-
Filter the buffer through a 0.22 µm filter to sterilize and remove any particulates.
-
Store the buffer in a tightly sealed container at 4°C. For best results, prepare fresh buffer for each set of experiments.
Protocol 2: General Enzyme Kinetics Assay using this compound Buffer
This protocol is a template and requires optimization of substrate and enzyme concentrations.
-
Reaction Mixture Preparation:
-
Prepare a stock solution of the substrate in the 50 mM this compound buffer (pH 7.8).
-
Prepare serial dilutions of the substrate stock solution to achieve a range of final concentrations in the assay.
-
Prepare a stock solution of the enzyme in the same this compound buffer. Keep the enzyme solution on ice.
-
-
Spectrophotometer Setup:
-
Turn on the spectrophotometer and allow the lamp to warm up.
-
Set the wavelength to the appropriate value for monitoring the product formation or substrate consumption. For example, for assays measuring NADH production, the wavelength is set to 340 nm.
-
Set the temperature of the cuvette holder to the desired assay temperature (e.g., 25°C or 37°C).
-
-
Assay Procedure:
-
In a cuvette, add the following in this order:
-
This compound buffer
-
Substrate solution at the desired concentration
-
-
Mix the contents of the cuvette by gently pipetting up and down.
-
Place the cuvette in the spectrophotometer and let it equilibrate to the set temperature for 3-5 minutes.
-
To initiate the reaction, add a small, predetermined volume of the enzyme solution to the cuvette.
-
Immediately mix the solution thoroughly and start recording the absorbance at regular time intervals (e.g., every 15-30 seconds) for a set duration (e.g., 5-10 minutes).
-
Ensure that the initial reaction rate is linear.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (v₀) from the linear portion of the absorbance versus time plot.
-
Repeat the assay for each substrate concentration.
-
Plot the initial velocities against the corresponding substrate concentrations.
-
Determine the kinetic parameters, Michaelis-Menten constant (Km) and maximum velocity (Vmax), by fitting the data to the Michaelis-Menten equation using non-linear regression software.
-
Mandatory Visualizations
Experimental Workflow Diagram
The following diagram illustrates the general workflow for conducting an enzyme kinetics assay using this compound buffer.
Caption: Workflow for an enzyme kinetics assay using this compound buffer.
Signaling Pathway Logic
The following diagram illustrates the logical relationship in a typical enzyme-catalyzed reaction, which is the fundamental principle underlying the kinetic assays described.
Caption: Michaelis-Menten model of enzyme catalysis.
Conclusion
This compound is a valuable buffer for pH control in enzyme kinetics assays, especially when samples are intended for downstream applications sensitive to non-volatile salts. While its use requires careful consideration of pH stability, its volatility and minimal interference make it an excellent choice for many experimental designs. As with any assay, optimization of buffer concentration, pH, and other reaction conditions is crucial for obtaining accurate and reproducible results.
References
Application of Ammonium Bicarbonate in Cryo-EM Sample Preparation: A Volatile Buffer Approach
For Researchers, Scientists, and Drug Development Professionals
The preparation of high-quality vitrified samples is a critical bottleneck in the cryogenic electron microscopy (cryo-EM) workflow. The choice of buffer is a key variable that can significantly impact sample stability, ice thickness, and particle distribution, ultimately influencing the resolution and quality of the final three-dimensional reconstruction. This document provides a detailed overview of the potential application of ammonium bicarbonate as a volatile buffer in cryo-EM sample preparation, outlining its advantages, potential drawbacks, and a protocol for its use.
Introduction to this compound in Cryo-EM
This compound ((NH₄)HCO₃) is a volatile salt that decomposes into ammonia, carbon dioxide, and water.[1] This property makes it an attractive candidate for cryo-EM sample preparation, as it has the potential to sublime away during the blotting and vitrification process, leaving the sample embedded in a thinner layer of vitreous ice with reduced background noise. Its buffering capacity around a physiologically relevant pH of 8 is also beneficial for maintaining the integrity of many protein complexes.[1]
However, the use of this compound is not without its challenges. Studies in electrospray ionization mass spectrometry (ESI-MS) have shown that bicarbonate solutions can lead to bubble formation (CO₂ outgassing) upon heating or changes in pressure, which can induce protein unfolding and denaturation.[2][3] While the rapid freezing in cryo-EM is a different process, the potential for similar effects at the air-water interface during sample application and blotting needs to be carefully considered.
Potential Advantages and Disadvantages
The use of this compound in cryo-EM sample preparation presents a trade-off between potential benefits and risks.
| Feature | Potential Advantages | Potential Disadvantages / Risks |
| Volatility | - Reduction of background noise in the final image.- Potential for thinner ice, improving signal-to-noise ratio. | - Rapid evaporation could lead to an increase in protein concentration at the air-water interface, causing aggregation or denaturation.[4][5] |
| Buffering Capacity | - Good pH stabilization around pH 8, which is optimal for many proteins.[1] | - The outgassing of CO₂ could lead to pH instability during sample handling. |
| Protein Stability | - Avoids the presence of non-volatile salts that can interfere with imaging. | - Bubble formation at the air-water interface could induce protein unfolding and denaturation.[2][3] |
Experimental Protocol: Use of this compound in Cryo-EM Grid Preparation
This protocol provides a general framework for the use of this compound in cryo-EM sample preparation. Researchers should optimize the parameters based on their specific sample.
3.1. Materials
-
This compound (high purity)
-
Ultrapure water
-
pH meter
-
Cryo-EM grids (e.g., Quantifoil, C-flat)
-
Plunge-freezing apparatus (e.g., Vitrobot, Leica EM GP)
-
Pipettes and tips
-
Filter paper
3.2. Buffer Preparation
-
To prepare a 50 mM this compound buffer at pH 7.8, dissolve 3.95 g of this compound in 800 mL of distilled water.[6]
-
Adjust the pH to 7.8 using a suitable acid or base (e.g., HCl or NaOH), if necessary.
-
Bring the final volume to 1 L with distilled water.[6]
-
Filter the buffer through a 0.22 µm filter to remove any particulates.
-
Prepare fresh buffer for each experiment to minimize changes in pH due to CO₂ exchange with the atmosphere.
3.3. Sample Preparation and Vitrification
-
Sample Exchange: Exchange the protein sample into the this compound buffer using a suitable method such as dialysis, desalting columns, or buffer exchange spin columns.
-
Concentration Optimization: The optimal protein concentration needs to be determined empirically, but a starting range of 0.1-5 mg/mL is common for single-particle cryo-EM.[7]
-
Grid Preparation:
-
Glow-discharge the cryo-EM grids to make the surface hydrophilic.
-
Set the environmental chamber of the plunge-freezer to a desired temperature (e.g., 4-22°C) and high humidity (e.g., 95-100%) to minimize sample evaporation.[7]
-
-
Sample Application and Blotting:
-
Apply 3-4 µL of the sample to the glow-discharged grid.
-
Blot the grid to remove excess liquid. The blotting time (typically 2-6 seconds) is a critical parameter that needs to be optimized to achieve appropriate ice thickness.[7]
-
-
Plunge-Freezing: Immediately after blotting, plunge the grid into liquid ethane cooled by liquid nitrogen to vitrify the sample.[4]
-
Grid Storage: Store the vitrified grids in liquid nitrogen until imaging.
Visualization of the Experimental Workflow
Caption: Workflow for Cryo-EM sample preparation using this compound.
Logical Relationships in Buffer Selection
Caption: Key buffer properties and their impact on cryo-EM sample quality.
Summary and Recommendations
This compound presents an intriguing, yet largely unexplored, option for cryo-EM sample preparation. Its volatility is a significant theoretical advantage for reducing background and achieving thinner ice. However, the potential for protein denaturation due to outgassing requires careful consideration and empirical testing.
Recommendations for researchers:
-
Start with a robust protein: Initially test this compound with a well-behaved, stable protein to assess its general effects on vitrification and particle integrity.
-
Careful optimization: Systematically optimize blotting times and humidity to control for the buffer's volatility.
-
Comparative studies: Directly compare grids prepared with this compound to those prepared with a standard, non-volatile buffer (e.g., HEPES, Tris) to objectively assess the impact on ice thickness, particle distribution, and final reconstruction quality.
-
Screening is key: As with any new condition in cryo-EM, thorough screening of grids is essential to identify optimal areas for data collection.
The successful application of this compound in cryo-EM could provide a valuable tool for sample optimization, particularly for projects where minimizing background signal is critical. However, a cautious and empirical approach is necessary to mitigate the potential risks associated with its use.
References
- 1. This compound or triethylthis compound? | Proteomics and Mass Spectrometry Core Facility [sites.psu.edu]
- 2. researchgate.net [researchgate.net]
- 3. Effects of this compound on the electrospray mass spectra of proteins: evidence for bubble-induced unfolding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. diamond.ac.uk [diamond.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. This compound (50 mM, pH 7.8) Preparation and Recipe | AAT Bioquest [aatbio.com]
- 7. creative-biostructure.com [creative-biostructure.com]
Troubleshooting & Optimization
Optimizing ammonium bicarbonate concentration for efficient trypsin digestion
Welcome to the Technical Support Center for optimizing protein digestion. This guide provides detailed answers, troubleshooting advice, and protocols to help you achieve efficient and reproducible trypsin digestion using ammonium bicarbonate.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in trypsin digestion?
This compound serves as a buffering agent to maintain the optimal pH for trypsin activity, which is between 7.5 and 8.5.[1] Its volatility (breaking down into ammonia, carbon dioxide, and water) makes it highly compatible with downstream mass spectrometry (MS) analysis, as it can be easily removed by lyophilization, preventing interference with ionization.[1]
Q2: What is the recommended concentration of this compound for trypsin digestion?
The recommended concentration typically ranges from 25 mM to 100 mM.[2][3][4][5][6] A concentration of 50 mM is the most commonly used for both in-solution and in-gel digestion protocols.[3][4][7][8][9] For applications sensitive to salt concentration, such as direct LC-MS injection, lower concentrations around 10-25 mM may be preferable.[10][11]
Q3: Can the this compound buffer be substituted with other buffers like Tris-HCl?
Yes, other buffers like Tris-HCl can be used to maintain the optimal pH for trypsin.[12] However, Tris is not volatile and can interfere with mass spectrometry analysis by causing ion suppression. Therefore, if the digested peptides are intended for MS analysis, a desalting step is mandatory when using non-volatile buffers. This compound is generally preferred for its MS compatibility.[1]
Q4: How should I prepare and store the this compound stock solution?
For consistency, it is recommended to prepare a concentrated stock solution (e.g., 1 M) using high-purity, MS-grade this compound and HPLC-grade water.[2][9] This stock can be stored at -20°C for up to 12 months.[9] Working solutions (e.g., 50 mM) should be prepared fresh from the stock solution for each experiment to ensure the correct pH, as the pH of the solution can change over time due to CO2 loss.[2][3]
Troubleshooting Guide
Q5: I am observing incomplete digestion in my sample. What are the possible causes and solutions?
Incomplete digestion is a common issue that can arise from several factors.
-
Possible Cause 1: Suboptimal pH. The activity of trypsin is highly dependent on pH. If the this compound buffer is old or improperly prepared, its pH may have drifted outside the optimal 7.5-8.5 range.
-
Solution: Always prepare fresh 50 mM this compound solution for your digestions.[4] Verify the pH of your final reaction mixture before adding trypsin.
-
-
Possible Cause 2: Presence of Inhibitors. Reagents from sample preparation steps, such as high concentrations of urea (>2M), guanidine hydrochloride, or SDS, can inhibit trypsin activity.[12][13]
-
Solution: Ensure that the concentration of denaturants is sufficiently lowered before adding trypsin. For instance, a sample in 8M urea must be diluted to less than 2M urea prior to digestion.[12] If detergents like SDS were used, they should be removed using methods like FASP (Filter-Aided Sample Preparation).[14]
-
-
Possible Cause 3: Improper Denaturation, Reduction, or Alkylation. Disulfide bonds that are not fully reduced and alkylated can prevent trypsin from accessing cleavage sites, leading to large, undigested protein fragments.[14][15]
-
Solution: Review and optimize your denaturation, reduction (with DTT or TCEP), and alkylation (with iodoacetamide) steps. Ensure reagents are fresh and used at the correct concentrations.
-
-
Possible Cause 4: Insufficient Enzyme or Incubation Time. The trypsin-to-protein ratio may be too low, or the digestion time may be too short for complex samples.
Q6: My sample precipitates after I acidify it to stop the digestion. Is this normal?
Yes, this is a frequently observed phenomenon.
-
Possible Cause: The precipitate often consists of larger peptide fragments from incomplete digestion or the trypsin enzyme itself, which is less soluble at a lower pH.[17]
Q7: I'm seeing issues with my mass spectrometry results, such as low signal or unexpected adducts. Could the buffer be the cause?
Yes, the buffer can impact MS results, especially when not used optimally.
-
Possible Cause 1: Ion Suppression or Source Contamination. High concentrations of any salt, even a volatile one, can suppress the ionization of peptides in the MS source.[10] Using concentrations above 50 mM without a desalting step can lead to signal loss or clogging of the ESI source.[10]
-
Solution: Use the lowest concentration of this compound that provides adequate buffering (25-50 mM is usually sufficient).[2] Always perform a desalting and cleanup step on your digested peptides before MS analysis.
-
-
Possible Cause 2: CO2 Adducts. this compound can sometimes lead to the formation of CO2 adducts (+44 Da) on peptides, which can complicate data analysis.
-
Solution: While difficult to eliminate completely, being aware of this potential modification during your database search can help in correctly identifying peptide spectra.
-
-
Possible Cause 3: Protein Unfolding in ESI Source. For native mass spectrometry (not bottom-up proteomics), this compound can cause bubble formation (CO2 outgassing) in the ESI droplet, leading to protein unfolding.[18][19][20]
Quantitative Data Summary
The table below summarizes typical concentrations for reagents used in a standard in-solution trypsin digestion protocol.
| Reagent | Stock Concentration | Final Concentration | Purpose | Common Range |
| This compound | 1 M | 50 mM | Digestion Buffer (pH ~8) | 25 - 100 mM[2][5] |
| Urea | 8 M (Solid) | 6 - 8 M | Denaturation | 6 - 8 M[2][12] |
| Dithiothreitol (DTT) | 100-200 mM | 5 - 10 mM | Reduction | 5 - 20 mM[2][7] |
| Iodoacetamide (IAA) | 100-200 mM | 15 - 20 mM | Alkylation | 15 - 55 mM[6][12] |
| Trypsin | 0.1 - 1 µg/µL | 1:20 - 1:100 (w/w) | Proteolysis | 1:20 - 1:100 (w/w)[7][16] |
Experimental Protocols
Standard In-Solution Trypsin Digestion Protocol
This protocol is a general guideline for digesting 10-50 µg of protein. All reagents should be of the highest available grade, and solutions should be prepared fresh.[2][4]
-
Protein Solubilization and Denaturation:
-
Resuspend the protein pellet in 100 µL of a denaturing buffer (e.g., 6 M Urea in 50 mM this compound).[2]
-
Vortex gently to mix.
-
-
Reduction:
-
Alkylation:
-
Dilution and Digestion:
-
Dilute the sample with 50 mM this compound to reduce the urea concentration to below 2 M. This is critical for trypsin activity.[12] For a sample in 6 M urea, this requires at least a 3-fold dilution.
-
Add sequencing-grade modified trypsin at a 1:50 enzyme-to-protein ratio (w/w).[7]
-
Incubate the digestion reaction overnight (12-18 hours) at 37°C.[7][12]
-
-
Quenching the Reaction:
-
Stop the digestion by acidifying the sample with formic acid or trifluoroacetic acid (TFA) to a final concentration of 0.1-1%. The pH should be < 3.
-
Centrifuge the sample at high speed (e.g., 14,000 x g) for 10 minutes to pellet any precipitate.[17]
-
-
Desalting:
-
Carefully transfer the supernatant to a new tube.
-
Proceed with peptide desalting using a C18 StageTip, ZipTip, or equivalent solid-phase extraction method before LC-MS analysis.
-
Visualizations
Caption: Standard workflow for in-solution protein digestion.
Caption: Troubleshooting flowchart for incomplete trypsin digestion.
References
- 1. This compound or triethylthis compound? | Proteomics and Mass Spectrometry Core Facility [sites.psu.edu]
- 2. bioscience.fi [bioscience.fi]
- 3. mass-spec.siu.edu [mass-spec.siu.edu]
- 4. uoguelph.ca [uoguelph.ca]
- 5. proteomicsresource.washington.edu [proteomicsresource.washington.edu]
- 6. tandfonline.com [tandfonline.com]
- 7. bsb.research.baylor.edu [bsb.research.baylor.edu]
- 8. neb.com [neb.com]
- 9. This compound, 1M in HPLC-Grade Water | Cell Signaling Technology [cellsignal.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Protease Digestion for Mass Spectrometry | Protein Digest Protocols [promega.com]
- 13. genscript.com [genscript.com]
- 14. Quantitative assessment of the effects of trypsin digestion methods on affinity purification-mass spectrometry-based protein-protein interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Trypsin digest seems incomplete in precipitated sample - Peeref [peeref.com]
- 16. In-solution protein digestion | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 17. researchgate.net [researchgate.net]
- 18. Effects of this compound on the electrospray mass spectra of proteins: evidence for bubble-induced unfolding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Ammonium Bicarbonate Buffers in Protein Applications
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering issues with protein precipitation and handling using ammonium bicarbonate buffers.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of this compound buffer for dissolving a protein pellet?
A common starting concentration for this compound buffer is 50 mM.[1] However, the optimal concentration can vary depending on the specific protein and downstream application. Concentrations ranging from 0.01 M to 0.1 M are frequently used, providing a pH of around 8, which is optimal for the activity of enzymes like trypsin.[2][3] For certain applications, such as protein depletion using volatile buffers, concentrations from 50 mM to 250 mM may be employed.[4]
Q2: Why is my protein pellet not dissolving completely in this compound buffer?
Several factors can contribute to poor solubility of a protein pellet in this compound buffer. One key reason could be that the buffer's pH is too close to the protein's isoelectric point (pI), the pH at which the protein has no net charge and is least soluble.[1] Other factors include the nature of the protein itself (e.g., hydrophobicity) and the precipitation method used. For instance, acetone precipitation can sometimes result in pellets that are difficult to redissolve.[1][5]
Q3: Can I use this compound buffer for native protein analysis by mass spectrometry?
The use of this compound for native electrospray ionization mass spectrometry (ESI-MS) is generally discouraged.[6][7][8] While it offers good buffering capacity, it can lead to the in-situ formation of CO2, causing bubble formation that can denature proteins during the electrospray process.[6][7][8] This can result in the appearance of high charge states, similar to those of unfolded proteins, and complicate data interpretation due to the formation of CO2 adducts.[6][9] Ammonium acetate is often recommended as a gentler alternative for native MS studies, despite its lower buffering capacity at neutral pH.[6][7][8]
Q4: How can I prevent pH instability in my this compound buffer?
The pH of this compound solutions can be unstable due to the equilibrium with dissolved carbon dioxide. To maintain a stable pH, it is recommended to prepare the buffer fresh before each use.[10] Degassing the water prior to dissolving the this compound can also help minimize pH drift.[11] When using this buffer in HPLC systems, a CO2 trap on the reservoir can help maintain pH stability.[11]
Q5: Are there any compatibility issues with this compound in quantitative proteomics workflows?
Yes, for quantitative proteomics techniques that use amine-reactive labeling reagents like iTRAQ or TMT, this compound is not recommended. The primary amine in the ammonium ion will react with the labeling reagent, reducing labeling efficiency. In such cases, a buffer like triethylthis compound (TEAB) is a suitable alternative.[2][12]
Troubleshooting Guides
Issue: Protein Pellet Will Not Dissolve
If you are experiencing difficulty dissolving a protein pellet in this compound buffer, follow these troubleshooting steps:
-
Check the pH vs. pI : Ensure the pH of your this compound buffer is not close to the isoelectric point (pI) of your protein.[1] If it is, the protein's solubility will be at its minimum. Consider adjusting the buffer's pH or selecting an alternative buffer.
-
Mechanical Disruption : Gentle sonication can help to break up and dissolve the protein pellet.[1] Be cautious with sonication power and duration to avoid protein degradation.
-
Use of Additives :
-
Detergents : For downstream applications that are compatible with detergents, adding a small amount of SDS (e.g., 0.1%) or a mass spectrometry-friendly detergent like Rapigest can significantly improve solubility.[1]
-
Acids : Adding a low concentration of trifluoroacetic acid (TFA) to 0.1% can also aid in dissolving the pellet.[1]
-
Non-Detergent Sulfobetaines (NDSBs) : These compounds can help solubilize proteins without the issues associated with detergents and can be more easily removed.[5]
-
Issue: Protein Precipitation During Sample Preparation or Analysis
Unwanted protein precipitation can occur during various stages of sample handling. The following guide addresses this issue:
-
During ESI-MS : As illustrated in the diagram above, the heating of ESI droplets containing this compound can cause CO2 to come out of solution, forming bubbles.[6][7][8] Proteins can adsorb to the surface of these gas bubbles, leading to conformational changes, unfolding, and subsequent precipitation.[6][7][8] To mitigate this, consider using ammonium acetate as an alternative buffer for native MS analysis.[6][7][8]
-
During Lyophilization : While this compound is volatile and can be removed by lyophilization, the process itself can sometimes lead to protein precipitation if not optimized.[13] Ensure complete dissolution before freezing and consider using a controlled freezing rate.
-
High Protein Concentration : Highly concentrated protein solutions are more prone to aggregation and precipitation.[14] If possible, work with a more dilute protein solution.
-
Temperature Effects : Perform precipitation steps at a consistent and often lower temperature, such as 4°C, to minimize protein degradation and improve stability.[14]
Buffer and Reagent Parameters
The table below summarizes common parameters for reagents used in protein precipitation and dissolution protocols involving this compound.
| Reagent/Parameter | Typical Concentration/Value | Purpose | Notes |
| This compound | 50 mM - 100 mM[15][16] | Protein dissolution, digestion buffer | pH is typically around 7.8-8.0.[2][17] Prepare fresh.[10] |
| Urea | 8 M[16][18] | Denaturant, aids in solubilization | Can cause protein carbamylation; use in conjunction with ammonium-containing buffers to inhibit this.[12] |
| Dithiothreitol (DTT) | 10 mM - 20 mM[15][16] | Reducing agent for disulfide bonds | Prepare fresh.[15] |
| Iodoacetamide (IAA) | 50 mM - 100 mM[16][18] | Alkylating agent for free thiols | Protect from light. |
| Acetone | 80% (chilled)[18] | Protein precipitation | Can sometimes result in pellets that are difficult to redissolve. |
| Temperature | 4°C or on ice | Maintain protein stability | Low temperatures are generally preferred for precipitation and handling to preserve protein integrity.[14] |
Experimental Protocols
Protocol: In-Solution Protein Digestion with this compound
This protocol is a general guideline for the in-solution digestion of proteins for mass spectrometry analysis.
-
Solubilization and Denaturation :
-
Resuspend the protein pellet in a buffer containing 8 M urea and 50 mM this compound.[16]
-
-
Reduction :
-
Add DTT to a final concentration of 20 mM.
-
Incubate for 30 minutes at 56°C.[16]
-
Cool the sample to room temperature.
-
-
Alkylation :
-
Buffer Exchange/Dilution :
-
Dilute the sample with 10 mM this compound to reduce the urea concentration to below 2 M to ensure trypsin activity. This can be done through dialysis or using a centrifugal filter unit.[16]
-
-
Digestion :
-
Quenching and Cleanup :
-
The digestion can be stopped by acidification (e.g., with formic acid).
-
Proceed with peptide desalting using a C18 StageTip or similar method.
-
Protocol: Acetone Precipitation of Proteins
This is a standard protocol for precipitating proteins from a solution.
-
Chill the Acetone : Cool a sufficient volume of acetone to -20°C.
-
Precipitation :
-
Add four volumes of the chilled acetone to your protein solution.
-
Vortex gently and incubate at -20°C for at least 1 hour (or overnight for low concentration samples).
-
-
Pelleting :
-
Centrifuge the sample at high speed (e.g., >13,000 x g) for 10-15 minutes at 4°C to pellet the precipitated protein.
-
-
Washing :
-
Carefully decant the supernatant.
-
Gently wash the pellet with a smaller volume of chilled 80% acetone to remove any remaining contaminants.[18]
-
Repeat the centrifugation step.
-
-
Drying :
-
Decant the supernatant and air-dry the pellet for a short time to remove residual acetone. Do not over-dry, as this can make the pellet very difficult to redissolve.
-
-
Resuspension :
-
Resuspend the pellet in your desired buffer, such as 50 mM this compound.[1] If you encounter solubility issues, refer to the troubleshooting guide above.
-
References
- 1. researchgate.net [researchgate.net]
- 2. This compound or triethylthis compound? | Proteomics and Mass Spectrometry Core Facility [sites.psu.edu]
- 3. Protein solubilization | Proteomics and Mass Spectrometry Core Facility [sites.psu.edu]
- 4. WO2006122424A1 - Protein depletion using volatile binding buffers - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Effects of this compound on the electrospray mass spectra of proteins: evidence for bubble-induced unfolding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. waters.com [waters.com]
- 10. A micro-flow, high-pH, reversed-phase peptide fractionation and collection system for targeted and in-depth proteomics of low-abundance proteins in limiting samples - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound Buffer - Chromatography Forum [chromforum.org]
- 12. Inhibition of Protein Carbamylation in Urea Solution Using Ammonium Containing Buffers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Protein precipitation: A comprehensive guide | Abcam [abcam.com]
- 15. BAF_Protocol_007 Solution Digest with Protein Precipitation [protocols.io]
- 16. Useful Protocols [research.childrenshospital.org]
- 17. This compound (50 mM, pH 7.8) Preparation and Recipe | AAT Bioquest [aatbio.com]
- 18. Bacterial strain proteome sample preparation | The Pan Lab [thepanlab.com]
Instability of ammonium bicarbonate solutions and its impact on reproducibility
This technical support center provides guidance for researchers, scientists, and drug development professionals on the challenges associated with the instability of ammonium bicarbonate solutions and its impact on experimental reproducibility.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound solution's pH changing over time?
A1: The pH of this compound solutions tends to increase over time due to the inherent instability of the compound in solution.[1][2] this compound decomposes into ammonia (NH₃), carbon dioxide (CO₂), and water (H₂O).[3][4][5] Because carbon dioxide is more volatile and can escape the solution, the relative concentration of ammonia, a weak base, increases, leading to a rise in pH.[2] This process is accelerated at higher temperatures and with increased air exposure.[4][6]
Q2: What are the decomposition products of this compound and how do they affect my experiments?
A2: this compound decomposes into ammonia, carbon dioxide, and water.[3][4][5] In analytical techniques like mass spectrometry, the formation of CO₂ can lead to the unwelcome formation of CO₂ adducts with analytes, complicating data interpretation. The presence of excess ammonia can alter the pH of the mobile phase in chromatography, affecting the retention times and peak shapes of analytes.[1] In cell culture, a significant shift in pH due to decomposition can be detrimental to cell viability and growth.
Q3: How does temperature affect the stability of this compound solutions?
A3: this compound is thermally unstable.[3] Its decomposition rate increases significantly with rising temperatures.[6] Solid this compound starts to decompose at around 36°C, and decomposition is more rapid at higher temperatures.[5] Therefore, it is crucial to store solutions in a cool place to maintain their stability.
Q4: What is the recommended storage procedure for this compound solutions to ensure reproducibility?
A4: To minimize decomposition and ensure reproducibility, this compound solutions should be:
-
Prepared Fresh: It is highly recommended to prepare the solution fresh for each experiment.
-
Stored Cold: If storage is necessary, keep the solution in a tightly sealed container at 2-8°C.[2]
-
Protected from Air: Minimize headspace in the storage container and keep it tightly sealed to prevent the escape of CO₂.[4]
Troubleshooting Guides
Issue 1: Inconsistent Retention Times in HPLC
Possible Cause: Change in mobile phase pH due to this compound decomposition.
Troubleshooting Steps:
-
Prepare Fresh Buffer: Discard the old buffer and prepare a fresh solution of this compound for the mobile phase.
-
Degas Properly: Degas the mobile phase before use, but be aware that extensive degassing can also lead to CO₂ loss and a pH shift.[1]
-
Monitor pH: If possible, monitor the pH of your mobile phase throughout the chromatographic run.
-
Consider an Alternative Buffer: If reproducibility issues persist, consider using a more stable buffer suitable for your pH range and detection method.
Issue 2: Spurious Peaks and Adducts in Mass Spectrometry
Possible Cause: In-source decomposition of this compound and reaction with analytes.
Troubleshooting Steps:
-
Optimize Source Conditions: Adjust the temperature and gas flow rates of the mass spectrometer source to minimize in-source reactions.
-
Use a Lower Concentration: If your method allows, try using a lower concentration of this compound in your mobile phase.
-
Alternative Volatile Buffers: For native protein analysis, ammonium acetate is often recommended as a gentler alternative, although it has a lower buffering capacity at neutral pH.[7]
-
Data Analysis: Be aware of the potential for CO₂ adducts (+44 Da) and account for them during data processing.
Issue 3: Poor Cell Health or Inconsistent Growth in Cell Culture
Possible Cause: A significant shift in the pH of the culture medium due to the degradation of this compound.
Troubleshooting Steps:
-
Monitor Medium pH: Regularly check the pH of your cell culture medium.
-
Frequent Media Changes: Replace the medium more frequently to prevent the accumulation of decomposition products and maintain a stable pH.
-
Use a More Stable Buffering System: For long-term cultures, consider using a more stable biological buffer like HEPES, especially if your incubator's CO₂ control is not precise.
Data Presentation
Table 1: Factors Affecting this compound Solution Stability
| Factor | Effect on Stability | Recommendation |
| Temperature | Increased temperature accelerates decomposition.[6] | Store solutions at 2-8°C. Prepare fresh and avoid heating. |
| pH | Extreme pH conditions can affect stability.[4] | Prepare solutions close to the desired experimental pH. |
| Air Exposure | Escape of CO₂ leads to a pH increase.[2][4] | Store in tightly sealed containers with minimal headspace. |
| Concentration | Higher concentrations may decompose faster to reach equilibrium.[6] | Use the lowest effective concentration for your application. |
Table 2: Thermal Decomposition Properties of Solid this compound
| Property | Value |
| Decomposition Onset Temperature | ~75 °C |
| Apparent Activation Energy | 101 kJ/mol |
| Decomposition Products | NH₃, CO₂, H₂O[3] |
Experimental Protocols
Protocol 1: Preparation of a Standard 50 mM this compound Buffer (pH 7.8)
Materials:
-
This compound (molecular weight: 79.06 g/mol )
-
High-purity water (e.g., Milli-Q or equivalent)
-
Calibrated pH meter
-
Sterile container
Procedure:
-
Weigh out 3.95 g of this compound.
-
Dissolve the solid in approximately 800 mL of high-purity water in a clean beaker.[8]
-
Gently stir the solution until the this compound is completely dissolved.
-
Adjust the pH of the solution to 7.8 using a suitable acid (e.g., formic acid for LC-MS applications) or base if necessary. Be aware that adjusting the pH of an this compound solution can be challenging due to its buffering properties and the continuous release of CO₂.
-
Transfer the solution to a 1 L volumetric flask and add high-purity water to the mark.
-
Mix the solution thoroughly.
-
For applications requiring sterility, filter the solution through a 0.22 µm filter.
-
Crucially, use this buffer fresh. If short-term storage is unavoidable, store it in a tightly sealed container at 2-8°C for no longer than 24-48 hours.
Protocol 2: In-Solution Protein Digestion for Mass Spectrometry
Materials:
-
Protein sample in a suitable buffer
-
100 mM this compound, pH ~8.0
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Formic acid
Procedure:
-
Buffer Exchange: If the protein sample is not in a compatible buffer, perform a buffer exchange into 100 mM this compound using a centrifugal filter device.[9]
-
Reduction: Add DTT to a final concentration of 10 mM. Incubate at 56°C for 30 minutes.
-
Alkylation: Cool the sample to room temperature. Add IAA to a final concentration of 55 mM. Incubate in the dark at room temperature for 20 minutes.
-
Digestion: Add trypsin at a 1:50 (trypsin:protein) ratio. Incubate overnight at 37°C.
-
Quenching: Stop the digestion by adding formic acid to a final concentration of 0.1-1%.
-
The resulting peptide mixture is now ready for desalting and subsequent LC-MS analysis.
Visualizations
Caption: Decomposition pathway of this compound in solution.
References
- 1. This compound Buffer - Chromatography Forum [chromforum.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. What Is the Stability of this compound Solution [cneastchem.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. This compound (50 mM, pH 7.8) Preparation and Recipe | AAT Bioquest [aatbio.com]
- 9. Proteomic Analysis of Protein Phosphorylation and Ubiquitination in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Peak Shape in HPLC with Ammonium Bicarbonate Mobile Phase
Welcome to the technical support center for addressing common chromatographic issues when using an ammonium bicarbonate mobile phase in HPLC. This resource is designed for researchers, scientists, and drug development professionals to quickly troubleshoot and resolve problems related to poor peak shape.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides answers to common questions and step-by-step guidance for troubleshooting specific peak shape problems encountered during HPLC analysis with this compound buffers.
Q1: Why are my peaks tailing when using an this compound mobile phase?
A1: Peak tailing is a common issue in HPLC and can be caused by several factors when using an this compound mobile phase. Tailing peaks are often characterized by an asymmetry factor greater than 1.
-
Secondary Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with basic analytes, causing peak tailing.[1][2] this compound, being a high-pH buffer, can increase the ionization of silanol groups, making these interactions more pronounced.
-
Analyte pKa and Mobile Phase pH Mismatch: If the mobile phase pH is close to the pKa of your analyte, the analyte can exist in both ionized and neutral forms, leading to poor peak shape.[2] For basic compounds, it is generally recommended to work at a pH at least 2 units above the analyte's pKa.[1]
-
Column Contamination or Degradation: Accumulation of sample matrix components on the column inlet frit or degradation of the stationary phase can lead to tailing peaks.[3][4]
Troubleshooting Steps for Peak Tailing:
-
Optimize Mobile Phase pH: Ensure the mobile phase pH is appropriate for your analyte. For basic compounds, a higher pH (e.g., pH 10) using this compound can improve peak shape by keeping the analyte in its neutral form.[5]
-
Adjust Buffer Concentration: The concentration of this compound can impact peak shape. A study on phosphatidic acids showed that a lower concentration (2.5 mM) of this compound significantly improved the asymmetry factor compared to higher concentrations.[6]
-
Consider a Different Column: If silanol interactions are suspected, switching to a column with a different stationary phase chemistry, such as a hybrid-surface technology column or one with advanced end-capping, can reduce tailing.[6][7] For instance, an HST-CSH C18 column combined with a 2.5 mM this compound buffer at pH 8 dramatically reduced the asymmetry factor for phosphatidic acids.[7]
-
Column Washing: If contamination is suspected, flush the column with a strong solvent to remove any adsorbed sample components.[1]
Q2: My peaks are fronting. What could be the cause with an this compound buffer?
A2: Peak fronting, where the front of the peak is less steep than the back, is often a sign of column overloading or issues with the sample solvent.[8]
-
Sample Overload: Injecting too much sample can saturate the stationary phase, leading to fronting.[8]
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger than the initial mobile phase, it can cause the analyte to move through the column too quickly at the beginning, resulting in a fronting peak.[8]
-
High Concentration of Salts in Sample: High concentrations of salts, such as ammonium salts from a sample preparation step, can lead to peak fronting.[9]
Troubleshooting Steps for Peak Fronting:
-
Reduce Sample Concentration/Injection Volume: Try diluting your sample or reducing the injection volume to see if the peak shape improves.[9][10]
-
Match Sample Solvent to Mobile Phase: Whenever possible, dissolve your sample in the initial mobile phase.[4] If this is not feasible, use a solvent that is weaker than the mobile phase.
-
Sample Preparation: If your sample contains high concentrations of salts from previous steps (e.g., SPE elution with ammonium hydroxide), ensure adequate evaporation and reconstitution in a suitable solvent.[9]
Q3: I'm observing split or shouldering peaks. What is the likely cause?
A3: Split or shouldering peaks can indicate a physical problem with the column or an issue at the column inlet.[3]
-
Column Void: A void at the head of the column can cause the sample to travel through different paths, resulting in split peaks.[3] This can be caused by repeated injections or the use of aggressive mobile phases.
-
Contamination of Inlet Frit: Particulate matter from the sample or mobile phase can partially block the inlet frit, leading to a distorted flow path and peak splitting.[3]
-
Sample Solubility Issues: If the sample is not fully soluble in the mobile phase, it can precipitate at the head of the column.[3]
Troubleshooting Steps for Split or Shouldering Peaks:
-
Use a Guard Column: A guard column can protect the analytical column from contaminants and particulates.
-
Filter Samples and Mobile Phases: Always filter your samples and mobile phases through a 0.45 µm or 0.22 µm filter to remove any particulate matter.
-
Check Sample Solubility: Ensure your sample is fully dissolved in the injection solvent and that the solvent is compatible with the mobile phase.
-
Column Replacement: If a void has formed, the column may need to be replaced.[3]
Quantitative Data Summary
The following table summarizes the impact of different this compound buffer conditions on peak asymmetry for phosphatidic acid (PA 16:0/18:1), as reported in a recent study.[6]
| Column Type | Buffer | Buffer Concentration (mM) | Asymmetry Factor (AF10) |
| HST-CSH C18 | Ammonium Formate | 5.0 | 8.4 |
| HST-CSH C18 | This compound | 2.5 | 1.6 |
| HST-CSH C18 | This compound | 5.0 | - |
| HST-CSH C18 | This compound | 10.0 | - |
| BEH C18 | Ammonium Formate | 5.0 | No detectable peak |
| BEH C18 | This compound | 2.5 | - |
| BEH C18 | This compound | 5.0 | - |
| BEH C18 | This compound | 10.0 | - |
Data sourced from a study on strongly tailing lipids, illustrating the significant improvement in peak shape with a lower concentration of this compound on a hybrid surface technology column.[6]
Experimental Protocols
Protocol 1: Preparation of 10 mM this compound Mobile Phase (pH 10)
This protocol describes the preparation of a common high-pH mobile phase used to improve the peak shape of basic compounds.
Materials:
-
This compound (HPLC grade or higher)
-
Ammonium hydroxide (concentrated, analytical grade)
-
HPLC grade water
-
0.45 µm filter
Procedure:
-
Weigh out the appropriate amount of this compound to make a 10 mM solution in the desired final volume of the aqueous mobile phase component. For 1 L, this is approximately 0.791 g.
-
Dissolve the this compound in approximately 900 mL of HPLC grade water in a clean glass reservoir.
-
Stir the solution until the this compound is completely dissolved.
-
Adjust the pH of the solution to 10.0 by adding concentrated ammonium hydroxide dropwise while monitoring with a calibrated pH meter.
-
Add HPLC grade water to reach the final volume of 1 L.
-
Filter the buffer through a 0.45 µm filter before use.
-
Note: this compound buffers can be unstable and may change pH over time due to the loss of carbon dioxide and ammonia.[11][12] It is recommended to prepare this buffer fresh daily.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. agilent.com [agilent.com]
- 3. C18 column problems due to this compound buffer? - Chromatography Forum [chromforum.org]
- 4. HPLCトラブルシューティングガイド [sigmaaldrich.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. diva-portal.org [diva-portal.org]
- 7. This compound buffers combined with hybrid surface technology columns improve the peak shape of strongly tailing lipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. hplc.eu [hplc.eu]
- 12. Buffers for HPLC stable at pH 8.0 - Chromatography Forum [chromforum.org]
Technical Support Center: Managing High Backpressure in HPLC Systems with Ammonium Bicarbonate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals manage high backpressure issues in High-Performance Liquid Chromatography (HPLC) systems, particularly when using ammonium bicarbonate as a mobile phase modifier.
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving high backpressure in your HPLC system.
Q1: My HPLC system is showing a sudden and significant increase in backpressure. What should I do?
A sudden high backpressure is typically caused by a major blockage in the system. Follow these steps to isolate and resolve the issue.
Experimental Protocol: Isolating the Source of a Sudden Pressure Increase
-
Record Initial Pressure: Note the current backpressure reading with the column in line.
-
Bypass the Column: Disconnect the tubing from the column inlet and replace the column with a zero-dead-volume union.
-
Measure System Pressure: Begin pumping the mobile phase at your typical flow rate and record the system pressure without the column. A normal system pressure should be low (e.g., <100 psi), but this baseline is instrument-dependent.[1][2]
-
Analyze the Results:
-
If the pressure returns to a normal, low level: The blockage is within the HPLC column or at the inlet frit.[1] Proceed to "Column-Related Blockages".
-
If the pressure remains high: The blockage is in the HPLC system components before the column (e.g., injector, tubing, inline filter).[3] Proceed to "System-Related Blockages".
-
Logical Workflow for Diagnosing Sudden High Backpressure
Caption: A step-by-step workflow for troubleshooting sudden high backpressure.
System-Related Blockages: If the pressure remains high without the column, systematically check the components by disconnecting them one by one, starting from the union and moving back toward the pump.[4] Inspect and clean or replace inline filters, guard columns, and any narrow-ID tubing.[4][5]
Column-Related Blockages: If the column is the source, it is often due to particulate buildup on the inlet frit.[6]
-
Reverse Flush: If permitted by the manufacturer, reverse the column and flush it with an appropriate solvent at half the normal flow rate.[6][7] Disconnect the column from the detector during this process to avoid flushing particulates into the detector cell.[7][8]
-
Replace Frit: If backflushing is ineffective, the inlet frit may need to be replaced.[3]
Q2: I'm observing a gradual increase in backpressure over several runs using an this compound buffer. What are the likely causes and solutions?
A gradual increase in backpressure often points to the slow accumulation of contaminants from the sample or mobile phase, or potential issues with the buffer itself.[4]
Potential Causes:
-
Sample Precipitation: The sample may not be fully soluble in the mobile phase, causing it to precipitate at the head of the column.[9][10] This is a common cause of increasing backpressure.[10]
-
Buffer Precipitation: While this compound is volatile, it can precipitate, especially at high concentrations when mixed with high percentages of organic solvent like acetonitrile.[11][12][13] Always ensure your buffer concentration is appropriate for the gradient conditions.
-
Accumulation of Sample Matrix: Complex samples can contain components that are strongly retained and build up on the column over time.[8][14]
-
Microbial Growth: Aqueous mobile phases, if left for extended periods, can support microbial growth, which can clog the system.[1][15]
Solutions:
-
Sample Preparation: Ensure samples are fully dissolved in a solvent compatible with the mobile phase.[9] Filter all samples through a 0.22 µm or 0.45 µm syringe filter before injection.[1]
-
Guard Column: Use a guard column to protect the analytical column from strongly retained impurities and particulates.[4][14]
-
Mobile Phase Preparation: Prepare fresh this compound buffers daily to avoid pH shifts and potential microbial growth.[15][16] Filter aqueous buffers before use.[2]
-
Column Washing: Implement a regular column washing procedure to remove accumulated contaminants.
Experimental Protocol: General Column Cleaning for Reversed-Phase Columns
-
Disconnect from Detector: Disconnect the column outlet from the detector to prevent contamination.[8]
-
Flush Buffer: Wash the column with 5-10 column volumes of HPLC-grade water (without buffer) to remove any salts.[4][8]
-
Organic Solvent Wash: Flush with 5-10 column volumes of a strong, miscible organic solvent like isopropanol or acetonitrile.
-
Intermediate Wash (if needed): For very nonpolar contaminants, a solvent like dichloromethane (if column compatible) can be used.
-
Re-equilibration: Flush with the mobile phase (without buffer) before reintroducing the buffered mobile phase. Equilibrate the column with the starting mobile phase composition until a stable baseline is achieved.
Frequently Asked Questions (FAQs)
Q3: What are the primary causes of high backpressure in an HPLC system?
High backpressure is caused by any restriction in the flow path of the mobile phase.[1] The main contributors can be grouped into three categories:
-
Column-Related: Clogging of the inlet frit by particulates, degradation of the stationary phase, or use of columns with small particle sizes (sub-2 µm) which inherently generate higher pressure.[4][5]
-
System-Related: Blockages in tubing, inline filters, guard columns, or injector components.[5][17] This can be caused by particulates from pump seal wear or precipitated sample/buffer.[14]
-
Mobile Phase-Related: High viscosity of the mobile phase (e.g., water-rich mixtures), precipitation of buffer salts, or microbial growth in the solvent reservoir.[4][15]
Diagram of Potential High-Pressure Sources
Caption: Common sources of high backpressure in an HPLC system.
Q4: How can this compound specifically contribute to high backpressure?
While a versatile and MS-friendly buffer, this compound can cause high backpressure under certain conditions:[9][18]
-
Solubility Issues: this compound has limited solubility in high concentrations of organic solvents like acetonitrile.[11] If your gradient runs to a high organic percentage, the buffer can precipitate out of solution, clogging tubing, frits, or the column itself.[11][15]
-
pH Instability: this compound solutions can be unstable and lose carbon dioxide, leading to a gradual increase in pH.[10][16] This pH shift can affect the solubility of your analytes, potentially causing them to precipitate on the column.
-
Interaction with Sample: The buffer can interact with the sample matrix or the analyte itself, leading to precipitation, especially if the analyte's pKa is close to the mobile phase pH.[10]
-
High Concentrations: Using high concentrations of this compound (e.g., 50 mM) can increase the risk of precipitation and may lead to deposits in the ESI source of a mass spectrometer, which can also manifest as a pressure increase.[12][19]
Q5: What is the proper way to prepare and handle an this compound mobile phase to prevent pressure issues?
Proper preparation and handling are critical to prevent buffer-related backpressure problems.
Experimental Protocol: Preparation of 10 mM this compound Buffer (pH ~7.8)
-
Weighing: Accurately weigh 0.79 g of HPLC-grade this compound.
-
Dissolving: Dissolve the solid in approximately 900 mL of HPLC-grade water in a 1 L volumetric flask.
-
pH Adjustment (Optional): If a specific pH is required, adjust using dilute formic acid or ammonium hydroxide while monitoring with a calibrated pH meter. Note that this compound has buffering capacity between pH 6.6-8.6 and 8.8-9.8.[11][16]
-
Final Volume: Bring the solution to the final volume of 1 L with HPLC-grade water.
-
Filtration: Filter the buffer through a 0.22 µm membrane filter to remove any particulates.[2]
-
Storage and Use:
Workflow for this compound Buffer Preparation
Caption: Recommended workflow for preparing this compound mobile phase.
Q6: How does mobile phase viscosity and temperature affect backpressure?
Mobile phase viscosity and column temperature are directly related to system backpressure.
-
Viscosity: Higher viscosity mobile phases require more pressure to be pushed through the column.[4] Water is more viscous than common organic solvents like acetonitrile and methanol. Therefore, in reversed-phase chromatography, the pressure is typically highest at the beginning of a gradient (high aqueous content).
-
Temperature: Increasing the column temperature reduces the viscosity of the mobile phase, which in turn lowers the system backpressure.[4] If you are operating near the pressure limit of your system, increasing the column temperature by 5-10 °C can be an effective way to reduce pressure without changing the flow rate.
Data Summary: Factors Influencing HPLC Backpressure
| Parameter | Effect on Backpressure | Rationale |
| Column Particle Size | Smaller particles = Higher pressure | Creates narrower, more restrictive flow paths.[4] |
| Column Length | Longer column = Higher pressure | Increases the distance the mobile phase must travel.[4] |
| Column Internal Diameter | Smaller ID = Higher pressure | Reduces the cross-sectional area for flow.[4] |
| Flow Rate | Higher flow rate = Higher pressure | Increases the linear velocity and frictional forces.[20] |
| Mobile Phase Viscosity | Higher viscosity = Higher pressure | Greater resistance to flow.[4][20] |
| Temperature | Higher temperature = Lower pressure | Reduces mobile phase viscosity.[4] |
References
- 1. Diagnosing and Preventing High Back Pressure in LC Systems [restek.com]
- 2. reddit.com [reddit.com]
- 3. agilent.com [agilent.com]
- 4. HPLC Column Backpressure: Causes and Impact | Phenomenex [phenomenex.com]
- 5. uhplcs.com [uhplcs.com]
- 6. phenomenex.com [phenomenex.com]
- 7. youtube.com [youtube.com]
- 8. silicycle.com [silicycle.com]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. C18 column problems due to this compound buffer? - Chromatography Forum [chromforum.org]
- 11. elementlabsolutions.com [elementlabsolutions.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Common cause of excessive back pressure in HPLC columns - FAQ [mtc-usa.com]
- 15. lcms.cz [lcms.cz]
- 16. hplc.eu [hplc.eu]
- 17. nacalai.com [nacalai.com]
- 18. Ammonium hydrogencarbonate, an excellent buffer for the analysis of basic drugs by liquid chromatography-mass spectrometry at high pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. 50 mM this compound - Chromatography Forum [chromforum.org]
- 20. uhplcs.com [uhplcs.com]
Minimizing protein modification during sample preparation with ammonium bicarbonate
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on minimizing protein modification, particularly carbamylation, during sample preparation using ammonium bicarbonate.
Frequently Asked Questions (FAQs)
Q1: What is protein carbamylation and why is it problematic in proteomics?
A1: Carbamylation is a post-translational modification where isocyanic acid reacts with free amino groups on proteins, such as the N-terminus and the side chains of lysine and arginine residues.[1][2] When this occurs during sample preparation, it is considered an artifact that can significantly compromise proteomic analysis.[3]
Key problems caused by carbamylation include:
-
Blocking enzymatic digestion: It can prevent enzymes like trypsin from cleaving at lysine and arginine residues, leading to incomplete digestion.[2][4][5]
-
Interfering with quantification: It blocks the N-termini and lysine side chains from reacting with isotopic/isobaric labeling reagents (e.g., TMT, iTRAQ).[3][4]
-
Altering peptide properties: It changes the mass, charge state, and chromatographic retention time of peptides, complicating data analysis and protein identification.[2][3][4]
-
Confounding in vivo studies: It makes it difficult to distinguish between naturally occurring (in vivo) carbamylation, a modification associated with certain diseases, and carbamylation introduced during sample preparation.[4][6]
Q2: How does this compound help minimize carbamylation?
A2: Carbamylation is primarily caused by isocyanic acid, which is formed from the decomposition of urea in aqueous solutions.[3][4][7] Urea exists in a chemical equilibrium with ammonium cyanate, which in turn produces isocyanic acid.[1][5][7]
This compound (NH₄HCO₃) minimizes carbamylation by shifting this equilibrium. In solution, it provides an excess of ammonium ions (NH₄⁺). According to Le Chatelier's principle, this high concentration of ammonium ions drives the reversible reaction away from cyanate and back towards urea, thereby reducing the amount of isocyanic acid available to react with proteins.[4]
Q3: What is the recommended concentration of this compound?
A3: Studies have shown that higher concentrations of this compound are more effective at inhibiting carbamylation. A concentration of 1M this compound has been demonstrated to inhibit almost all carbamylation on standard proteins and in human serum samples without negatively affecting trypsin digestion efficiency.[4] While lower concentrations (e.g., 50-100 mM) are commonly used, increasing the concentration can provide better protection against modification, especially when using high concentrations of urea (e.g., 8M).[4][8][9]
Q4: Can this compound interfere with reduction and alkylation steps?
A4: No, this compound is compatible with standard reduction and alkylation protocols. It is commonly used as the buffer for dissolving reducing agents like DTT (dithiothreitol) and alkylating agents like IAA (iodoacetamide).[10][11][12] The typical pH of an this compound solution (around pH 8) is suitable for these reactions.[8][13]
Troubleshooting Guides
Problem 1: I am still observing significant carbamylation even when using this compound.
| Potential Cause | Troubleshooting Steps |
| Low this compound Concentration | The concentration of NH₄HCO₃ may be insufficient to suppress cyanate formation from a high concentration of urea. Solution: Increase the this compound concentration to 0.5M or 1M, especially when using 6-8M urea.[4] |
| High Temperature | Incubating samples at elevated temperatures (e.g., >37°C) accelerates the decomposition of urea into cyanate, which may overwhelm the inhibitory capacity of the buffer.[2][4][14] Solution: Avoid heating urea-containing solutions. Perform reduction and alkylation steps at room temperature or 37°C, and consider digesting at a lower temperature (e.g., 32°C) for overnight incubations.[4][14] |
| Old Urea Solution | Urea solutions can accumulate cyanate over time, even when stored.[7] Solution: Always prepare urea solutions fresh right before use. Using high-quality, proteomics-grade urea is also recommended.[2][3] |
| Incorrect pH | The rate of urea decomposition is affected by pH.[4] Solution: Ensure the this compound solution is fresh, as its pH can change over time. A pH of ~8 is optimal for both trypsin activity and carbamylation inhibition.[13] |
Problem 2: My enzyme digestion efficiency is low.
| Potential Cause | Troubleshooting Steps |
| Residual Denaturant | High concentrations of urea (>2M) can inhibit trypsin activity.[14] Solution: Before adding trypsin, ensure the sample is diluted to reduce the final urea concentration to 1.6M or less.[4][14] A common method is a 5-fold dilution with this compound buffer.[4] |
| Incomplete Reduction/Alkylation | Disulfide bonds that are not fully reduced and alkylated can prevent the protease from accessing cleavage sites. Solution: Ensure that the concentrations of your reducing (e.g., DTT, TCEP) and alkylating (e.g., IAA) agents are sufficient and that incubation times are adequate.[10][12] |
| Incorrect pH | Trypsin is most active at a pH between 7.5 and 8.5. Solution: Verify the pH of your final digestion buffer. Freshly prepared this compound (50-100 mM) typically provides the correct pH.[13] |
Problem 3: I'm seeing other unexpected modifications or issues in my mass spectrometry data.
| Potential Cause | Troubleshooting Steps |
| Side reactions from alkylating agents | Iodoacetamide can cause non-specific modifications on other amino acid residues besides cysteine, especially at higher temperatures or concentrations.[10] Solution: Perform alkylation in the dark at room temperature. Use the lowest effective concentration of iodoacetamide and ensure the incubation time is not excessively long (e.g., 20-30 minutes).[4][9][10] |
| This compound in ESI-MS | For native mass spectrometry (analyzing intact, folded proteins), this compound can cause in-source protein unfolding and supercharging, which may not be desirable.[15][16] Solution: For native MS, consider using ammonium acetate as an alternative, as it is gentler, though it has a lower buffering capacity.[15] For standard bottom-up proteomics, this is not an issue as proteins are already denatured. |
| Buffer Volatility | This compound is volatile and decomposes into ammonia, CO₂, and water, making it ideal for MS as it is removed during sample drying.[17][18] Solution: Ensure samples are completely dried in a vacuum centrifuge to remove the buffer salts before reconstitution for LC-MS analysis.[13][19] |
Quantitative Data Summary
The following table summarizes the effectiveness of different buffers in inhibiting the carbamylation of a standard protein (bovine fetuin) in an 8M urea solution. Data is adapted from a study by Sun et al.[4]
| Buffer | Concentration | Carbamylation Level | Inhibition Efficiency |
| Phosphate Buffer (PB) | 0.1 M, pH 8 | High | Low |
| Tris-HCl | 0.2 M, pH 7.6 | Moderate | Moderate |
| This compound | 0.2 M | Low | High |
| This compound | 1 M | Very Low / Undetectable | Very High |
Key Experimental Protocols
Protocol 1: In-Solution Digestion with Urea and this compound
This protocol is designed to maximize protein denaturation and digestion while minimizing carbamylation.
Methodology Details:
-
Denaturation & Solubilization: A protein sample (e.g., 40 µg) is dissolved in a solution of 8M urea buffered with 1M this compound. The sample is incubated at room temperature for 30 minutes.[4]
-
Reduction: Disulfide bonds are reduced by adding a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) to a final concentration of 10 mM and incubating for 1 hour at 37°C.[4]
-
Alkylation: Cysteine residues are alkylated by adding iodoacetamide (IAA) to a final concentration of 15 mM. The reaction proceeds for 30 minutes at room temperature in the dark.[4]
-
Dilution: The sample is diluted 5-fold with 1M this compound buffer. This step is critical to lower the urea concentration to approximately 1.6M, which is permissible for trypsin activity.[4]
-
Enzymatic Digestion: Sequencing-grade trypsin is added at a 50:1 protein-to-enzyme ratio (w/w) and the mixture is incubated for 18 hours at 37°C.[4]
-
Quenching: The digestion is stopped by acidifying the sample to a pH below 3 using an acid such as TFA.[4]
-
Desalting: The resulting peptides are purified and concentrated using a C18 solid-phase extraction method (e.g., Zip-Tip) to remove salts and detergents before mass spectrometry analysis.[4]
References
- 1. [Carbamylation of proteins--mechanism, causes and consequences] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. Frontiers | Protein carbamylation and proteomics: from artifacts to elucidation of biological functions [frontiersin.org]
- 4. Inhibition of Protein Carbamylation in Urea Solution Using Ammonium Containing Buffers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ionsource.com [ionsource.com]
- 6. researchgate.net [researchgate.net]
- 7. Urea - Wikipedia [en.wikipedia.org]
- 8. tandfonline.com [tandfonline.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pams.uga.edu [pams.uga.edu]
- 12. uoguelph.ca [uoguelph.ca]
- 13. Preparation of Proteins and Peptides for Mass Spectrometry Analysis in a Bottom-Up Proteomics Workflow - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. massspec.unm.edu [massspec.unm.edu]
- 18. researchgate.net [researchgate.net]
- 19. Rapid Sample Processing For LC-MS Based Quantitative Proteomics Using High Intensity Focused Ultrasounds - PMC [pmc.ncbi.nlm.nih.gov]
Strategies to remove residual ammonium bicarbonate before mass spectrometry analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing residual ammonium bicarbonate from samples prior to mass spectrometry analysis.
Troubleshooting Guide
This guide addresses specific issues that may arise during the removal of this compound.
Q1: After lyophilizing my sample, I still observe adducts in my mass spectrum that correspond to ammonia or carbonate. What could be the cause and how can I resolve this?
A1: Incomplete removal of this compound is the likely cause. While lyophilization is effective, residual salt can remain. One study found approximately 4 moles of residual ammonium ion per mole of a lyophilized protein[1].
Troubleshooting Steps:
-
Re-dissolve and Re-lyophilize: A common solution is to re-dissolve the lyophilized sample in MS-grade water and repeat the lyophilization process. This can be done multiple times to improve the removal of the volatile salt.[2]
-
Extend Lyophilization Time: Ensure the primary and secondary drying phases of your lyophilization cycle are sufficiently long. It has been observed that ice sublimes first, followed by this compound, which has a higher activation enthalpy for sublimation and may require a longer drying time.[1]
-
Check for Non-Volatile Residues: this compound can react with other ions present in your sample to form non-volatile salts. Ensure all reagents are of high purity (MS-grade) to avoid this.
Q2: My sample doesn't seem to be completely dry after using a SpeedVac (centrifugal evaporator). Why is this happening and what should I do?
A2: Incomplete drying in a SpeedVac can be due to several factors, primarily related to the equipment settings and sample volume.
Troubleshooting Steps:
-
Increase Drying Time: Aqueous solutions require a significant amount of time to evaporate in a SpeedVac.[3] Extend the run time to ensure complete removal of the solvent and this compound.
-
Apply Heat: Most SpeedVac systems have a heating function. Applying mild heat (e.g., 30-45°C) will counteract the evaporative cooling effect and accelerate the removal of this compound.[4]
-
Check Vacuum Pressure: A deep vacuum is necessary for efficient solvent removal. Ensure your vacuum pump is functioning correctly and the system is properly sealed.
-
Sample Volume and Surface Area: Large sample volumes will take longer to dry. If possible, aliquot your sample into smaller volumes. Also, tilting the tubes during freezing (if applicable before SpeedVac) can increase the surface area for faster sublimation.
Q3: I've tried removing this compound, but my protein/peptide sample has poor recovery or has precipitated. How can I prevent this?
A3: Sample loss during the drying process is a common concern, often due to the adsorption of peptides or proteins to the tube walls, or precipitation upon removal of the solubilizing buffer.
Troubleshooting Steps:
-
Use Low-Binding Tubes: Employ low-protein-binding microcentrifuge tubes to minimize sample loss due to surface adsorption.
-
Acidify Before Drying: Adding a small amount of acid, such as formic acid (to a final concentration of 0.1-1%), can help to keep peptides soluble and also aids in the decomposition of this compound into volatile components (ammonia, carbon dioxide, and water).[5]
-
Reconstitution with Organic Solvent: After drying, reconstitute your sample in a solution containing an organic solvent (e.g., 50% acetonitrile with 0.1% formic acid) to aid in the re-solubilization of your analytes.
Frequently Asked Questions (FAQs)
Q1: Why do I need to remove this compound before mass spectrometry?
A1: Residual this compound can interfere with mass spectrometry analysis in several ways:
-
Ion Suppression: The presence of salts can suppress the ionization of your analyte, leading to reduced signal intensity.
-
Adduct Formation: Ammonium and bicarbonate ions can form adducts with your analyte, complicating the resulting mass spectrum. For example, the formation of CO2 adducts can lead to a +44 Da mass shift.[6]
-
Protein Denaturation: In electrospray ionization (ESI), the presence of bicarbonate can cause protein unfolding due to the formation of CO2 gas bubbles in the ESI droplets.[7][8][9]
-
Instrument Contamination: High concentrations of non-volatile salts can contaminate the ion source of the mass spectrometer.[10]
Q2: What are the most common methods for removing this compound?
A2: The most common strategies involve leveraging the volatile nature of this compound. These methods include:
-
Lyophilization (Freeze-Drying): This involves freezing the sample and then reducing the pressure to allow the frozen water and this compound to sublime directly from the solid to the gas phase.[1][10]
-
Speed Vacuuming (Centrifugal Evaporation): This method combines centrifugation, vacuum, and often heat to evaporate the solvent and volatile salts from the sample.[3][4]
-
Acidification: Adding an acid like formic acid or acetic acid helps to decompose the this compound into volatile ammonia, carbon dioxide, and water, which can then be more easily removed by evaporation.[5]
Q3: Is lyophilization or SpeedVacing more effective for removing this compound?
A3: Both methods are widely used and effective. The choice often depends on available equipment and sample throughput needs.
-
Lyophilization is generally considered a gentler drying method as it avoids high temperatures, which can be beneficial for sensitive samples. However, it is a slower process.
-
SpeedVacing is typically faster than lyophilization, especially for smaller sample volumes. The application of mild heat can significantly speed up the process.
There is limited direct quantitative data comparing the residual amounts of this compound after each method. However, for both techniques, multiple cycles (re-dissolving and re-drying) may be necessary for complete removal, especially for high initial concentrations of the salt.[2]
Q4: Can I use heat to remove this compound?
A4: Yes, gentle heating can be used to promote the decomposition of this compound into volatile ammonia, carbon dioxide, and water. It is reported that this compound decomposes at around 60°C.[2][4] However, caution should be exercised as excessive heat can be detrimental to some proteins and peptides. When using a SpeedVac, mild heat (e.g., up to 45°C) is commonly applied to accelerate evaporation.[5]
Quantitative Data Summary
| Removal Method | Effectiveness | Reported Residual Levels | Key Considerations |
| Lyophilization | High, but may require multiple cycles. | One study reported ~4 moles of residual ammonium ion per mole of lyophilized tPA.[1] | Gentle on samples, but time-consuming. The sublimation of this compound can occur after the sublimation of ice, potentially requiring extended drying times.[1] |
| SpeedVac | High, and generally faster than lyophilization. | No specific quantitative data found. | Efficiency is dependent on vacuum level, temperature, and run time.[11] |
| Acidification | Aids in the decomposition of this compound. | No specific quantitative data found. | Helps to maintain peptide solubility. Typically used in conjunction with lyophilization or SpeedVacing. |
Experimental Protocols
Below are detailed methodologies for the key strategies to remove residual this compound.
Protocol 1: Lyophilization (Freeze-Drying)
This protocol is suitable for heat-sensitive samples.
-
Sample Preparation: Ensure your sample is in a lyophilizer-compatible tube or vial.
-
Freezing: Freeze the sample completely. This can be done in a -80°C freezer or by using liquid nitrogen. For faster sublimation, freeze the sample at an angle to maximize the surface area.
-
Lyophilization: Place the frozen sample on a pre-cooled lyophilizer. Start the lyophilizer and ensure a deep vacuum is achieved.
-
Drying: Allow the sample to dry completely. The time required will vary depending on the sample volume and concentration of this compound.
-
Re-drying (Optional): For stubborn samples, reconstitute the dried pellet in MS-grade water and repeat the lyophilization process.[2]
-
Reconstitution: Once completely dry, reconstitute the sample in an appropriate solvent for your mass spectrometry analysis (e.g., 0.1% formic acid in water/acetonitrile).
Protocol 2: SpeedVac (Centrifugal Evaporation)
This protocol is a faster alternative to lyophilization.
-
Sample Preparation: Place your sample in microcentrifuge tubes suitable for your SpeedVac rotor.
-
Acidification (Optional but Recommended): Add formic acid to a final concentration of 0.1-1% to aid in the decomposition of this compound.
-
SpeedVac Settings: Place the tubes in the SpeedVac. Set the desired temperature (e.g., 30-45°C) and start the centrifugation and vacuum.
-
Drying: Continue the process until the sample is completely dry. This can take from 30 minutes to several hours depending on the sample volume and solvent composition.[3]
-
Reconstitution: Reconstitute the dried pellet in a suitable solvent for your mass spectrometry analysis.
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for removing this compound.
Caption: Workflow for this compound removal using lyophilization.
Caption: Workflow for this compound removal using a SpeedVac.
References
- 1. Preparation of excipient-free recombinant human tissue-type plasminogen activator by lyophilization from this compound solution: an investigation of the two-stage sublimation phenomenon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. lcms.cz [lcms.cz]
- 7. Effects of this compound on the electrospray mass spectra of proteins: evidence for bubble-induced unfolding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. massspec.unm.edu [massspec.unm.edu]
- 11. documents.thermofisher.com [documents.thermofisher.com]
Impact of ammonium bicarbonate purity on experimental results
This technical support center provides troubleshooting guidance and frequently asked questions regarding the impact of ammonium bicarbonate purity on experimental results for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments due to the purity of this compound.
| Issue | Potential Cause Related to Purity | Recommended Action |
| Mass Spectrometry: Poor Signal Intensity or Signal Suppression | Presence of non-volatile salt impurities: Lower-grade this compound can contain sodium, potassium, or other metal salts. These are not volatile and can contaminate the ion source, leading to signal suppression.[1] | 1. Use MS-grade or high-purity this compound (≥99.5%).2. If signal loss persists, clean the mass spectrometer's ion source.3. Prepare fresh buffer solutions with high-purity water and solvents. |
| Mass Spectrometry: Unexpected Adduct Peaks (+44 Da) | In-source formation of CO₂ adducts: This is an inherent property of using a bicarbonate buffer in electrospray ionization (ESI) and not necessarily a purity issue. However, it can complicate data analysis.[2] | 1. Optimize MS source conditions (e.g., temperature) to minimize adduct formation.2. Consider using an alternative volatile buffer like ammonium acetate, although it has a lower buffering capacity at neutral pH.[3][4] |
| Mass Spectrometry: Protein Denaturation in Native MS | Bubble-induced unfolding: The use of this compound in ESI-MS can lead to the formation of CO₂ bubbles in the ESI droplets, which can cause protein unfolding.[3][4][5] This is a characteristic of the buffer itself rather than an impurity effect. | For native MS studies where protein conformation is critical, it is advisable to avoid this compound and use a gentler buffer such as ammonium acetate.[3][4][5] |
| HPLC: High Backpressure and Column Clogging | Precipitation of buffer salts: Using high concentrations of this compound (>10 mM) can lead to precipitation in the HPLC system, especially at the ESI interface.[1] Impurities in lower-grade material can also contribute to particulate matter. | 1. Use a lower concentration of this compound (≤10 mM).2. Always use HPLC-grade or higher purity this compound.3. Filter the buffer solution before use.4. Implement a wash step with water after your analytical run to flush salts from the system.[1] |
| Enzymatic Digestion (e.g., Trypsin): Reduced Efficiency | Presence of heavy metal impurities: Technical-grade this compound may contain metal ions that can inhibit enzymatic activity. Trypsin, a common protease in proteomics, can be affected by certain metal ions. | 1. Use high-purity or proteomics-grade this compound with low heavy metal content.2. Ensure all other reagents and tubes are free from metal contaminants. |
| Cell Culture: Poor Cell Viability or Altered Growth | Presence of toxic impurities: Lower-grade this compound may contain impurities that are cytotoxic. | Use a high-purity, sterile-filtered grade of this compound specifically designated for cell culture applications. |
Frequently Asked Questions (FAQs)
Q1: What are the different grades of this compound and how do they differ?
A1: this compound is available in several grades, each with different levels of purity. Common grades include:
-
Technical Grade: The least pure grade, suitable for industrial applications where high purity is not critical.[6]
-
Laboratory Grade: An upper-intermediate quality, suitable for educational labs and some general lab applications. Impurity levels are not always specified.
-
Reagent Grade: High quality, generally suitable for many laboratory and analytical applications.[7]
-
Analytical Reagent (AR) Grade: A high-purity grade suitable for quantitative analysis and research.
-
BP/Ph. Eur./USP Grade: Meets the standards of the British, European, or United States Pharmacopoeia, respectively, ensuring it is suitable for pharmaceutical and biopharmaceutical applications.[8][9]
-
HPLC Grade: High purity, with low levels of impurities that could interfere with HPLC analysis, such as UV-absorbing compounds or particulates.
-
MS Grade / LC-MS Grade: The highest purity grade, specifically tested to be free of non-volatile residues, metal ions, and other contaminants that could interfere with mass spectrometry.
Q2: Why is high-purity this compound crucial for mass spectrometry?
A2: Mass spectrometry is a highly sensitive technique, and impurities in reagents can significantly impact results. In the context of this compound, high purity is essential for the following reasons:
-
Volatility: this compound is used in MS because it is volatile and decomposes into ammonia, carbon dioxide, and water, which are easily removed in the vacuum of the mass spectrometer.[10] Non-volatile impurities, such as metal salts (e.g., NaCl, KCl), will remain in the ion source, causing contamination, ion suppression, and a decrease in signal intensity.[1]
-
Low Background Signal: High-purity grades have minimal contaminants that could contribute to background noise, ensuring a better signal-to-noise ratio for the analytes of interest.[11]
-
Prevention of Adducts: While CO₂ adducts can form from the bicarbonate itself, high-purity reagents minimize the presence of other ions (e.g., Na+, K+) that can form adducts with analytes, complicating spectral interpretation.
Q3: Can I use a lower grade of this compound for applications other than mass spectrometry?
A3: The required purity of this compound depends on the sensitivity of your application:
-
HPLC: For HPLC with UV detection, an HPLC-grade reagent is recommended to avoid baseline noise from UV-absorbing impurities.
-
Enzymatic Digestion: For sensitive applications like protein digestion for proteomics, a high-purity grade is recommended to avoid inhibition of the enzyme by metal ion impurities.[12][13]
-
Cell Culture: Only use grades specifically tested and certified for cell culture to avoid cytotoxic effects from potential contaminants.
Q4: How should I prepare and store this compound solutions to maintain their purity?
A4: To maintain the purity of your this compound solutions:
-
Use high-purity water (e.g., LC-MS grade or Milli-Q).
-
Prepare solutions fresh whenever possible, as the pH of the solution can change over time.
-
Store solid this compound in a tightly sealed container at room temperature. It is stable at room temperature but will slowly decompose if exposed to moisture and air.
-
For solutions, sterile filter if used for biological applications and store at 2-8°C for short-term use. For long-term storage, consider aliquoting and freezing at -20°C.
Data Presentation
The following table summarizes the typical purity specifications for different grades of this compound. Note that exact specifications can vary by manufacturer.
| Parameter | Technical Grade | Reagent Grade | BP/Ph. Eur. Grade | MS Grade |
| Assay (Purity) | Variable (often <99%) | ≥99.0% | 98.0-101.0%[8][9] | ≥99.5% |
| Chloride (Cl) | Not Specified | ≤0.003%[7] | ≤70 ppm[8] | Significantly Lower |
| Sulfate (SO₄) | Not Specified | ≤0.007%[7] | Not Specified | Significantly Lower |
| Lead (Pb) | Not Specified | ≤3 ppm[7] | ≤3 mg/kg[8] | Significantly Lower |
| Iron (Fe) | Not Specified | Not Specified | ≤10 ppm (in solution S)[8] | Significantly Lower |
| Non-volatile Residue | Not Specified | ≤0.05%[7] | Not Specified | Significantly Lower |
Experimental Protocols
Protocol 1: In-Solution Trypsin Digestion for Proteomics
This protocol outlines a standard procedure for digesting proteins in solution using trypsin, where the purity of this compound is critical for optimal enzyme activity and subsequent mass spectrometry analysis.
-
Protein Solubilization: Solubilize the protein pellet in a denaturing buffer (e.g., 8 M urea in 100 mM this compound, pH ~8). Use high-purity (MS-grade) this compound.
-
Reduction: Add dithiothreitol (DTT) to a final concentration of 10 mM and incubate for 30-60 minutes at 37°C to reduce disulfide bonds.
-
Alkylation: Add iodoacetamide (IAA) to a final concentration of 20-25 mM and incubate in the dark at room temperature for 30 minutes to alkylate cysteine residues.
-
Dilution: Dilute the sample with 50 mM this compound (MS-grade), pH ~8, to reduce the urea concentration to less than 1 M. This is crucial for trypsin activity.
-
Digestion: Add trypsin at a 1:50 to 1:100 (enzyme:protein) ratio and incubate overnight at 37°C. The pH of ~8 provided by the this compound buffer is optimal for trypsin activity.[10]
-
Quenching and Desalting: Stop the digestion by adding formic acid to a final concentration of 0.1-1%. Proceed to C18 desalting to remove salts and detergents before LC-MS analysis.
Mandatory Visualizations
Caption: In-solution protein digestion workflow for proteomics.
Caption: Troubleshooting logic for poor MS signal with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. lcms.cz [lcms.cz]
- 3. researchgate.net [researchgate.net]
- 4. Effects of this compound on the electrospray mass spectra of proteins: evidence for bubble-induced unfolding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. massspec.unm.edu [massspec.unm.edu]
- 7. spectrumchemical.com [spectrumchemical.com]
- 8. This compound BP IP Ph Eur USP n Free-flowing Manufacturers [mubychem.com]
- 9. itwreagents.com [itwreagents.com]
- 10. This compound or triethylthis compound? | Proteomics and Mass Spectrometry Core Facility [sites.psu.edu]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Metal Ions and Chemical Modification Reagents Inhibit the Enzymatic Activity of Lecithin-Dependent Hemolysin from Vibrio parahaemolyticus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Influence of the metal ion on the enzyme activity and kinetics of PepA from Lactobacillus delbrueckii [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: LC-MS Baseline Noise with Ammonium Bicarbonate Buffer
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address baseline noise issues in Liquid Chromatography-Mass Spectrometry (LC-MS) when using ammonium bicarbonate buffer.
Troubleshooting Guides
This section offers step-by-step guidance to identify and resolve common causes of baseline noise.
Question: I am observing a high or noisy baseline in my LC-MS analysis using an this compound buffer. What are the potential causes and how can I troubleshoot this?
Answer:
High baseline noise when using this compound buffer in LC-MS can originate from several sources, broadly categorized into reagent/mobile phase issues and instrument issues. Follow this systematic troubleshooting workflow to identify and resolve the problem.
Troubleshooting Workflow Diagram
Caption: A step-by-step workflow for troubleshooting baseline noise.
Step 1: Evaluate Reagents and Mobile Phase
Contamination in your mobile phase is a primary suspect for baseline noise.[1][2]
-
Reagent Purity:
-
Question: Could my solvents, water, or this compound be contaminated?
-
Action: Use only LC-MS grade water, acetonitrile, methanol, and this compound.[3][4] Lower-grade reagents can introduce impurities that elevate the baseline.[5] Consider purchasing from a different supplier if you suspect a bad batch.
-
-
Fresh Preparation:
-
Question: How old is my aqueous mobile phase?
-
Action: Prepare fresh this compound buffer daily.[4] Aqueous mobile phases are susceptible to microbial growth, which can create significant noise.[6] Adding a small percentage of organic solvent (e.g., 5%) to the aqueous phase can help inhibit this growth.[4]
-
-
Buffer Filtration:
-
Question: Have I filtered my aqueous buffer?
-
Action: Filter the aqueous portion of the mobile phase through a 0.22 µm filter to remove any particulates from the salt or potential microbial growth.
-
-
Degassing:
-
Question: Is my mobile phase properly degassed?
-
Action: Ensure your system's degasser is functioning correctly. Inadequate degassing can lead to bubble formation, causing pressure fluctuations and a noisy baseline.[2]
-
Step 2: Assess the LC-MS System
If the noise persists after addressing the mobile phase, investigate the instrument itself.
-
System Leaks:
-
Question: Are there any leaks in the fluid path?
-
Action: Carefully inspect all fittings and connections from the solvent reservoirs to the mass spectrometer for any signs of leaks. A leak can introduce air and cause pressure instability, leading to a noisy baseline.[7]
-
-
Pump Performance:
-
Question: Is the pump delivering a stable flow?
-
Action: Monitor the pump pressure. Unstable pressure can indicate issues with check valves or pump seals. A noisy baseline that is periodic may correspond to the pump stroke, pointing to a pump-related issue.[2]
-
-
Ion Source Contamination:
-
Question: When was the last time the ion source was cleaned?
-
Action: Salt buildup from the this compound buffer can contaminate the ion source (e.g., capillary, spray shield).[1] A contaminated ion source is a very common cause of increased background noise.[1] Follow the manufacturer's protocol for cleaning the ion source.
-
-
Column Health:
-
Question: Is the column old or contaminated?
-
Action: Contaminants can accumulate on the column and bleed off during a run, causing baseline disturbances.[7] Try flushing the column with a strong solvent. If the problem persists, try replacing the column.
-
Step 3: Advanced Troubleshooting
If the above steps do not resolve the issue, consider these advanced options.
-
Alternative Volatile Buffers:
-
In-line Filter:
-
Question: Could particulates from the pump be causing noise?
-
Action: Installing an in-line filter after the pump and before the injector can help to remove any particulate matter shedding from the pump seals.[7]
-
Frequently Asked Questions (FAQs)
Mobile Phase and Buffer Preparation
-
Q1: What grade of this compound should I use for LC-MS?
-
A1: Always use the highest purity available, preferably a grade specifically designated for LC-MS applications. This minimizes the risk of introducing ionic and organic impurities that can increase baseline noise and form adducts with your analytes.[3]
-
-
Q2: How often should I prepare my this compound mobile phase?
-
A2: It is best practice to prepare aqueous mobile phases containing this compound fresh daily.[4] This minimizes the chance of microbial growth and pH changes due to the loss of ammonia and carbon dioxide to the atmosphere.
-
-
Q3: Can I sonicate my mobile phase to degas it?
-
A3: While sonication can help degas solvents, most modern LC systems have in-line degassers that are more effective. If you do sonicate, be cautious with buffered mobile phases as it can alter the equilibrium of the buffer components.
-
-
Q4: What is the recommended concentration of this compound for LC-MS?
Instrument and Maintenance
-
Q5: How do I know if my ion source is contaminated?
-
A5: A gradual increase in baseline noise over time, a loss of sensitivity, and the appearance of unknown background ions are all signs of a contaminated ion source. Visual inspection of the spray shield and capillary may also reveal salt deposits.[1]
-
-
Q6: Can buffer precipitation cause baseline noise?
-
A6: Yes. This compound has limited solubility in high concentrations of organic solvents like acetonitrile. During a gradient elution, as the organic solvent concentration increases, the buffer can precipitate. This can cause sharp spikes in the baseline and can clog the system.[1] Ensure your buffer concentration is soluble throughout your entire gradient range.
-
-
Q7: My baseline noise is periodic, like a sine wave. What does that indicate?
-
A7: A periodic, wave-like baseline noise often points to a problem with the LC pump, such as a failing check valve or a bubble in the pump head. The frequency of the wave may correspond to the pump's stroke rate.[2]
-
Quantitative Data Summary
While specific quantitative data on baseline noise is highly dependent on the instrument, method, and specific contaminants, the following tables provide illustrative examples of the impact of best practices.
Table 1: Impact of Reagent Grade on Baseline Noise
| Reagent Grade | Typical Baseline Noise (Arbitrary Units) | Signal-to-Noise (S/N) Ratio for a Standard Analyte |
| Analytical Grade this compound | 8,000 - 15,000 | 50:1 |
| LC-MS Grade this compound | 1,000 - 3,000 | 250:1 |
Note: These are example values to illustrate the potential improvement. Actual values will vary.
Table 2: Effect of Ion Source Cleaning on Baseline Noise
| Ion Source Condition | Typical Baseline Noise (Arbitrary Units) | Signal-to-Noise (S/N) Ratio for a Standard Analyte |
| Before Cleaning (after 1000 injections with buffer) | 10,000 - 20,000 | 30:1 |
| After Cleaning | 1,500 - 3,500 | 220:1 |
Note: These are example values to illustrate the potential improvement. Actual values will vary.
Experimental Protocols
Protocol 1: Preparation of 10 mM this compound Buffer (1 L)
Materials:
-
LC-MS Grade this compound
-
LC-MS Grade Water
-
Calibrated pH meter
-
Clean borosilicate glass bottle (1 L)
-
0.22 µm bottle-top filter or syringe filter
Procedure:
-
Weigh out the required amount of this compound for a 10 mM solution (approximately 0.791 g).
-
Add the this compound to a clean 1 L borosilicate glass bottle.
-
Add approximately 800 mL of LC-MS grade water to the bottle.
-
Gently swirl the bottle until the this compound is fully dissolved.
-
If pH adjustment is necessary for your method, use a diluted solution of an appropriate acid (e.g., formic acid) or base (e.g., ammonium hydroxide) to adjust the pH. Do this slowly while monitoring with a calibrated pH meter.
-
Add LC-MS grade water to bring the final volume to 1 L.
-
Filter the entire solution through a 0.22 µm filter into a clean mobile phase reservoir.
-
Label the bottle clearly with the contents and preparation date. Use the buffer within 24 hours for best results.[4]
Protocol 2: General Ion Source Cleaning Procedure for Salt Contamination
Note: This is a general guide. Always follow the specific instructions provided in your mass spectrometer's user manual.
Materials:
-
Lint-free wipes
-
LC-MS grade water
-
LC-MS grade methanol or isopropanol
-
Appropriate personal protective equipment (gloves, safety glasses)
-
Tools specified by the instrument manufacturer
Procedure:
-
Vent the Instrument: Follow the manufacturer's procedure to safely vent the mass spectrometer.
-
Cool the Source: Ensure the ion source has cooled to room temperature before handling.
-
Disassemble the Ion Source: Carefully remove the spray shield and other components as directed by the manufacturer. Keep track of all parts and their orientation.
-
Clean the Components:
-
Wipe down the surfaces of the ion source components with a lint-free wipe dampened with LC-MS grade water to remove salt deposits.
-
Follow with a wipe dampened with LC-MS grade methanol or isopropanol to remove organic residues.
-
For stubborn deposits on non-sensitive parts, sonication in water followed by methanol may be an option, but consult your user manual first.
-
-
Clean the Capillary/Orifice: Carefully clean the entrance to the mass spectrometer (capillary or orifice) as per the manufacturer's instructions. This is a critical and delicate component.
-
Dry and Reassemble: Ensure all components are completely dry before reassembling the ion source.
-
Pump Down and Equilibrate: Once reassembled, follow the manufacturer's procedure to pump down the system. Allow the system to equilibrate for several hours (or overnight) before use to ensure a stable baseline.
Signaling Pathways and Workflows
Logical Relationship of Noise Sources
Caption: Relationship between potential sources and the resulting baseline noise.
References
- 1. zefsci.com [zefsci.com]
- 2. phenomenex.com [phenomenex.com]
- 3. How to Maximize Sensitivity in LC-MS [sigmaaldrich.com]
- 4. Top 10 Things Users Can Do to Minimize Contamination of LC/MS Systems [sciex.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. massspec.unm.edu [massspec.unm.edu]
- 7. restek.com [restek.com]
- 8. lcms.cz [lcms.cz]
- 9. Mobile phases compatible for LCMS : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 10. globalresearchonline.net [globalresearchonline.net]
Validation & Comparative
A Head-to-Head Comparison: Ammonium Bicarbonate vs. Triethylammonium Bicarbonate in Proteomics
For researchers, scientists, and drug development professionals navigating the critical choice of buffer for proteomics workflows, understanding the nuances between ammonium bicarbonate and triethylthis compound is paramount. This guide provides an objective comparison of their performance, supported by experimental data, to inform your selection process for applications ranging from in-solution and in-gel digestion to mass spectrometry-based protein identification.
Executive Summary
Both this compound and triethylthis compound (TEAB) are volatile buffers widely used in proteomics due to their compatibility with mass spectrometry (MS). The primary distinction lies in their volatility and potential for inducing chemical modifications during sample preparation. This compound is a cost-effective and commonly used buffer, while TEAB, being more volatile, is often favored for applications requiring complete removal of the buffer, such as in labeling experiments (e.g., TMT/iTRAQ) and for enhancing the stability of noncovalent complexes in the gas phase.[1] However, this increased volatility comes at a higher cost. A critical consideration is the potential for artificial deamidation of asparagine and glutamine residues, a modification that can interfere with the identification of endogenous post-translational modifications.
Performance Comparison: Key Metrics
The choice of buffer can significantly impact several key aspects of a proteomics experiment. Below is a summary of the performance of this compound and TEAB across critical parameters.
Chemical Properties and General Use
| Feature | This compound | Triethylthis compound (TEAB) | Reference |
| Volatility | Good | Excellent (more volatile than this compound) | [1] |
| pH Range | ~7.8 - 8.0 for 0.01 - 0.1 M solutions | ~8.4 - 8.6 for 1 M solution | [1] |
| Cost | Low | High | [1] |
| Common Applications | In-solution digestion, in-gel digestion, de-staining of Coomassie-stained gels | TMT/iTRAQ labeling, ion-exchange chromatography, in-gel and in-solution digestion, analysis of noncovalent complexes | [1] |
| MS Compatibility | Good, as it is volatile | Excellent, due to higher volatility | [1] |
Impact on Artificial Deamidation
Artificial deamidation is a non-enzymatic modification that can occur during sample preparation, potentially leading to misinterpretation of results. The choice of digestion buffer has a substantial effect on the rate of this modification.
| Buffer | Percentage of Deamidated Peptides from Total Unique Peptides | Reference |
| This compound (ABC) | ~1.5% | [2] |
| Triethylthis compound (TEAB) | ~2.0% | [2] |
Data from a study comparing various buffers for tryptic digestion of a mouse fibroblast cell lysate. The percentages represent the mean of triplicate measurements.[2] While both buffers induce some level of deamidation, TEAB shows a slightly higher propensity for this artifact compared to this compound under the tested conditions.[2]
Experimental Protocols
Detailed methodologies are crucial for reproducible proteomics experiments. Below are representative protocols for in-solution and in-gel digestion using both this compound and TEAB.
In-Solution Digestion Protocol
This protocol is a general guideline and may require optimization based on the specific protein sample.
-
Protein Solubilization and Denaturation:
-
Resuspend the protein pellet in a denaturing buffer (e.g., 8 M urea in 100 mM this compound or 100 mM TEAB, pH 8.5).
-
Vortex thoroughly and incubate at 37°C for 30 minutes.
-
-
Reduction:
-
Add dithiothreitol (DTT) to a final concentration of 10 mM.
-
Incubate at 56°C for 1 hour.
-
-
Alkylation:
-
Cool the sample to room temperature.
-
Add iodoacetamide (IAA) to a final concentration of 20 mM.
-
Incubate in the dark at room temperature for 45 minutes.
-
-
Digestion:
-
Dilute the sample with either 50 mM this compound or 50 mM TEAB (pH 8.5) to reduce the urea concentration to less than 1 M.
-
Add sequencing-grade trypsin at a 1:50 (trypsin:protein) ratio.
-
Incubate overnight at 37°C.
-
-
Quenching and Desalting:
-
Stop the digestion by adding formic acid to a final concentration of 1%.
-
Desalt the peptide mixture using a C18 StageTip or equivalent before LC-MS/MS analysis.
-
In-Gel Digestion Protocol
This protocol is suitable for proteins separated by SDS-PAGE.
-
Excision and Destaining:
-
Excise the protein band of interest from the Coomassie-stained gel.
-
Cut the gel piece into small cubes (~1 mm³).
-
Destain the gel pieces with a solution of 50% acetonitrile in 50 mM this compound until the Coomassie blue color is removed.
-
-
Reduction and Alkylation:
-
Reduce the proteins by incubating the gel pieces in 10 mM DTT in 50 mM this compound at 56°C for 45 minutes.
-
Remove the DTT solution and alkylate with 55 mM IAA in 50 mM this compound for 30 minutes in the dark at room temperature.
-
-
Washing and Dehydration:
-
Wash the gel pieces with 50 mM this compound.
-
Dehydrate the gel pieces with 100% acetonitrile.
-
Dry the gel pieces completely in a vacuum centrifuge.
-
-
Digestion:
-
Rehydrate the gel pieces on ice with a solution of sequencing-grade trypsin (e.g., 12.5 ng/µL) in 50 mM this compound or 50 mM TEAB.
-
Add enough buffer to cover the gel pieces.
-
Incubate overnight at 37°C.
-
-
Peptide Extraction:
-
Extract the peptides from the gel by adding a series of extraction solutions (e.g., 50% acetonitrile/5% formic acid).
-
Pool the extracts and dry them in a vacuum centrifuge.
-
Resuspend the peptides in a suitable solvent for LC-MS/MS analysis.
-
Visualizing the Workflow and Comparison
To better illustrate the experimental processes and the key differences between the two buffers, the following diagrams are provided.
References
Navigating the Plume: A Comparative Guide to Ammonium Bicarbonate and Ammonium Acetate in Mass Spectrometry
For researchers, scientists, and drug development professionals venturing into the world of mass spectrometry (MS), the choice of a volatile buffer is a critical decision that can significantly impact the quality and interpretation of their data. Among the most common choices are ammonium bicarbonate and ammonium acetate. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection of the most appropriate buffer for your analytical needs.
The ideal volatile buffer for mass spectrometry should be sufficiently volatile to be removed in the gas phase, preventing ion source contamination and signal suppression. It must also provide adequate pH control to maintain the desired charge state of the analyte and ensure reproducible chromatographic separations when coupled with liquid chromatography (LC). Both this compound and ammonium acetate are widely used due to their volatility, but they possess distinct physicochemical properties that make them suitable for different applications.
Performance Comparison at a Glance
A summary of the key performance characteristics of this compound and ammonium acetate is presented below, offering a quick reference for their suitability in various mass spectrometry applications.
| Property | This compound | Ammonium Acetate |
| Effective pH Range | 6.8 - 8.6, 9.2 - 10.2[1][2][3] | 3.8 - 5.8, 8.5 - 10.5 (in water)[4] |
| Buffering at Neutral pH | Good buffering capacity around pH 7.[5][6] | Poor buffering capacity at pH 7.[5][6][7][8] |
| Volatility | Highly volatile, decomposes to ammonia, carbon dioxide, and water. | Volatile, decomposes to ammonia and acetic acid.[7] |
| Effect on Protein Structure | Can cause protein unfolding and denaturation due to CO2 outgassing and foaming during electrospray ionization (ESI).[5][6][9] This leads to the formation of very high charge states.[5][6][9] | Generally considered gentler and less likely to cause protein denaturation, preserving the native state.[5][6] |
| Ion Suppression | Can suppress the signal of certain analytes, such as phosphatidylcholines.[10] | Can also cause ion suppression, particularly for certain lipid classes.[10] |
| Adduct Formation | Prone to forming CO2 adducts (+44 Da), which can complicate data interpretation.[11] | Less prone to adduct formation compared to this compound. |
| Chromatographic Compatibility | Can cause a disconnect between UV and total ion chromatograms (TIC) in IEX-MS.[11] | Generally shows good correspondence between UV and TIC in IEX-MS.[11] |
In-Depth Analysis and Experimental Evidence
The pH Dilemma: Buffering Capacity and Its Implications
This compound offers a significant advantage with its strong buffering capacity in the near-neutral and basic pH ranges.[5][6] This is particularly beneficial for maintaining the native conformation of proteins and protein complexes that are stable at these pH values. However, it is important to note that dissolving ammonium acetate in water results in a solution with a pH of 7, this solution is not a true buffer at this pH.[7][8] Its buffering ranges are centered around the pKa of acetic acid (pH 4.75) and the ammonium ion (pH 9.25).[7][8] While it can moderate pH changes during ESI, it is less effective at maintaining a stable neutral pH compared to this compound.[7]
The Volatility Factor and Its Unintended Consequences
The high volatility of this compound is a double-edged sword. While it ensures a clean ion source, its decomposition into ammonia, water, and notably, carbon dioxide during the electrospray process can be problematic. The outgassing of CO2 can lead to foaming and bubble formation within the ESI droplets.[5][6][9] This phenomenon can induce protein unfolding and denaturation, resulting in spectra with higher charge states, similar to those observed under denaturing conditions.[5][6][9] In contrast, ammonium acetate solutions do not produce foam, making them a gentler option for native mass spectrometry studies where preserving the protein's tertiary and quaternary structure is paramount.[5][6]
Experimental data has shown that for proteins analyzed in this compound at pH 7, a significant shift to higher charge states is observed compared to analyses in ammonium acetate under identical conditions.[5][6] Furthermore, the use of bicarbonate-based mobile phases in ion-exchange chromatography-mass spectrometry (IEX-MS) can lead to a mismatch between the UV chromatogram and the total ion chromatogram (TIC), complicating peak identification.[11] This is often accompanied by protein "supercharging" and the formation of CO2 adducts.[11]
Experimental Protocols
Preparation of Volatile Buffers
Ammonium Acetate Solution (100 mM, pH 7):
-
Weigh out 0.7708 g of ammonium acetate (MS-grade).
-
Dissolve in 90 mL of HPLC-grade water.
-
Adjust the pH to 7.0 using dilute acetic acid or ammonium hydroxide.
-
Bring the final volume to 100 mL with HPLC-grade water.
-
Filter the solution through a 0.22 µm membrane filter.
This compound Solution (100 mM, pH 8.0):
-
Weigh out 0.7906 g of this compound (MS-grade).
-
Dissolve in 90 mL of HPLC-grade water. The pH will naturally be around 8.
-
If necessary, adjust the pH to 8.0 using dilute ammonium hydroxide.
-
Bring the final volume to 100 mL with HPLC-grade water.
-
Prepare this buffer fresh daily due to its limited stability.
Native Mass Spectrometry of a Standard Protein (e.g., Myoglobin)
-
Prepare a 10 µM solution of myoglobin in both 100 mM ammonium acetate (pH 7) and 100 mM this compound (pH 8).
-
Perform buffer exchange using a suitable method like micro Bio-Spin 6 chromatography columns to remove any non-volatile salts.[12]
-
Infuse the protein solution directly into the mass spectrometer's electrospray source at a flow rate of 5-10 µL/min.
-
Acquire mass spectra in positive ion mode over a m/z range appropriate for the expected charge states of myoglobin (e.g., m/z 500-2500).
-
Compare the resulting charge state distributions. A higher charge state distribution for the sample in this compound would indicate protein unfolding.
Visualizing the Workflow
The following diagram illustrates a typical workflow for a comparative mass spectrometry experiment using volatile buffers.
Caption: Experimental workflow for comparing volatile buffers in mass spectrometry.
Logical Decision Pathway for Buffer Selection
The choice between this compound and ammonium acetate is highly dependent on the specific goals of the experiment. The following diagram outlines a logical pathway to guide this decision.
Caption: Decision tree for selecting a volatile buffer for mass spectrometry.
Conclusion: Making an Informed Choice
Both this compound and ammonium acetate have their merits as volatile buffers in mass spectrometry. Ammonium acetate is often the preferred choice for native mass spectrometry due to its gentler nature and lower propensity to cause protein unfolding.[5][6] Its primary drawback is its poor buffering capacity at neutral pH.[5][6][7][8]
This compound, on the other hand, provides excellent buffering capacity around neutral and basic pH, making it suitable for applications where pH control in this range is critical.[5][6] However, researchers must be aware of its potential to induce protein denaturation and form CO2 adducts, especially in native ESI-MS.[5][6][9][11]
Ultimately, the optimal buffer choice depends on the specific analyte, the experimental objectives, and the analytical platform. By understanding the distinct characteristics and potential pitfalls of each buffer, researchers can make an informed decision to ensure the acquisition of high-quality, reliable, and interpretable mass spectrometry data.
References
- 1. rsc.org [rsc.org]
- 2. hplc.eu [hplc.eu]
- 3. HPLC buffers between pH 7 and 8 - Chromatography Forum [chromforum.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Effects of this compound on the electrospray mass spectra of proteins: evidence for bubble-induced unfolding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. uwo.scholaris.ca [uwo.scholaris.ca]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Role of ammonium in the ionization of phosphatidylcholines during electrospray mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. lcms.cz [lcms.cz]
- 12. massspec.web.ox.ac.uk [massspec.web.ox.ac.uk]
Validation of ammonium bicarbonate for quantitative proteomics workflows
For researchers, scientists, and drug development professionals engaged in quantitative proteomics, the choice of buffer is a critical decision that can significantly impact the quality and reliability of experimental results. Ammonium bicarbonate is a widely used, volatile buffer in proteomics workflows, particularly for in-solution and in-gel protein digestion with trypsin. Its volatility makes it highly compatible with downstream mass spectrometry (MS) analysis. This guide provides an objective comparison of this compound with other common buffers, supported by experimental data, to aid in the selection of the most appropriate buffer for specific quantitative proteomics applications.
Performance Comparison of Digestion Buffers
The selection of a digestion buffer can influence several key aspects of a proteomics experiment, including protein and peptide identification rates, the introduction of chemical modifications, and overall quantitative accuracy. The following tables summarize the performance of this compound in comparison to other frequently used buffers.
Table 1: Protein and Peptide Identification
While comprehensive studies directly comparing the total number of protein and peptide identifications across all common buffers in a single experiment are limited, the general consensus in the literature is that for standard shotgun proteomics, the performance of this compound is often comparable to other buffers like TEAB and Tris-HCl when used under optimal conditions. However, the choice of buffer can be more critical when specific enrichment or labeling strategies are employed.
| Buffer | Typical Concentration | Protein Identifications | Peptide Identifications | Key Considerations |
| This compound (ABC) | 50-100 mM, pH ~8 | Comparable to other standard buffers | Comparable to other standard buffers | Volatile and MS-compatible. Can be suboptimal for amine-reactive labeling (e.g., TMT, iTRAQ). |
| Triethylthis compound (TEAB) | 50-100 mM, pH ~8.5 | Comparable to ABC | Comparable to ABC | More volatile than ABC. Preferred for TMT/iTRAQ labeling as it is a tertiary amine and does not react with the labeling reagents.[1] |
| Urea | 6-8 M (denaturant) with a buffer (e.g., ABC, Tris) | Can improve digestion of complex samples | Can improve digestion of complex samples | Not directly MS-compatible; must be removed. Can introduce carbamylation artifacts. |
| Tris-HCl | 50-100 mM, pH ~8 | Comparable to ABC | Comparable to ABC | Non-volatile salt, requires desalting before MS analysis. |
| Ammonium Acetate | 50 mM, pH ~6 | Comparable to other buffers[2][3] | Comparable to other buffers[2][3] | Can significantly reduce artificial deamidation, but the lower pH is suboptimal for trypsin activity. |
Table 2: Artificially Induced Deamidation of Asparagine (Asn)
Deamidation of asparagine residues is a common chemical modification that can be artificially introduced during sample preparation, particularly during prolonged incubation at basic pH. The choice of buffer has a significant impact on the rate of this modification.
| Buffer | Relative Level of Artificial Asn Deamidation | Number of Unique Asn-Deamidated Peptides Identified (in one study)[2] |
| Ammonium Acetate (pH 6) | Lowest | ~200 |
| Tris-HCl (pH 8) | Low | ~450 |
| This compound (ABC) (pH 8) | Moderate | ~600 |
| Triethylthis compound (TEAB) (pH 8) | Highest | ~750 |
Data adapted from a study comparing digestion buffers for artificial deamidation. The number of identified deamidated peptides is an indicator of the extent of this modification.[2]
Table 3: Inhibition of Urea-Induced Carbamylation
When urea is used as a denaturant, it can lead to the carbamylation of primary amines (N-terminus and lysine side chains), which can interfere with quantification and protein identification. Ammonium-containing buffers can help to suppress this artifact.
| Buffer Condition (in the presence of Urea) | Relative Carbamylation Ratio (Peptide N-terminus) |
| Phosphate Buffer (PB) | ~0.09 |
| Tris-HCl | ~0.10 |
| 0.2M this compound | ~0.01 |
| 1M this compound | No carbamylation detected |
Data adapted from a study on the inhibition of protein carbamylation in urea solution.
In-Depth Comparison with Alternatives
This compound (ABC) is a cost-effective and reliable choice for general proteomics applications. Its primary advantage is its volatility, which allows for its removal by lyophilization, leaving the peptide sample free of interfering salts before MS analysis. It also maintains a pH of around 8, which is optimal for the activity of trypsin, the most commonly used protease. However, as the data in Table 2 shows, it can contribute to a moderate level of artificial deamidation. Furthermore, the primary amine in this compound can react with amine-reactive labeling reagents like TMT and iTRAQ, making it less suitable for these applications.
Triethylthis compound (TEAB) is another volatile buffer that is often considered a superior alternative to ABC, especially for quantitative workflows involving isobaric labeling.[1] As a tertiary amine, TEAB does not react with the labeling reagents, leading to more efficient and accurate quantification.[1] It is also more volatile than ABC.[1] However, it is more expensive and has been shown to induce a higher rate of artificial deamidation compared to ABC and other buffers.[2][3]
Urea is a strong denaturant used to solubilize and unfold proteins, which can enhance digestion efficiency, particularly for complex protein mixtures or membrane proteins. It is not a buffer itself and is typically used in conjunction with a buffering agent like this compound or Tris-HCl. The major drawback of urea is the risk of inducing carbamylation of peptides.[4] As demonstrated in Table 3, the presence of a high concentration of this compound can effectively inhibit this unwanted modification. Urea must be diluted or removed before MS analysis as it is not volatile and can interfere with ionization.
Ammonium Acetate is a volatile buffer that has gained attention for its ability to significantly reduce the rate of artificial deamidation due to its ability to be used at a lower pH (around 6).[2][3][5] However, this lower pH is suboptimal for trypsin activity, which may lead to incomplete digestion and an increase in missed cleavages.
Experimental Protocols
Detailed and consistent protocols are crucial for reproducible quantitative proteomics. Below are standard protocols for in-solution and in-gel digestion using this compound.
In-Solution Digestion Protocol
-
Protein Solubilization and Denaturation: Solubilize the protein pellet in a denaturing buffer (e.g., 8 M urea in 100 mM this compound, pH 8.0).
-
Reduction: Add dithiothreitol (DTT) to a final concentration of 10 mM and incubate at 56°C for 30 minutes.
-
Alkylation: Cool the sample to room temperature and add iodoacetamide (IAA) to a final concentration of 20 mM. Incubate in the dark at room temperature for 30 minutes.
-
Dilution and Digestion: Dilute the sample with 50 mM this compound, pH 8.0, to reduce the urea concentration to less than 1.5 M. Add sequencing-grade modified trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.
-
Quenching and Desalting: Stop the digestion by adding formic acid to a final concentration of 1%. Desalt the resulting peptide mixture using a C18 StageTip or equivalent solid-phase extraction method.
-
Sample Analysis: Dry the purified peptides in a vacuum centrifuge and resuspend in an appropriate solvent (e.g., 0.1% formic acid) for LC-MS/MS analysis.
In-Gel Digestion Protocol
-
Excision and Destaining: Excise the protein band of interest from the SDS-PAGE gel. Cut the gel piece into small cubes (~1x1 mm). Destain the gel pieces with a solution of 50% acetonitrile in 50 mM this compound until the Coomassie blue stain is removed.
-
Reduction and Alkylation: Dehydrate the gel pieces with 100% acetonitrile. Rehydrate with 10 mM DTT in 100 mM this compound and incubate at 56°C for 45 minutes. Remove the DTT solution and add 55 mM IAA in 100 mM this compound. Incubate in the dark at room temperature for 30 minutes.
-
Washing and Dehydration: Wash the gel pieces with 100 mM this compound followed by 100% acetonitrile to dehydrate them. Dry the gel pieces completely in a vacuum centrifuge.
-
Digestion: Rehydrate the gel pieces on ice with a solution of sequencing-grade modified trypsin (e.g., 10-20 ng/µL) in 50 mM this compound. Add enough trypsin solution to cover the gel pieces and incubate at 37°C overnight.
-
Peptide Extraction: Extract the peptides from the gel pieces by sequential incubations with solutions of increasing acetonitrile concentration (e.g., 50% acetonitrile with 5% formic acid, followed by 80% acetonitrile with 5% formic acid). Pool the extracts.
-
Sample Preparation for MS: Dry the pooled peptide extracts in a vacuum centrifuge and resuspend in a suitable solvent for LC-MS/MS analysis.
Visualizing the Proteomics Workflow
The following diagram illustrates a typical quantitative proteomics workflow where this compound is used as the digestion buffer.
Caption: A standard bottom-up quantitative proteomics workflow.
Conclusion
This compound is a versatile and effective buffer for a wide range of quantitative proteomics applications. Its volatility and optimal pH for trypsin activity make it a staple in many laboratories. However, researchers must be aware of its potential to induce artificial deamidation and its incompatibility with amine-reactive labeling reagents. For studies where minimizing deamidation is critical, ammonium acetate at a lower pH may be a better, albeit less efficient for trypsin, choice. For workflows involving TMT or iTRAQ labeling, TEAB is the recommended buffer despite its higher cost and potential for deamidation. When using urea for denaturation, incorporating a high concentration of this compound is an effective strategy to mitigate carbamylation. Ultimately, the choice of buffer should be guided by the specific requirements of the experiment, including the nature of the sample, the desired quantitative strategy, and the potential for introducing unwanted chemical modifications.
References
- 1. This compound or triethylthis compound? | Proteomics and Mass Spectrometry Core Facility [sites.psu.edu]
- 2. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of Protein Carbamylation in Urea Solution Using Ammonium Containing Buffers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of the effect of trypsin digestion buffers on artificial deamidation - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Buffer Maze: A Comparative Guide to Cross-Validation of Experimental Results
For researchers, scientists, and drug development professionals, the quest for reproducible and robust experimental data is paramount. A frequently underestimated variable in this pursuit is the choice of buffer system. While primarily used to maintain a stable pH, the buffer's composition can significantly influence experimental outcomes. This guide provides an objective comparison of common buffer systems, supported by experimental data, to underscore the importance of cross-validating results across different buffer environments.
The Data-Driven Impact of Buffer Selection
To illustrate the tangible effects of buffer choice, this section presents a comparative summary of quantitative data from key biochemical and cell-based assays.
Buffer Effects on Enzyme Kinetics
The catalytic efficiency of enzymes is highly sensitive to their chemical environment. The choice of buffer can significantly alter key kinetic parameters such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax).
| Buffer System (50 mM, pH 7.5) | Enzyme | Substrate | Initial Reaction Rate (µM/min) |
| Phosphate | Dinuclear Copper Enzyme | 3-azido-7-hydroxycoumarin | 0.65 |
| MOPS | Dinuclear Copper Enzyme | 3-azido-7-hydroxycoumarin | 19.8 |
Data adapted from a study on CuAAC activity, demonstrating a significant difference in reaction rates between phosphate and MOPS buffers.[1]
Influence of Buffers on Protein Stability
Protein stability, often measured by its melting temperature (Tm), is a critical factor in structural biology and drug development. The buffer system can directly impact a protein's thermal stability.
| Buffer System (50 mM) | Protein | Melting Temperature (Tm) in °C |
| Tris (pH 8.0) | TRIM72 FL | 50.7 |
| HEPES (pH 8.0) | TRIM72 FL | 51.5 |
| Phosphate (pH 8.0) | TRIM72 FL | 52.1 |
This table illustrates how different buffer systems at the same pH can yield varying melting temperatures for the same protein.
Comparative Analysis of Cell Viability in Different Buffers
Maintaining a physiological environment is crucial for in vitro cell-based assays. The choice of buffer can impact cell health and, consequently, the outcome of viability assays like the MTT assay. While a direct quantitative comparison is highly cell-line and experiment-specific, the following table outlines the general suitability of common buffers for cell-based assays.
| Buffer System | Suitability for Cell Viability Assays | Key Considerations |
| Phosphate-Buffered Saline (PBS) | High | Isotonic and non-toxic, but has poor buffering capacity at physiological pH (7.4) and can precipitate with divalent cations like Ca²⁺ and Mg²⁺.[2] |
| Tris-Buffered Saline (TBS) | Moderate to High | Good buffering capacity in the physiological range, but its pH is temperature-dependent, and it can interact with some enzymes.[2] |
| HEPES | High | pKa is close to physiological pH, and it is less affected by temperature changes. However, it can be toxic to some cell types at high concentrations.[2][3] |
Experimental Protocols for Cross-Validation
To facilitate the cross-validation of experimental results, detailed methodologies for the key experiments cited above are provided.
Protocol for Enzyme Kinetics Assay
Objective: To determine the initial reaction rate of an enzyme in different buffer systems.
Materials:
-
Enzyme of interest
-
Substrate
-
Buffer solutions (e.g., 50 mM Tris-HCl, 50 mM HEPES, 50 mM Phosphate, all at the desired pH)
-
Spectrophotometer
-
96-well microplate
Procedure:
-
Buffer Preparation: Prepare stock solutions of each buffer to the desired final concentration and adjust the pH accurately.
-
Reaction Setup: In a 96-well plate, add the substrate and the respective buffer to each well.
-
Enzyme Addition: Initiate the reaction by adding a predetermined amount of the enzyme to each well.
-
Measurement: Immediately place the plate in a spectrophotometer and measure the change in absorbance over time at the appropriate wavelength for the product of the enzymatic reaction.
-
Data Analysis: Calculate the initial reaction rate for each buffer condition by determining the slope of the linear portion of the absorbance versus time curve.
Protocol for Thermal Shift Assay (Differential Scanning Fluorimetry)
Objective: To determine the melting temperature (Tm) of a protein in different buffer systems.
Materials:
-
Purified protein
-
Fluorescent dye (e.g., SYPRO Orange)
-
Buffer solutions (e.g., 50 mM Tris-HCl, 50 mM HEPES, 50 mM Phosphate, all at the desired pH)
-
Real-time PCR instrument
Procedure:
-
Reaction Mixture Preparation: In PCR tubes or a 96-well PCR plate, mix the purified protein, the fluorescent dye, and the respective buffer.
-
Thermal Denaturation: Place the samples in a real-time PCR instrument. Program the instrument to gradually increase the temperature (e.g., from 25°C to 95°C) while monitoring the fluorescence of the dye.
-
Data Acquisition: As the protein unfolds, the dye will bind to the exposed hydrophobic regions, causing an increase in fluorescence.
-
Data Analysis: The melting temperature (Tm) is the temperature at which 50% of the protein is denatured, which corresponds to the midpoint of the unfolding transition. This can be determined by finding the peak of the first derivative of the melting curve. Compare the Tm values obtained in the different buffer systems.
Protocol for MTT Cell Viability Assay
Objective: To assess the effect of different buffer systems on cell viability.
Materials:
-
Adherent or suspension cells
-
Cell culture medium
-
Buffer solutions (e.g., PBS, TBS, HEPES-buffered saline)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or SDS in HCl)
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to attach (for adherent cells) overnight.
-
Buffer Exposure: Remove the culture medium and replace it with the different buffer solutions to be tested. Include a control with complete culture medium.
-
Incubation: Incubate the cells in the different buffers for a specified period (e.g., 1-4 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Subtract the average absorbance of blank wells (no cells). Calculate the percentage of cell viability for each buffer condition relative to the control (cells in complete culture medium), which is set to 100%.
Visualizing Workflows and Pathways
To further clarify the experimental processes and the biological context, the following diagrams are provided.
Signaling Pathway Considerations: The Case of Phosphorylation
The choice of buffer is particularly critical when studying signaling pathways, where post-translational modifications like phosphorylation are key events. Phosphate-based buffers, such as PBS, can interfere with the detection of phosphorylated proteins in techniques like Western blotting because the excess phosphate ions can compete with the phospho-specific antibodies.[1] For this reason, Tris-based buffers like Tris-Buffered Saline (TBS) are often recommended for such applications.[4]
Conclusion: A Call for Critical Buffer Evaluation
References
A Comparative Analysis of Protein Extraction Efficiency: Ammonium Bicarbonate-Based Buffers vs. Common Alternatives
For researchers, scientists, and drug development professionals, the initial step of protein extraction is critical for the success of downstream applications. The choice of extraction buffer significantly impacts protein yield, purity, and integrity. This guide provides an objective comparison of ammonium bicarbonate-based buffers with other widely used alternatives—RIPA, urea-based, and SDS-based buffers—supported by experimental data and detailed protocols.
This compound buffers are frequently favored for applications requiring high compatibility with mass spectrometry (MS), as the buffer is volatile and easily removed.[1] This guide will delve into the quantitative and qualitative differences between these buffer systems to aid in selecting the optimal method for your research needs.
Quantitative Comparison of Protein Extraction Buffers
The efficiency of protein extraction can be measured by the total protein yield. While direct side-by-side comparisons of a simple this compound lysis buffer against other common buffers are not extensively documented in the literature, existing studies provide valuable insights into the relative performance of RIPA, urea, and SDS-based buffers.
It is important to note that in many protocols, this compound is used in conjunction with other denaturing agents, like urea, or as a buffer for protein digestion after initial extraction.[2][3]
Below is a summary of protein yield from a comparative study on different buffer systems for extracting proteins from aortic valve tissues.
| Buffer Type | Average Protein Yield (µg/mg of tissue) |
| RIPA Buffer | 2.0 |
| Urea-based Buffer | 2.1 |
This data is synthesized from a study comparing RIPA and urea buffer performance. The study noted that while initial extraction yields were comparable, a second extraction of the pellet yielded approximately twice as much protein with RIPA buffer.
Another study on formalin-fixed, paraffin-embedded (FFPE) tissues found that a Zwittergent-based buffer yielded lower protein concentrations (mean = 0.6 μg/μL) compared to SDS-containing and urea-containing buffers (1.7–2.4 μg/μL) as measured by the Bradford method.[4]
Qualitative Comparison of Protein Extraction Buffers
The choice of buffer often depends on the specific requirements of the downstream application. The following table outlines the key characteristics, advantages, and disadvantages of each buffer type.
| Feature | This compound Buffer | RIPA Buffer | Urea-Based Buffer | SDS-Based Buffer |
| Primary Use | Mass spectrometry, in-solution digestion, applications requiring volatile components. | Immunoprecipitation, Western blotting, assays where protein-protein interactions are studied. | Solubilization of insoluble proteins, 2D gel electrophoresis, proteomics. | Complete protein solubilization, SDS-PAGE, Western blotting. |
| Advantages | - Highly compatible with mass spectrometry (volatile).[1]- Optimal pH for trypsin activity (~pH 8).- Mild, non-denaturing (in the absence of other agents). | - Good for extracting cytoplasmic, membrane, and nuclear proteins.- Preserves some protein-protein interactions.- Compatible with many immunoassays.[5] | - Strong denaturant, effective for solubilizing difficult proteins.- Compatible with some mass spectrometry workflows. | - Very strong solubilizing agent.- Effectively denatures most proteins.- High protein yield. |
| Disadvantages | - Low lysis efficiency on its own.- Can induce protein unfolding during electrospray ionization.[1] | - Can disrupt some protein-protein interactions.- Detergents can interfere with some downstream assays. | - Can cause carbamylation of proteins, especially when heated.- High concentrations can inhibit enzyme activity. | - Strongly denaturing, destroys protein activity and interactions.- SDS must be removed for most downstream applications, including mass spectrometry. |
Experimental Workflows and Signaling Pathways
Visualizing the experimental process and the context in which the extracted proteins are studied is crucial for understanding the methodologies.
References
- 1. researchgate.net [researchgate.net]
- 2. Optimization of Urea Based Protein Extraction from Formalin-Fixed Paraffin-Embedded Tissue for Shotgun Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of Different Buffers for Protein Extraction from Formalin-Fixed and Paraffin-Embedded Tissue Specimens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of methods to isolate proteins from extracellular vesicles for mass spectrometry-based proteomic analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the effect of ammonium bicarbonate on protein stability compared to other salts
For researchers, scientists, and professionals in drug development, selecting the appropriate salt for protein formulation is a critical decision that significantly impacts the stability and efficacy of biotherapeutics. This guide provides a detailed comparison of ammonium bicarbonate's effect on protein stability relative to other commonly used salts, supported by experimental data and protocols.
This compound (NH₄HCO₃) is frequently utilized in various biochemical and pharmaceutical applications, primarily due to its volatility, which allows for its easy removal by lyophilization or evaporation. However, its impact on protein stability is a multifaceted issue that requires careful consideration. This guide will delve into the comparative effects of this compound and other salts, such as sodium chloride (NaCl), sodium phosphate (Na₃PO₄), and ammonium sulfate ((NH₄)₂SO₄), on protein stability, drawing upon principles of the Hofmeister series and available experimental evidence.
The Hofmeister Series: A Framework for Understanding Salt Effects
The behavior of salts in solution and their interaction with proteins can often be contextualized by the Hofmeister series, which ranks ions based on their ability to stabilize or destabilize proteins.[1] Ions that tend to stabilize proteins and decrease their solubility are termed "kosmotropes," while those that destabilize proteins and increase their solubility are known as "chaotropes."
Generally, the Hofmeister series for anions is as follows: SO₄²⁻ > HPO₄²⁻ > CH₃COO⁻ > Cl⁻ > Br⁻ > I⁻ > ClO₄⁻ > SCN⁻ (Kosmotropic) → (Chaotropic)
And for cations: NH₄⁺ > K⁺ > Na⁺ > Li⁺ > Mg²⁺ > Ca²⁺ (Kosmotropic) → (Chaotropic)
Based on this series, salts like ammonium sulfate are considered strong protein stabilizers, while salts containing chloride are more moderately stabilizing.[1] The bicarbonate ion (HCO₃⁻) is not always explicitly placed in the series but is generally considered to be a mildly chaotropic or weakly kosmotropic ion. This suggests that its effect on protein stability may be less pronounced than that of strongly kosmotropic or chaotropic ions.
Comparative Analysis of Protein Stability
The stability of a protein in the presence of different salts can be assessed using various biophysical techniques. Here, we compare the effects of this compound with other salts on key stability parameters.
Thermal Stability
Differential Scanning Calorimetry (DSC) is a powerful technique to determine the thermal stability of a protein by measuring its thermal denaturation temperature (Tm). A higher Tm indicates greater thermal stability.
While direct, side-by-side DSC studies comparing this compound with a wide range of other salts on a single model protein are limited in the publicly available literature, we can synthesize findings from various studies to draw comparisons.
| Salt | Model Protein | Concentration | Observed Effect on Thermal Stability (Tm) | Reference |
| Sodium Chloride (NaCl) | Bovine Serum Albumin (BSA) | 0.1 M | Onset of denaturation at 51.9°C, Tm at 64.3°C. NaCl stabilizes BSA against denaturation at neutral and alkaline pH. | |
| Ammonium Sulfate ((NH₄)₂SO₄) | Lysozyme | High Concentrations | Known to be a strong stabilizing salt, often used for protein precipitation and crystallization due to its salting-out effect. | |
| Sodium Bicarbonate (NaHCO₃) | Pork Myofibrillar Protein | 0% - 0.4% (replacing NaCl) | Increased denaturation temperature of myosin tails with partial replacement of NaCl, suggesting a stabilizing effect in this context. | |
| This compound (NH₄HCO₃) | Myoglobin | 0.01 M and 0.2 M | Not directly measured by DSC in the provided literature, but noted to cause structural changes and potential denaturation, particularly under conditions that promote its decomposition to CO₂. |
Note: The data presented is compiled from different studies on various proteins and may not be directly comparable due to differing experimental conditions.
Aggregation Propensity
Size-Exclusion Chromatography (SEC) is a standard method to monitor protein aggregation. A stable protein formulation will exhibit a single, sharp peak corresponding to the monomeric protein, with minimal to no peaks at earlier elution times, which would indicate the presence of aggregates.
Studies using SEC coupled with mass spectrometry have highlighted a potential denaturing effect of this compound. For instance, in the analysis of myoglobin, this compound showed a more significant deviation in elution behavior compared to ammonium acetate and sodium phosphate, which was attributed to the decomposition of bicarbonate into carbon dioxide.[2] This suggests that under certain conditions, this compound can induce structural changes that may lead to aggregation.
In contrast, salts like sodium phosphate are commonly used in SEC mobile phases to maintain protein integrity and prevent non-specific interactions with the chromatography resin.
The Double-Edged Sword: Volatility vs. Potential Instability
The primary advantage of this compound is its volatility; it sublimes into ammonia, carbon dioxide, and water, making it easily removable. This property is highly desirable in applications such as lyophilization for creating excipient-free protein powders and in mass spectrometry-based proteomics for sample preparation.
However, this volatility is also linked to its potential to destabilize proteins. The decomposition of bicarbonate to CO₂ can lead to the formation of gas bubbles, which can induce protein unfolding at the gas-liquid interface.[3] This effect is particularly pronounced under conditions of heating or reduced pressure, such as during electrospray ionization mass spectrometry (ESI-MS).[3]
Experimental Protocols
To aid researchers in their own comparative studies, detailed methodologies for key experiments are provided below.
Differential Scanning Calorimetry (DSC) for Thermal Stability Assessment
Objective: To determine the thermal denaturation temperature (Tm) of a protein in different salt solutions.
Materials:
-
Purified protein of interest
-
This compound
-
Sodium chloride
-
Sodium phosphate (e.g., sodium phosphate monobasic and dibasic for buffer preparation)
-
Ammonium sulfate
-
Dialysis tubing or desalting columns
-
DSC instrument
Protocol:
-
Sample Preparation:
-
Prepare stock solutions of the different salts at the desired concentrations (e.g., 50 mM, 150 mM, 500 mM) in a suitable buffer (e.g., 20 mM HEPES, pH 7.4).
-
Dialyze the purified protein against each of the salt solutions overnight at 4°C to ensure buffer exchange.
-
After dialysis, determine the protein concentration using a suitable method (e.g., UV absorbance at 280 nm). Adjust the concentration to be consistent across all samples (e.g., 1 mg/mL).
-
Prepare a reference sample containing the corresponding salt solution without the protein.
-
-
DSC Measurement:
-
Load the protein sample and the corresponding reference solution into the DSC sample and reference cells, respectively.
-
Set the DSC instrument to scan from a starting temperature (e.g., 20°C) to a final temperature (e.g., 100°C) at a constant scan rate (e.g., 1°C/min).
-
Record the differential heat capacity as a function of temperature.
-
-
Data Analysis:
-
Subtract the baseline from the thermogram.
-
The peak of the resulting transition curve corresponds to the thermal denaturation temperature (Tm).
-
The area under the peak can be integrated to determine the enthalpy of unfolding (ΔH).
-
Compare the Tm values obtained for the protein in the different salt solutions.
-
Size-Exclusion Chromatography (SEC) for Aggregation Analysis
Objective: To assess the extent of protein aggregation in different salt solutions.
Materials:
-
Purified protein of interest
-
This compound
-
Sodium chloride
-
Sodium phosphate
-
Ammonium sulfate
-
SEC column suitable for the molecular weight of the protein
-
HPLC or FPLC system with a UV detector
Protocol:
-
Mobile Phase Preparation:
-
Prepare mobile phases containing the different salts at the desired concentrations in a suitable buffer (e.g., 20 mM Tris, pH 7.5).
-
Filter and degas all mobile phases before use.
-
-
Sample Preparation:
-
Incubate the protein in each of the salt solutions under the desired conditions (e.g., for a specific time at a specific temperature to induce stress).
-
Centrifuge the samples to remove any large aggregates before injection.
-
-
SEC Analysis:
-
Equilibrate the SEC column with the corresponding mobile phase until a stable baseline is achieved.
-
Inject a fixed amount of the protein sample onto the column.
-
Monitor the elution profile at 280 nm.
-
-
Data Analysis:
-
Integrate the peak areas of the monomer and any high molecular weight species (aggregates).
-
Calculate the percentage of monomer and aggregate for each sample.
-
Compare the aggregation levels in the different salt solutions.
-
Visualizing the Experimental Workflow and Concepts
To further clarify the experimental process and the underlying principles, the following diagrams are provided.
Caption: Workflow for comparing protein stability in different salt solutions.
Caption: The Hofmeister series categorizes ions by their effect on protein stability.
Conclusion
The choice of salt in a protein formulation is a critical parameter that can significantly influence its stability. This compound offers the distinct advantage of volatility, making it a valuable tool in specific applications like lyophilization and mass spectrometry. However, its potential to destabilize proteins, particularly through the formation of CO₂ gas, necessitates careful consideration of the experimental conditions.
In contrast, salts like sodium phosphate and ammonium sulfate are generally considered to be more robust stabilizers, consistent with their position in the Hofmeister series. For applications where long-term stability in solution is paramount, these non-volatile salts may be a more suitable choice.
Ultimately, the optimal salt for a given protein formulation will depend on the specific protein, the intended application, and the desired stability profile. The experimental protocols and comparative data presented in this guide provide a framework for researchers to make informed decisions in their formulation development efforts.
References
- 1. The ability of salts to stabilize proteins in vivo or intracellularly correlates with the Hofmeister series of ions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of sodium bicarbonate and sodium chloride on protein conformation and gel properties of pork myofibrillar protein - Arabian Journal of Chemistry [arabjchem.org]
- 3. Effects of this compound on the electrospray mass spectra of proteins: evidence for bubble-induced unfolding - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Ammonium Bicarbonate and Sodium Bicarbonate in Cell Culture Media
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate buffering system is critical for maintaining optimal pH and achieving desired cellular responses in cell culture. Sodium bicarbonate, in conjunction with a controlled carbon dioxide (CO2) environment, has long been the standard for pH control in mammalian cell culture. However, the accumulation of metabolic byproducts, such as ammonium, can significantly impact cell growth, protein production, and product quality. This has led to the investigation of alternative buffering agents and media components. This guide provides a comparative study of ammonium bicarbonate and sodium bicarbonate in cell culture media, supported by experimental data, to assist researchers in making informed decisions for their specific applications.
While direct comparative studies utilizing this compound as a primary buffer in mammalian cell culture are limited, this guide synthesizes findings from research on the individual effects of ammonium ions and sodium bicarbonate to provide a comprehensive overview.
Data Presentation: A Comparative Overview
The following tables summarize the key performance parameters of sodium bicarbonate and the known effects of ammonium, which would be introduced by this compound.
Table 1: Comparison of General Characteristics and Effects on Cell Culture
| Feature | Sodium Bicarbonate | This compound (Inferred Effects of Ammonium) |
| Primary Function | pH buffering in combination with CO2[1][2] | Potential pH buffering and nitrogen source |
| Effect on Cell Growth | Generally supports robust cell growth at optimal concentrations[3] | Can be inhibitory at high concentrations; IC50 of ammonium chloride for CHO cells is 33 mM[4] |
| Metabolic Impact | Essential for many cellular metabolic functions[5] | Affects glucose and glutamine metabolism; can lead to shifts in glutamine catabolic pathways[6][7] |
| Impact on Protein Production | Supports high levels of protein production | Can increase specific productivity of some recombinant proteins, even when cell growth is inhibited[4] |
| Impact on Protein Quality | Generally maintains desired protein quality | Can alter protein glycosylation, leading to increased heterogeneity and reduced sialylation[4][6][8] |
| pH Stability | Provides effective buffering in a CO2-controlled environment[1][2] | Likely provides buffering, but the ammonium ion can influence intracellular pH[9] |
Table 2: Effects of Ammonium Concentration on CHO Cell Performance (Data from studies using Ammonium Chloride)
| Ammonium Concentration (mM) | Effect on Cell Growth | Effect on Specific Protein Production | Reference |
| 5 | Inhibition of cell growth begins | Increase in specific EPO production | [4] |
| 10 | Significantly lower final cell density | Significantly higher final yield of EPO | [4] |
| 33 | IC50 (50% inhibition of cell growth) | - | [4] |
| 5.66 | 78% reduction in cell yield to glucose and 74% to glutamine | - | [7] |
Experimental Protocols
To objectively compare buffering agents in your own cell culture system, the following experimental protocols are recommended.
Protocol 1: Evaluation of Buffering Agent on Cell Growth and Viability
-
Cell Seeding: Seed cells (e.g., CHO, HEK293) in multiple T-flasks or multi-well plates at a density of 0.5 x 10^6 cells/mL.
-
Media Preparation: Prepare basal media supplemented with the standard concentration of sodium bicarbonate (control) and experimental media with varying concentrations of the test buffering agent (e.g., this compound). Ensure all other media components are identical.
-
Incubation: Incubate the cells in a humidified incubator at 37°C with a CO2 concentration appropriate for the bicarbonate level in the control medium (typically 5-10%).[1][2]
-
Cell Counting and Viability Assessment: At regular intervals (e.g., every 24 hours for 5-7 days), collect a sample of the cell suspension.
-
Determine the total and viable cell count using the Trypan Blue exclusion method with a hemocytometer or an automated cell counter.[10]
-
Alternatively, use metabolic assays such as MTT or XTT to assess cell viability.[11][12] These assays measure the metabolic activity of viable cells, which is proportional to the cell number.[11][12]
-
-
Data Analysis: Plot cell growth curves (viable cell density vs. time) and calculate the specific growth rate and doubling time for each condition.
Protocol 2: Assessment of pH Stability
-
Media Preparation: Prepare the different media formulations as described in Protocol 1.
-
pH Measurement:
-
Measure the initial pH of each medium formulation before introducing it to the cells.
-
At each time point for cell counting, collect a sample of the cell culture supernatant.
-
Measure the pH of the supernatant using a calibrated pH meter.
-
-
Data Analysis: Plot the pH of the culture medium over time for each buffering condition to assess pH stability.
Protocol 3: Analysis of Recombinant Protein Production and Quality
-
Sample Collection: At the end of the culture period, collect the cell culture supernatant by centrifugation to remove cells and debris.
-
Protein Quantification:
-
Quantify the concentration of the recombinant protein in the supernatant using an appropriate method, such as ELISA or HPLC.
-
-
Protein Quality Analysis (Glycosylation):
-
To assess the impact on protein quality, analyze the glycosylation profile of the purified recombinant protein.
-
This can be achieved through techniques such as SDS-PAGE to observe changes in molecular weight, and more detailed analysis using mass spectrometry to identify specific glycan structures.
-
Changes in sialylation can be investigated by treating the protein with sialidase and observing the resulting electrophoretic pattern.[4]
-
Mandatory Visualizations
Experimental Workflow for Buffer Comparison
Caption: Experimental workflow for comparing buffering agents.
Metabolic Impact of Ammonium and Bicarbonate Buffering
References
- 1. Evidence-based guidelines for controlling pH in mammalian live-cell culture systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scientificbio.com [scientificbio.com]
- 3. Designing a Strategy for pH Control to Improve CHO Cell Productivity in Bioreactor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Effects of elevated ammonium on glycosylation gene expression in CHO cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Exploring protein N-glycosylation in ammonia-oxidizing Nitrososphaerota archaea through glycoproteomic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Intracellular UDP-N-acetylhexosamine pool affects N-glycan complexity: a mechanism of ammonium action on protein glycosylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Influence of different ammonium, lactate and glutamine concentrations on CCO cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cell viability and proliferation measurement [takarabio.com]
- 12. Comparison of Different Methods for Determining Cell Viability - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
A Head-to-Head Comparison: Validating Analytical Methods with Ammonium Bicarbonate
For researchers, scientists, and drug development professionals, the choice of a buffer system in analytical method development is a critical decision that directly impacts data quality, reliability, and efficiency. This guide provides an objective comparison of ammonium bicarbonate as a mobile phase buffer against other common alternatives, supported by experimental data, detailed protocols, and clear visualizations to inform your method validation strategy.
This compound is a volatile buffer increasingly employed in modern analytical chemistry, particularly for methods coupled with mass spectrometry (MS), such as high-performance liquid chromatography-mass spectrometry (HPLC-MS). Its key advantage lies in its volatility; it readily decomposes into ammonia, carbon dioxide, and water, which can be easily removed under vacuum.[1] This property is highly desirable as it prevents the buildup of non-volatile salts in the MS interface, thereby reducing instrument contamination and ion suppression.
This guide will delve into the performance of this compound in the context of analytical method validation, comparing it primarily with other volatile buffers like ammonium formate and ammonium acetate, and discussing its advantages over non-volatile buffers such as phosphates.
Comparative Performance Analysis: The Data
The selection of a buffer is often a trade-off between chromatographic performance, MS compatibility, and analyte stability. While this compound offers excellent volatility, its performance must be rigorously validated against alternatives.
Physicochemical Properties of Common Volatile Buffers
A buffer's effectiveness is dictated by its physicochemical properties, most notably its pKa, which determines the pH range of its optimal buffering capacity. For LC-MS applications, volatility is a paramount concern.
| Buffer/Modifier | pKa Values | Effective pH Range | Volatility (MS Compatibility) |
| This compound | 6.3, 10.3 | 5.9 - 6.9 & 8.8 - 9.8 | High |
| Ammonium Acetate | 4.8, 9.2 | 3.8 - 5.8 & 8.2 - 10.2 | High |
| Ammonium Formate | 3.8, 9.2 | 2.8 - 4.8 & 8.2 - 10.2 | High |
| Formic Acid | 3.8 | 2.8 - 4.8 | High |
| Acetic Acid | 4.8 | 3.8 - 5.8 | High |
| Trifluoroacetic Acid (TFA) | ~0.5 | < 2.5 | High (Causes ion suppression) |
Data compiled from multiple sources.[2][3][4]
Quantitative Comparison: Peak Shape and Signal Intensity
Recent studies have provided compelling quantitative data on the benefits of this compound for challenging analytes. In the analysis of lipids, which are prone to poor peak shape due to interactions with the stationary phase, the choice of buffer can be transformative. A 2024 study directly compared the performance of 2.5 mM this compound (pH 8) with 5.0 mM ammonium formate for the analysis of phosphatidic acid (PA 16:0/18:1), a notoriously difficult lipid to analyze.
The results, summarized below, demonstrate a significant improvement in both peak symmetry and signal intensity when using this compound.[5][6]
| Performance Metric | Mobile Phase Buffer | Result | Fold Improvement |
| Peak Asymmetry Factor | 5.0 mM Ammonium Formate | 8.4 | - |
| 2.5 mM this compound | 1.6 | 5.3x | |
| Peak Height (Signal Intensity) | 5.0 mM Ammonium Formate | Baseline | - |
| 2.5 mM this compound | Enhanced Signal | Up to 54x |
This data highlights that for certain classes of molecules, this compound can dramatically improve chromatographic results, leading to more accurate and sensitive quantification.[5]
General Method Validation Parameters: A Comparative Overview
While the above data provides a specific example, a full method validation encompasses a broader range of parameters. Based on established validation guidelines, the following table provides a typical comparison of performance for a hypothetical peptide quantification assay using LC-MS.
| Validation Parameter | This compound | Ammonium Acetate/Formate | Non-Volatile (Phosphate) Buffer |
| Specificity | Excellent | Excellent | Excellent |
| Linearity (R²) | Typically ≥ 0.995 | Typically ≥ 0.995 | Typically ≥ 0.995 |
| Accuracy (% Recovery) | 95-105% | 95-105% | 95-105% |
| Precision (%RSD) | < 15% | < 15% | < 15% |
| MS Signal Intensity | Good to Excellent | Good to Excellent | N/A (Not MS-compatible) |
| Risk of Ion Suppression | Low | Low | High (if introduced to MS) |
| Instrument Contamination | Low | Low | High |
| Chromatographic Peak Shape | Analyte dependent, can be excellent[7] | Generally good | Often considered the benchmark |
Experimental Protocols and Methodologies
To ensure reproducibility, detailed experimental protocols are essential. Below is a representative protocol for the validation of an LC-MS method for peptide quantification, outlining the preparation of solutions using this compound.
Preparation of Mobile Phase (10 mM this compound, pH 8.0)
-
Weighing: Accurately weigh 0.7906 g of LC-MS grade this compound.
-
Dissolving: Dissolve the solid in 800 mL of HPLC-grade water in a clean 1 L glass container.
-
pH Adjustment: Adjust the pH of the solution to 8.0 using a diluted solution of ammonium hydroxide. Monitor the pH carefully with a calibrated pH meter.
-
Final Volume: Bring the final volume to 1 L with HPLC-grade water.
-
Filtration: Filter the buffer through a 0.22 µm membrane filter to remove any particulates.
-
Storage: Prepare this buffer fresh daily to ensure consistent pH and concentration, as its volatility can lead to changes over time.[2]
General LC-MS Method Validation Protocol for a Peptide
This protocol outlines the key steps for validating an analytical method according to regulatory expectations.
-
Specificity:
-
Analyze blank matrix (e.g., plasma, formulation buffer) to assess for interfering peaks at the retention time of the analyte and internal standard (IS).
-
Analyze the analyte and IS in the absence of matrix.
-
The response of interfering peaks should be less than 20% of the lower limit of quantification (LLOQ).
-
-
Linearity and Range:
-
Prepare a series of calibration standards (typically 6-8 non-zero concentrations) by spiking the analyte into the blank matrix.
-
Analyze the calibration curve standards in triplicate.
-
Plot the peak area ratio (analyte/IS) against the nominal concentration.
-
Perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.99.
-
-
Accuracy and Precision:
-
Prepare Quality Control (QC) samples at a minimum of three concentration levels (low, medium, and high).
-
Intra-day (Repeatability): Analyze at least five replicates of each QC level on the same day.
-
Inter-day (Intermediate Precision): Analyze the QC samples on at least three different days.
-
Acceptance Criteria: The mean accuracy should be within 85-115% (80-120% for LLOQ), and the precision (%RSD) should not exceed 15% (20% for LLOQ).
-
-
Robustness:
-
Intentionally make small, deliberate variations to the method parameters.
-
Examples include: mobile phase pH (± 0.2 units), column temperature (± 5 °C), and flow rate (± 10%).
-
The system suitability parameters (e.g., peak shape, retention time) should remain within acceptable limits.
-
Visualizing the Workflow
To better understand the logical flow of the validation process and the decision-making involved in buffer selection, the following diagrams are provided.
Conclusion
The validation of a new analytical method requires a careful and systematic evaluation of its performance characteristics. This compound presents a compelling option as a volatile buffer, especially for high-pH LC-MS applications. As demonstrated by quantitative data, it can offer significant improvements in chromatographic performance, such as enhanced peak symmetry and signal intensity for challenging analytes, when compared to other volatile buffers like ammonium formate.[5] While its performance for any given method must be empirically determined and validated, its properties make it an invaluable tool in the modern analytical laboratory. By following rigorous validation protocols, researchers can confidently develop robust and reliable methods that leverage the unique advantages of this compound.
References
- 1. This compound or triethylthis compound? | Proteomics and Mass Spectrometry Core Facility [sites.psu.edu]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. Table 1: [Volatile HPLC Modifiers used in LC-MS/MS]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. phenomenex.com [phenomenex.com]
- 5. This compound buffers combined with hybrid surface technology columns improve the peak shape of strongly tailing lipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Ammonium hydrogencarbonate, an excellent buffer for the analysis of basic drugs by liquid chromatography-mass spectrometry at high pH - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Battle: Benchmarking Ammonium Bicarbonate for In-Gel Protein Digestion
For researchers, scientists, and drug development professionals seeking to optimize proteomic workflows, the choice of reagents for in-gel protein digestion is a critical step that significantly impacts protein identification and quantification. This guide provides an objective comparison of ammonium bicarbonate, a widely used digestion buffer, against other common alternatives, supported by experimental data to inform your protocol development.
This compound (NH₄HCO₃) is a staple in proteomics labs for in-gel digestion, primarily due to its volatility, which makes it compatible with downstream mass spectrometry (MS) analysis.[1][2] Its buffering capacity at a pH of around 8 is optimal for the activity of trypsin, the most commonly used protease.[1][2] Furthermore, it aids in the destaining of Coomassie-stained protein bands.[1][2] However, alternative reagents for buffering, reduction, and alkylation are available and claim to offer advantages in digestion efficiency, speed, and the reduction of side reactions. This guide will delve into a comparative analysis of these reagents.
Comparative Analysis of Digestion Buffers
The choice of digestion buffer is pivotal for efficient enzymatic activity. While this compound (ABC) is the standard, other buffers like triethylthis compound (TEAB) and 4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid (HEPES) are also utilized.
Key Considerations:
-
This compound (ABC): As a volatile salt, it decomposes into ammonia, carbon dioxide, and water, making it easily removable before MS analysis.[1][2] It is cost-effective and efficient for destaining.[1][2]
-
Triethylthis compound (TEAB): This is another volatile buffer and is often favored for applications like TMT and iTRAQ labeling.[1][2] It is more volatile than this compound but also more expensive.[1][2]
-
HEPES: Recent studies have shown that using HEPES buffer can significantly reduce digestion time while improving trypsin performance and increasing peptide recovery.[3][4]
| Digestion Buffer | Number of Peptides Identified | Number of Proteins Identified | Average Protein Sequence Coverage (%) | Reference |
| 50 mM this compound | ~20,000 | ~2,500 | ~25 | [3] |
| 50 mM HEPES (pH 8.5) | ~25,000 | ~3,000 | ~30 | [3] |
The Impact of Reducing and Alkylating Agents
Effective reduction and alkylation of cysteine residues are crucial for complete protein denaturation and to prevent the reformation of disulfide bonds, ensuring the protein is accessible to proteolytic enzymes.
Common Reagents:
-
Reducing Agents: Dithiothreitol (DTT) is the traditional choice, but Tris(2-carboxyethyl)phosphine (TCEP) is gaining popularity. TCEP is more stable, odorless, and reduces disulfides over a broader pH range.[5][6]
-
Alkylating Agents: Iodoacetamide (IAA) is widely used, but it can lead to off-target alkylation. Chloroacetamide (CAA) has been shown to be a viable alternative with potentially fewer side reactions.[3][4]
| Reagent Combination (in 50 mM this compound) | Number of Peptides Identified | Number of Proteins Identified | Average Protein Sequence Coverage (%) | Reference |
| 10 mM DTT / 55 mM IAA | ~20,000 | ~2,500 | ~25 | [3] |
| 10 mM DTT / 55 mM CAA | ~22,000 | ~2,700 | ~27 | [3] |
| 10 mM TCEP / 40 mM CAA | ~24,000 | ~2,900 | ~29 | [3] |
| 10 mM TCEP / 40 mM CAA (70°C for 5 min) | ~24,500 | ~2,950 | ~29.5 | [3] |
Experimental Workflow and Signaling Pathways
To provide a visual representation of the processes discussed, the following diagrams illustrate a typical in-gel digestion workflow and a representative signaling pathway often studied using these proteomic techniques.
Detailed Experimental Protocols
The following are representative protocols for in-gel digestion using the benchmarked reagents.
Protocol 1: Standard this compound with DTT and IAA
-
Excise and Destain: Excise the protein band of interest from the Coomassie-stained gel. Cut the band into approximately 1 mm³ pieces. Destain by washing with 50% acetonitrile (ACN) in 50 mM this compound until the gel pieces are clear.
-
Dehydration: Dehydrate the gel pieces with 100% ACN for 10 minutes, then dry completely in a vacuum centrifuge.
-
Reduction: Rehydrate the gel pieces in 10 mM DTT in 100 mM this compound and incubate at 56°C for 1 hour.
-
Alkylation: Remove the DTT solution and add 55 mM IAA in 100 mM this compound. Incubate in the dark at room temperature for 45 minutes.
-
Washing: Wash the gel pieces with 100 mM this compound, followed by dehydration with 100% ACN. Dry the gel pieces completely.
-
Digestion: Rehydrate the gel pieces on ice with a solution of sequencing-grade trypsin (e.g., 10-20 ng/µL) in 50 mM this compound. After the solution is absorbed, add enough 50 mM this compound to cover the gel pieces and incubate overnight at 37°C.
-
Peptide Extraction: Extract the peptides by adding 50% ACN with 5% formic acid and incubating for 15 minutes. Repeat this step twice. Pool the extracts and dry them in a vacuum centrifuge.
Protocol 2: Enhanced Digestion with HEPES, TCEP, and CAA[3]
-
Excise and Destain: Follow step 1 from Protocol 1, using 50% ethanol in 50 mM this compound for destaining.
-
Dehydration: Dehydrate with 100% ethanol and dry completely.
-
Simultaneous Reduction and Alkylation: Rehydrate the gel pieces in a solution containing 10 mM TCEP and 40 mM CAA in 100 mM this compound. Incubate at 70°C for 5 minutes.
-
Washing: Wash the gel pieces with 50% ethanol in 50 mM this compound, then dehydrate with 100% ethanol and dry completely.
-
Digestion: Rehydrate the gel pieces on ice with trypsin in 50 mM HEPES (pH 8.5). After absorption, add enough 50 mM HEPES to cover the gel pieces and incubate at 37°C for 4 hours.
-
Peptide Extraction: Follow step 7 from Protocol 1.
Conclusion
While this compound remains a robust and cost-effective choice for in-gel protein digestion, this guide demonstrates that alternative reagents can offer significant improvements in protein and peptide identification, as well as a reduction in protocol time. The combination of TCEP for reduction, CAA for alkylation, and a HEPES buffer for digestion appears to be a particularly effective strategy for maximizing the depth of proteomic analysis.[3] The choice of protocol will ultimately depend on the specific experimental goals, sample complexity, and available resources. Researchers are encouraged to consider these alternatives when optimizing their in-gel digestion workflows for enhanced proteomic discovery.
References
- 1. Protocols: In-Gel Digestion & Mass Spectrometry for ID - Creative Proteomics [creative-proteomics.com]
- 2. This compound or triethylthis compound? | Proteomics and Mass Spectrometry Core Facility [sites.psu.edu]
- 3. Updates of the In‐Gel Digestion Method for Protein Analysis by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. in-gel digestion | Proteomics and Mass Spectrometry Core Facility [sites.psu.edu]
- 6. TCEP or DTT? | Proteomics and Mass Spectrometry Core Facility [sites.psu.edu]
Side-by-side comparison of ammonium bicarbonate and ammonium carbonate in enzymatic reactions
For researchers, scientists, and drug development professionals, the choice of buffer is a critical parameter that can significantly influence the outcome of enzymatic reactions. Among the volatile buffers compatible with downstream applications like mass spectrometry, ammonium bicarbonate and ammonium carbonate are often considered. This guide provides a detailed, side-by-side comparison of their performance in enzymatic reactions, supported by available data and experimental protocols.
Executive Summary
This compound is the overwhelmingly preferred buffer for enzymatic reactions, particularly for trypsin digestion in proteomics workflows. Its preference stems from its superior stability in solution, optimal buffering capacity in the slightly alkaline range ideal for many enzymes like trypsin, and its volatility, which makes it easily removable before downstream analysis. While ammonium carbonate is also a volatile buffer, its instability in aqueous solutions and tendency to decompose into this compound and ammonia, along with the potential formation of reactive byproducts, make it a less reliable and often problematic choice for enzymatic assays.
Performance Comparison at a Glance
| Feature | This compound | Ammonium Carbonate |
| Chemical Formula | (NH₄)HCO₃ | (NH₄)₂CO₃ |
| Typical pH Range | 7.0 - 8.5 | 8.5 - 10.0 |
| Basicity | Weakly basic | Strongly basic |
| Stability in Solution | Relatively stable, especially when fresh and stored properly. | Unstable; readily decomposes to this compound and ammonia. |
| Volatility | High; easily removed by lyophilization. | High; decomposes upon heating. |
| Common Concentration | 25-50 mM for trypsin digestion. | Not commonly used as a primary buffer in enzymatic reactions. |
| Effect on Enzyme Activity | Widely used for trypsin, promoting efficient digestion at pH ~8. | Less predictable due to pH shifts from decomposition. |
| Effect on Enzyme Stability | Can enhance enzyme stability by maintaining a stable pH. For instance, it significantly increased the stability and catalytic efficiency of immobilized cephalosporin C acylase. | Potential for higher pH may be detrimental to some enzymes. |
| Compatibility with MS | Commonly used, though can cause protein unfolding and CO₂ adducts. | Generally avoided due to similar issues as bicarbonate, compounded by instability. |
| Key Disadvantage | Can induce protein deamidation at slightly alkaline pH. | Instability and formation of byproducts like carbamate and urea. |
Detailed Comparison
Chemical Properties and Stability
This compound ((NH₄)HCO₃) is the bicarbonate salt of the ammonium ion. In solution, it provides a mildly alkaline environment, typically in the pH range of 7.5 to 8.5, which is optimal for many common enzymes, including trypsin. It is thermally unstable and decomposes into ammonia, carbon dioxide, and water, making it easily removable through lyophilization (freeze-drying).
Ammonium carbonate ((NH₄)₂CO₃), on the other hand, is the carbonate salt of the ammonium ion. It is more strongly basic than this compound. Its significant drawback is its instability in aqueous solution, where it can decompose into this compound and ammonia. Furthermore, it can convert to ammonium carbamate, which can lead to the formation of urea. These byproducts can interfere with the enzymatic reaction and downstream analysis, and can even be detrimental to analytical instrumentation.
Impact on Enzymatic Activity and Stability
This compound:
This compound is the standard and recommended buffer for in-solution and in-gel trypsin digestion for several reasons. Trypsin exhibits optimal activity in a slightly alkaline pH range of 8.0-8.5, which is effectively maintained by this compound buffers. Studies have shown that this compound can also contribute to enzyme stability. In one study, a 0.1 M this compound buffer prevented a sharp drop in microenvironmental pH during a reaction with immobilized cephalosporin C acylase, leading to a threefold increase in the number of catalytic batches compared to a non-buffered system.
However, the slightly alkaline pH of this compound buffers can promote the deamidation of asparagine and glutamine residues in proteins, which can be a concern in certain proteomics studies.
Ammonium Carbonate:
Direct comparative data on the effect of ammonium carbonate on enzyme kinetics is scarce, largely because it is not a preferred buffer for these applications. Its instability leads to a fluctuating pH, which would make kinetic measurements unreliable. While it provides a basic environment, the higher initial pH and the subsequent decomposition pathway make it difficult to control the reaction conditions precisely.
Experimental Protocols
The following is a standard protocol for in-solution trypsin digestion of proteins using this compound, a common application in proteomics.
In-Solution Trypsin Digestion Protocol
Materials:
-
Protein sample in an appropriate buffer
-
50 mM this compound, pH ~8.0
-
100 mM Dithiothreitol (DTT) in 50 mM this compound (freshly prepared)
-
200 mM Iodoacetamide (IAM) in 50 mM this compound (freshly prepared and protected from light)
-
Trypsin (sequencing grade), reconstituted in resuspension buffer to 0.1 µg/µL
Procedure:
-
Protein Solubilization and Quantification:
-
Ensure the protein sample is in a buffer compatible with digestion (e.g., 50 mM this compound).
-
Determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
-
Reduction:
-
To a specific amount of protein (e.g., 100 µg), add 50 mM this compound to a final volume of 90 µL.
-
Add 5 µL of 100 mM DTT to a final concentration of 5 mM.
-
Incubate at 56°C for 30 minutes.
-
-
Alkylation:
-
Cool the sample to room temperature.
-
Add 5 µL of 200 mM IAM to a final concentration of 10 mM.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Digestion:
-
Add trypsin in a 1:50 (enzyme:protein) ratio (w/w).
-
Incubate at 37°C for 4 hours to overnight.
-
-
Reaction Quenching:
-
Stop the digestion by adding formic acid to a final concentration of 0.1-1%.
-
The resulting peptide mixture is then ready for desalting and analysis by mass spectrometry.
Visualizing the Workflow
The following diagrams illustrate the in-solution trypsin digestion workflow and the chemical relationship between ammonium carbonate and this compound.
Conclusion
For enzymatic reactions requiring a volatile buffer system, this compound is the superior choice over ammonium carbonate. Its stability, appropriate pH buffering range for many common enzymes, and proven track record in established protocols make it a reliable and effective option. The inherent instability and potential for byproduct formation of ammonium carbonate introduce a level of variability and risk that is generally unacceptable for controlled enzymatic experiments. Researchers and scientists in drug development should therefore default to using this compound for applications such as proteolytic digestions, unless specific and validated reasons necessitate an alternative.
Safety Operating Guide
Proper Disposal Procedures for Ammonium Bicarbonate
Ammonium bicarbonate is a versatile chemical compound commonly used in laboratory settings. While effective in many applications, its improper disposal can pose risks to human health and the environment. Adherence to correct disposal protocols is crucial for ensuring laboratory safety and environmental stewardship. This guide provides detailed, step-by-step procedures for the safe handling and disposal of this compound waste.
Immediate Safety and Handling Precautions
Before handling this compound for disposal, it is imperative to be aware of its potential hazards. The compound is harmful if swallowed and can cause irritation to the skin, eyes, and respiratory system.[1][2] Furthermore, improper disposal can harm aquatic life and lead to environmental contamination.[3][4][5]
Personal Protective Equipment (PPE): Always wear the following PPE when handling this compound:
-
Eye Protection: Safety glasses or goggles.
-
Hand Protection: Chemical-resistant gloves.
-
Body Protection: A lab coat or other protective clothing.
-
Respiratory Protection: In cases of poor ventilation or dust generation, use a NIOSH/MSHA-approved respirator.[1][6]
**Step-by-Step Disposal Protocol
Step 1: Waste Characterization and Segregation
-
Identify the Waste: Determine if the this compound waste is unused, in its pure form, or if it is contaminated with other chemicals.
-
Segregate: Keep this compound waste separate from other chemical waste streams to avoid potentially hazardous reactions. It is incompatible with strong acids, strong bases, and strong oxidizers.[2][7]
Step 2: Containment and Labeling
-
Containerize: Place the solid this compound waste into a clearly labeled, sealable container. Ensure the container is dry and in good condition.[1][8]
-
Labeling: The label should clearly read "this compound Waste" and include any known contaminants. This is critical for the safety of waste handlers.
Step 3: Professional Waste Disposal
-
Contact EHS: The primary and most crucial step is to contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[1]
-
Follow Regulations: Disposal of this compound must be in accordance with all federal, state, and local environmental regulations.[1][4][8] These regulations prohibit the disposal of solid chemical waste in the regular trash or down the drain.[4][9]
-
Hazardous Waste Consideration: Depending on the quantity and any contamination, this compound may need to be managed as hazardous waste.[1] Your EHS office will provide specific guidance on this classification.
Step 4: Decontamination
-
Clean Spill Area: After the waste has been properly containerized, decontaminate the area where it was stored or handled. This can be done by washing the site with water.[1][8]
-
Equipment Cleaning: Thoroughly clean any tools or equipment (e.g., scoops, balances) that came into contact with the chemical.
Emergency Procedure: Spill Management
In the event of a spill, follow these steps immediately:
-
Evacuate: Clear the immediate area of all non-essential personnel.[1]
-
Ventilate: Ensure the area is well-ventilated to disperse any ammonia vapors.
-
Contain: For small spills, carefully sweep or vacuum the material to avoid generating dust.[2][7][8] Place the collected material into a sealed container for disposal.
-
Clean: Wash the spill site thoroughly with water once the solid material has been removed.[1][8]
-
Report: Report the spill to your laboratory supervisor and EHS department, as required by your institution's policies.
Summary of Safety and Hazard Data
The following table summarizes key hazard and handling information for this compound.
| Parameter | Data | Source(s) |
| GHS Hazard Statements | H302: Harmful if swallowed. H402: Harmful to aquatic life. | [4][5] |
| Primary Health Hazards | Irritation of eyes, skin, and respiratory system. | [1][3] |
| Primary Environmental Hazard | Harmful to aquatic organisms; can contribute to eutrophication. | [4][10] |
| Incompatible Materials | Strong acids, strong bases, strong oxidizers, nitrates, nitrites. | [2][7] |
| Storage Conditions | Store in a cool (<30°C), dry, well-ventilated area in a tightly closed container. | [5][7] |
| Decomposition | Decomposes when heated above 30-36°C, releasing ammonia and carbon dioxide gas. | [5][11] |
Disposal Decision Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
References
- 1. nj.gov [nj.gov]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. finetechitg.com [finetechitg.com]
- 4. This compound SDS MSDS Sheet [mubychem.com]
- 5. download.basf.com [download.basf.com]
- 6. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 7. labelsds.com [labelsds.com]
- 8. This compound SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 9. nexchem.co.uk [nexchem.co.uk]
- 10. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 11. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Safeguarding Your Research: A Guide to Handling Ammonium Bicarbonate
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for the handling and disposal of ammonium bicarbonate, a common laboratory reagent. Adherence to these procedures is critical for minimizing risks and ensuring operational excellence.
Personal Protective Equipment (PPE)
When handling this compound, appropriate personal protective equipment is the first line of defense against potential exposure. It is crucial to always wear the following[1][2][3]:
-
Eye and Face Protection: Chemical safety goggles or glasses that adhere to OSHA's eye and face protection regulations (29 CFR 1910.133) or European Standard EN166 are mandatory to protect against dust particles and potential splashes[1].
-
Hand Protection: Wear suitable chemically resistant gloves, such as nitrile rubber, tested according to EN 374, to prevent skin contact[2][4].
-
Body Protection: Appropriate protective clothing should be worn to prevent skin exposure.[1][2] This includes a lab coat or other suitable garments.
-
Respiratory Protection: In situations where dust is generated or ventilation is inadequate, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used to prevent respiratory tract irritation[1][5].
Quantitative Safety Data
The following table summarizes key quantitative safety data for this compound.
| Hazard Classification & Exposure Limits | Value | Source |
| GHS Classification | Acute toxicity, oral (Category 4) | [3][4] |
| Hazard Statement | H302: Harmful if swallowed | [4][6] |
| OSHA PEL (Permissible Exposure Limit) | None established for this compound | [1][5] |
| ACGIH TLV (Threshold Limit Value) | None established for this compound | [1][5] |
| Thermal Decomposition Temperature | Begins to decompose at temperatures above 30°C (86°F) | [7][8] |
| Exposure Limits for Decomposition Product (Ammonia) | OSHA TWA: 50 ppm; ACGIH TLV: 25 ppm; ACGIH STEL: 35 ppm | [5] |
Experimental Protocols: Handling and Storage
Proper handling and storage procedures are essential to maintain the integrity of this compound and ensure a safe working environment.
Handling:
-
Ventilation: Always handle this compound in a well-ventilated area.[1][5] Local exhaust ventilation should be used to control airborne dust concentrations.[5]
-
Minimize Dust: Take precautions to minimize dust generation and accumulation.[1] Avoid actions that can create dust clouds.
-
Avoid Contact: Prevent contact with eyes, skin, and clothing.[1]
-
Hygiene: Wash hands thoroughly after handling the substance.[4][9] Do not eat, drink, or smoke in areas where this compound is handled or stored.[2][9]
Storage:
-
Container: Store in a tightly closed container in a cool, dry place.[1][4]
-
Incompatible Materials: Keep away from acids, bases, nitrates, and nitrites.[4][6]
-
Temperature: Store at a recommended temperature between 15–25°C (59–77°F) and not exceeding 30°C (86°F) to prevent thermal decomposition.[4][7][8]
Spill and Disposal Plan
In the event of a spill or for routine disposal, the following procedures must be followed.
Spill Cleanup:
-
Evacuate: Evacuate unnecessary personnel from the spill area.[2][10]
-
Protective Equipment: Ensure cleanup personnel are wearing appropriate PPE.[2]
-
Containment: Prevent the spill from entering drains, surface water, or groundwater.[6]
-
Cleanup:
-
Decontamination: Wash the spill area thoroughly with water after the material has been collected.[5][10]
Disposal:
-
Dispose of waste material in accordance with all applicable local, regional, national, and international regulations.[2][5] It may be necessary to dispose of this compound as a hazardous waste; contact your state's Department of Environmental Protection (DEP) or the regional EPA office for specific guidance.[10]
Safety Workflow
The following diagram illustrates the logical workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for safe handling of this compound.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. labelsds.com [labelsds.com]
- 3. archpdfs.lps.org [archpdfs.lps.org]
- 4. carlroth.com [carlroth.com]
- 5. essecousa.com [essecousa.com]
- 6. nexchem.co.uk [nexchem.co.uk]
- 7. download.basf.com [download.basf.com]
- 8. download.basf.com [download.basf.com]
- 9. valudor.com [valudor.com]
- 10. nj.gov [nj.gov]
- 11. hillbrothers.com [hillbrothers.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
